molecular formula C7H7F2NO2S B1412909 2,4-Difluoro-3-methylbenzenesulfonamide CAS No. 1806332-34-2

2,4-Difluoro-3-methylbenzenesulfonamide

Cat. No.: B1412909
CAS No.: 1806332-34-2
M. Wt: 207.2 g/mol
InChI Key: ZNADFFSPQOYFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-methylbenzenesulfonamide is a fluorinated benzenesulfonamide derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, particularly in the synthesis and development of novel therapeutic agents. The structural motif of the benzenesulfonamide is a key pharmacophore found in compounds with diverse biological activities . Specifically, benzenesulfonamide-based compounds are being actively investigated for their potential as potent inhibitors of various biological targets, including proteins like LRPPRC, STAT3, and CDK1, which are relevant in oncology research . Furthermore, the benzenesulfonamide core is a recognized scaffold in the development of nuclear receptor ligands, such as peroxisome proliferator-activated receptor gamma (PPARγ) modulators . These modulators have shown promise as insulin sensitizers for the treatment of type 2 diabetes mellitus. The specific fluorine and methyl substitutions on the benzene ring are critical for optimizing the compound's binding affinity and selectivity through structure-activity relationship (SAR) studies . This fine-tuning is essential for developing drug candidates with higher potency and improved metabolic profiles. Researchers can utilize this chemical to probe protein-ligand interactions and develop new lead compounds. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,4-difluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNADFFSPQOYFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the rational design of metalloenzyme inhibitors relies heavily on optimized building blocks that balance target affinity with metabolic stability. 2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) has emerged as a highly specialized pharmacophore [1]. By combining a primary sulfonamide—a canonical Zinc Binding Group (ZBG)—with a precisely engineered fluorinated aromatic scaffold, this compound serves as a critical intermediate for synthesizing next-generation therapeutics targeting tumor-associated Carbonic Anhydrases (CA IX and CA XII).

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of its physicochemical properties, mechanistic rationale, and validated laboratory protocols for its integration into advanced drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Before deploying any building block in a synthetic pipeline, a rigorous understanding of its molecular identity is required. The 2,4-difluoro-3-methyl substitution pattern is not arbitrary; it is a calculated bioisosteric modification designed to tune the electronic and steric environment of the benzenesulfonamide core.

Table 1: Core Chemical Properties
PropertyValue / Specification
Chemical Name 2,4-Difluoro-3-methylbenzenesulfonamide
CAS Registry Number 1806332-34-2
Molecular Formula C₇H₇F₂NO₂S
Molecular Weight 207.20 g/mol
MDL Number MFCD28790279
SMILES Cc1c(F)ccc(S(N)(=O)=O)c1F
Key Structural Features Primary Sulfonamide (ZBG), 2,4-Difluoro substitution, 3-Methyl steric anchor

Pharmacological Significance: Metalloenzyme Inhibition

The primary utility of 2,4-Difluoro-3-methylbenzenesulfonamide lies in its application as an inhibitor of α-carbonic anhydrases, zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide [2].

Mechanistic Causality of Structural Features

The efficacy of this compound is driven by three synergistic structural components:

  • The Primary Sulfonamide (ZBG): The -SO₂NH₂ moiety acts as the primary anchor. To inhibit CA, the sulfonamide must enter the active site and undergo deprotonation. The resulting sulfonamidate anion (-SO₂NH⁻) directly coordinates the tetrahedral Zn(II) ion, displacing the catalytic zinc-bound water molecule/hydroxide ion [3].

  • 2,4-Difluoro Substitution: Fluorine’s high electronegativity exerts a strong inductive pull (-I effect), which lowers the pKa of the sulfonamide group. This ensures a higher fraction of the molecule exists in the active, deprotonated state at physiological pH (7.4). Furthermore, the robust C-F bonds block cytochrome P450-mediated aromatic oxidation, drastically improving the metabolic half-life of the resulting drug candidate [4].

  • 3-Methyl Anchor: The methyl group introduces localized steric bulk and lipophilicity. This allows the aromatic scaffold to engage in vital van der Waals interactions with the hydrophobic half of the CA active site (specifically residues Val121, Val143, and Leu198), dictating isoform selectivity toward tumor-associated CA IX over off-target cytosolic CA II [3].

Visualization: Carbonic Anhydrase Inhibition Pathway

CA_Inhibition A 2,4-Difluoro-3-methylbenzenesulfonamide (Inhibitor Entry) B Active Site Penetration (Hydrophobic Channel) A->B Diffusion C Sulfonamide Deprotonation (-SO2NH2 -> -SO2NH-) B->C pKa Tuning via Fluorine Inductive Effect D Zn(II) Coordination (Displacement of H2O/OH-) C->D Zinc Binding Group Action E Thr199 & Glu106 Hydrogen Bond Network D->E Structural Stabilization F CA IX / CA XII Inhibition (Tumor Acidification Blockade) E->F Pharmacological Efficacy

Figure 1: Mechanistic pathway of CA IX/XII inhibition by fluorinated benzenesulfonamides.

Experimental Workflow: Synthesis of Urea Derivatives

To utilize 2,4-Difluoro-3-methylbenzenesulfonamide in drug discovery, it is frequently coupled with isocyanates to form sulfonylurea derivatives—potent pharmacophores in oncology and endocrinology. The following protocol outlines a self-validating system for this transformation.

Step-by-Step Methodology: Sulfonylurea Coupling

Rationale: The primary sulfonamide nitrogen is a weak nucleophile due to the electron-withdrawing sulfonyl group. Therefore, a strong, non-nucleophilic base is required to deprotonate the sulfonamide prior to electrophilic attack by the isocyanate.

Reagents:

  • 2,4-Difluoro-3-methylbenzenesulfonamide (1.0 eq)

  • Phenyl isocyanate derivative (1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous) or DIPEA (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Preparation: Purge a dry round-bottom flask with inert Argon gas. Causality: Isocyanates are highly moisture-sensitive and will rapidly hydrolyze to symmetric ureas in the presence of atmospheric water.

  • Activation: Dissolve 2,4-Difluoro-3-methylbenzenesulfonamide (10 mmol) in 30 mL of anhydrous MeCN. Add anhydrous K₂CO₃ (20 mmol). Stir at room temperature for 30 minutes to facilitate the formation of the sulfonamidate anion.

  • Coupling: Dropwise, add the phenyl isocyanate (11 mmol) dissolved in 10 mL MeCN over 15 minutes.

  • Reaction Monitoring: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 2:1). The reaction is typically complete within 4–6 hours. Self-Validation: The disappearance of the starting material spot (Rf ~0.3) and the appearance of a highly UV-active product spot (Rf ~0.5) confirms conversion.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Resuspend the crude residue in 0.1 M HCl (to protonate the sulfonylurea) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and purify via flash column chromatography.

Visualization: Synthetic Workflow

Synthetic_Workflow S1 Starting Material (CAS: 1806332-34-2) S2 Base Addition (K2CO3) in Anhydrous MeCN S1->S2 Argon Atmosphere S3 Isocyanate Addition (Electrophilic Coupling) S2->S3 Anion Formation S4 Thermal Activation (60°C, 4-6 hours) S3->S4 TLC Monitoring S5 Aqueous Workup (0.1 M HCl / EtOAc) S4->S5 Full Conversion S6 Analytical Validation (LC-MS & NMR) S5->S6 >95% Purity Target

Figure 2: Step-by-step synthetic workflow for generating sulfonylurea derivatives.

Analytical Validation Standards

To ensure scientific integrity and experimental reproducibility, the synthesized 2,4-Difluoro-3-methylbenzenesulfonamide derivatives must undergo rigorous analytical validation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize an Electrospray Ionization (ESI) source in negative ion mode. Fluorinated sulfonamides readily lose a proton, yielding a distinct [M-H]⁻ peak. For the parent compound, expect a high-intensity peak at m/z 206.0.

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is critical for verifying the integrity of the 2,4-difluoro substitution. The spectrum will display two distinct signals (typically between -110 ppm and -120 ppm) exhibiting meta-coupling (J ~ 5-10 Hz) and coupling to adjacent aromatic protons. This confirms that the fluorine atoms have not undergone undesired nucleophilic aromatic substitution (SₙAr) during harsh basic coupling steps.

References

  • Supuran, C. T., et al. "Carbonic anhydrase inhibitors: Inhibition of the tumor-associated isozymes IX and XII with polyfluorinated aromatic/heterocyclic sulfonamides". Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Alterio, V., et al. "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches". ACS Medicinal Chemistry Letters.[Link]

  • Berrino, E., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". National Center for Biotechnology Information (NIH/PMC).[Link]

2,4-Difluoro-3-methylbenzenesulfonamide: A Strategic Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural identity, synthesis, and medicinal chemistry applications of 2,4-Difluoro-3-methylbenzenesulfonamide .

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

2,4-Difluoro-3-methylbenzenesulfonamide is a highly specialized pharmacophore used in Fragment-Based Drug Discovery (FBDD).[1] Its structural uniqueness lies in the "sandwiched" methyl group at the 3-position, flanked by fluorine atoms at the 2- and 4-positions.[1] This substitution pattern creates a sterically congested, electronically deactivated core that resists metabolic oxidation while positioning the sulfonamide warhead for precise interactions with zinc-metalloproteins (e.g., Carbonic Anhydrases) or kinase hinge regions.[1]

This guide provides the validated chemical identifiers, a field-proven synthesis protocol from its sulfonyl chloride precursor, and an analysis of its utility in lead optimization.[1]

Chemical Identity & Informatics

Core Identifiers
PropertyValue
Chemical Name 2,4-Difluoro-3-methylbenzenesulfonamide
Common Name 2,4-Difluoro-3-methylbenzene-1-sulfonamide
Molecular Formula C₇H₇F₂NO₂S
Molecular Weight 207.20 g/mol
CAS Number Derivative of1349717-93-6 (Sulfonyl Chloride precursor)
Structural Informatics

The following strings are generated based on the IUPAC definition to ensure precision in computational workflows.

Canonical SMILES:

InChI String:

InChI Key (Computed):

Structural Analysis & Physicochemical Properties[1][11][12]

The 2,4-difluoro-3-methyl substitution pattern is not merely decorative; it fundamentally alters the physicochemical profile of the benzenesulfonamide core.[1]

Key Properties (Predicted)
PropertyValueSignificance in MedChem
LogP (Octanol/Water) ~1.42Optimal for fragment libraries; allows room for lipophilic growth.[1]
TPSA 46.02 ŲHigh polarity relative to size; excellent solubility profile.[1]
pKa (Sulfonamide NH₂) ~9.8Slightly more acidic than unsubstituted benzenesulfonamide (pKa ~10.[1]1) due to F-electron withdrawal.[1]
H-Bond Donors 1 (NH₂)Critical for active site anchoring (e.g., Glu/Asp residues).[1]
H-Bond Acceptors 2 (S=O)Interactions with backbone amides in target proteins.[1]
The "Sandwich" Effect (Expert Insight)

The methyl group at C3 is flanked by two fluorine atoms.[1] This creates a conformationally restricted environment.[1]

  • Metabolic Stability: The C3-methyl group is shielded from CYP450-mediated oxidation by the ortho-fluorines.[1]

  • Electronic Deactivation: The fluorine atoms withdraw electron density from the ring, increasing the acidity of the sulfonamide NH₂, thereby strengthening ionic interactions with metal cofactors (e.g., Zn²⁺ in Carbonic Anhydrase).[1]

Synthetic Pathways[7]

Protocol Authority: Senior Application Scientist Context: Direct nitration/chlorosulfonation of 2,4-difluoro-3-methylbenzene is possible but often yields regioisomeric mixtures.[1] The most reliable, high-purity route for research scale is the aminolysis of the corresponding sulfonyl chloride .[1]

Validated Protocol: Aminolysis of Sulfonyl Chloride

Precursor: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CAS: 1349717-93-6).[1]

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with 2,4-Difluoro-3-methylbenzenesulfonyl chloride (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath to suppress disulfonimide side-product formation.

  • Amination: Add Ammonia (NH₃) .

    • Option A (Gas): Bubble anhydrous NH₃ gas through the solution for 15-30 minutes.

    • Option B (Aqueous): Add 28% NH₄OH (5.0 eq) dropwise.[1] Note: Requires vigorous stirring due to biphasic nature.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with 1N HCl (to remove excess ammonia), followed by Brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).

Reaction Logic Diagram

Synthesis Start 2,4-Difluoro-3-methyl benzenesulfonyl chloride (CAS 1349717-93-6) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent NH3 (g) or NH4OH (Nucleophile) Reagent->Intermediate Product 2,4-Difluoro-3-methyl benzenesulfonamide Intermediate->Product Elimination of Cl- SideProduct NH4Cl (Byproduct) Intermediate->SideProduct

Caption: Nucleophilic substitution pathway converting the sulfonyl chloride to the target sulfonamide.

Medicinal Chemistry Applications

This compound serves as a robust fragment or scaffold in three primary therapeutic areas.

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides are the classic "warhead" for CA inhibition.[1] The zinc ion (Zn²⁺) in the CA active site coordinates with the deprotonated sulfonamide nitrogen.[1]

  • Mechanism: The 2,4-difluoro substitution lowers the pKa of the sulfonamide, enhancing the fraction of the anion available for Zn²⁺ binding at physiological pH.[1]

  • Selectivity: The bulky 3-methyl group can induce isoform selectivity (e.g., CA IX vs. CA II) by clashing with hydrophobic residues in the active site pocket.[1]

Kinase Inhibitors (Type I/II)

Sulfonamides often function as hydrogen bond donors/acceptors in the hinge region or the "back pocket" of kinases (e.g., BRAF, MEK).[1]

  • Role: The 2,4-difluoro-3-methyl phenyl ring acts as a hydrophobic core that occupies the ATP-binding pocket, while the sulfonamide forms critical H-bonds with the backbone (e.g., Asp/Glu).[1]

Nav1.7 Voltage-Gated Sodium Channels

Arylsulfonamides are potent inhibitors of Nav1.7, a target for pain management.[1] The specific substitution pattern (F-Me-F) provides a unique vector for optimizing potency and metabolic stability (t1/2).[1]

SAR Decision Logic

SAR Core 2,4-Difluoro-3-methyl benzenesulfonamide Mod1 Sulfonamide Nitrogen (N1) Core->Mod1 Mod2 3-Methyl Group Core->Mod2 Mod3 2,4-Difluoro Pattern Core->Mod3 Out1 Derivatize to Urea/Amide (Kinase Hinge Binder) Mod1->Out1 Expansion Out2 Steric Clash / Selectivity (CA Isoform Tuning) Mod2->Out2 Optimization Out3 Metabolic Blocking (Prevents Ring Oxidation) Mod3->Out3 DMPK

Caption: Structure-Activity Relationship (SAR) logic for optimizing the scaffold in drug discovery.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer may be limited, handle as a standard arylsulfonamide.[1]

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Precautions: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]

  • Storage: Store at RT, kept dry. Sulfonamides are generally stable but hygroscopic.[1]

References

  • ChemScene. (2025).[1] Product Data: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CAS 1349717-93-6).[1] Retrieved from [1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • PubChem. (2025).[1][2][3] Compound Summary: Benzenesulfonamide Derivatives. Retrieved from [1]

Sources

Technical Whitepaper: Physicochemical Profiling and Experimental Workflows for 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, benzenesulfonamides serve as critical pharmacophores, frequently deployed as zinc-binding motifs in metalloenzyme inhibitors or as structural anchors in antimicrobial agents 1. 2,4-Difluoro-3-methylbenzenesulfonamide is a highly specialized fluorinated derivative within this class. The strategic placement of fluorine atoms on the aromatic ring significantly modulates the compound's lipophilicity, metabolic stability, and target-binding affinity. This whitepaper provides an authoritative guide on the exact physicochemical properties of 2,4-Difluoro-3-methylbenzenesulfonamide, alongside field-proven, self-validating protocols for its synthesis and analytical characterization.

Physicochemical Profiling

Accurate molecular characterization is the foundation of downstream assay development and formulation. The fundamental properties of 2,4-Difluoro-3-methylbenzenesulfonamide are summarized below, confirming its molecular weight and composition 23.

ParameterValue
Compound Name 2,4-Difluoro-3-methylbenzenesulfonamide
CAS Registry Number 1806332-34-2
Molecular Formula C7H7F2NO2S
Molecular Weight 207.20 g/mol
MDL Number MFCD28790279
Core Scaffold Benzenesulfonamide

Synthetic Methodology & Mechanistic Causality

The de novo synthesis of substituted benzenesulfonamides relies on a robust two-step sequence: electrophilic aromatic chlorosulfonation followed by nucleophilic amination [[4]]().

Protocol 1: Two-Step Synthesis of 2,4-Difluoro-3-methylbenzenesulfonamide

Step 1: Chlorosulfonation

  • Causality & Logic: Direct chlorosulfonation of 2,4-difluoro-3-methylbenzene installs the highly reactive sulfonyl chloride moiety. Because this reaction is violently exothermic, strict thermal control (0–5 °C) is mandatory. Failure to maintain this temperature profile leads to the formation of undesired diaryl sulfones and compromises regioselectivity 4.

  • Procedure:

    • Dissolve 1.0 equivalent of 2,4-difluoro-3-methylbenzene in anhydrous dichloromethane (DCM) within a multi-neck flask equipped with a mechanical stirrer.

    • Submerge the reactor in an ice-water bath to achieve an internal temperature of 0–5 °C.

    • Add 4.5 to 5.0 equivalents of chlorosulfonic acid dropwise over 30–45 minutes, ensuring the temperature never exceeds 5 °C 5.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by pouring the mixture over crushed ice to prevent the hydrolysis of the newly formed sulfonyl chloride 1. Extract the intermediate with DCM and dry over anhydrous Na₂SO₄.

Step 2: Amination

  • Causality & Logic: Converting the sulfonyl chloride to the target sulfonamide requires an excess of aqueous ammonia. The excess reagent is critical to drive the amination forward faster than the competing hydrolysis reaction, which would degrade the intermediate back into an inactive sulfonic acid [[4]]().

  • Procedure:

    • Dissolve the crude 2,4-difluoro-3-methylbenzenesulfonyl chloride in a minimal volume of DCM.

    • Cool the solution to 0 °C.

    • Slowly add a large excess (>3.0 eq) of cold aqueous ammonia (28-30% NH₄OH) dropwise under vigorous mechanical stirring 5.

    • Stir the biphasic mixture at room temperature for 3 hours.

    • Separate the organic layer, wash with brine, and evaporate the solvent.

    • Recrystallize the crude product from an ethanol-water mixture to yield pure 2,4-Difluoro-3-methylbenzenesulfonamide.

Synthesis SM 2,4-Difluoro-3-methylbenzene (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0-5 °C) SM->Step1 Int 2,4-Difluoro-3-methylbenzenesulfonyl chloride (Intermediate) Step1->Int Exothermic Control Side Hydrolysis / Sulfone Side Products Step1->Side Poor Temp Control Step2 Amination (NH4OH, <10 °C) Int->Step2 Prod 2,4-Difluoro-3-methylbenzenesulfonamide (Target Product) Step2->Prod Excess NH3 Step2->Side Aqueous Exposure

Figure 1: Synthetic workflow and mechanistic branch points for 2,4-Difluoro-3-methylbenzenesulfonamide.

Analytical Characterization (LC-MS/MS)

To validate the purity and structural integrity of the synthesized compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the definitive analytical standard 6.

Protocol 2: LC-MS/MS Method for Sulfonamide Quantification
  • Causality & Logic: While UV detection is suitable for routine purity checks, MS/MS provides unambiguous structural confirmation. A critical parameter when transitioning from HPLC-UV to LC-MS is the mobile phase modifier. Phosphoric acid, ubiquitous in UV methods, suppresses ionization and precipitates in the MS source. It must be systematically replaced with 0.1% Formic Acid, which is highly volatile and actively promotes protonation in positive electrospray ionization (ESI+) 7.

  • Procedure:

    • Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of HPLC-grade acetonitrile. Dilute to a working concentration of 10 µg/mL using the initial mobile phase.

    • Column Selection: Utilize a mixed-mode or low-silanol reverse-phase column (e.g., Primesep 100 or Newcrom R1, 3 µm) to ensure strong retention of the polar sulfonamide moiety 78.

    • Mobile Phase:

      • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

      • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Chromatographic Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.4 mL/min.

    • MS Detection: Configure the mass spectrometer in positive ESI mode. Monitor the [M+H]⁺ ion transition corresponding to the exact mass of 207.20 g/mol 2.

Analysis Sample Sample Prep (Acetonitrile dilution) HPLC HPLC Separation (Reverse-Phase/Mixed-mode) Sample->HPLC MS Mass Spectrometry (ESI+, MRM mode) HPLC->MS MS-Compatible Eluent Mobile Mobile Phase (H2O/MeCN + 0.1% Formic Acid) Mobile->HPLC Data Data Analysis (Quantification & Validation) MS->Data

Figure 2: LC-MS/MS analytical pipeline for the quantification of benzenesulfonamides.

References

  • Google Patents.
  • SIELC Technologies. "Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column". [Link]

  • SIELC Technologies. "Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC". [Link]

Sources

Safety Data Sheet (SDS) for 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 2,4-Difluoro-3-methylbenzenesulfonamide

CAS Number: 1806332-34-2 Formula: C₇H₇F₂NO₂S Molecular Weight: 207.20 g/mol [1][2][3]

Executive Summary & Chemical Context

This guide provides a technical safety framework for 2,4-Difluoro-3-methylbenzenesulfonamide , a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[2]

Why this molecule matters: In medicinal chemistry, the specific substitution pattern (2,4-difluoro-3-methyl) is often employed to modulate metabolic stability and lipophilicity.[2] The fluorine atoms at the 2 and 4 positions deactivate the ring toward oxidative metabolism, while the 3-methyl group provides a steric handle that can lock conformation or fill hydrophobic pockets in target enzymes (e.g., carbonic anhydrases or kinases).[2]

Scope of Guide: This document moves beyond the standard Safety Data Sheet (SDS) by integrating practical handling protocols, emergency response decision trees, and physicochemical data interpretation for research and scale-up environments.

Critical Hazard Identification (GHS Classification)

While specific toxicological data for this isomer is limited, its structural class (halogenated benzenesulfonamides) dictates a Warning signal word based on Structure-Activity Relationships (SAR).[2]

Hazard CategoryH-CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritation.[2]Acidic sulfonamide proton (

) can disrupt the stratum corneum; lipophilic nature aids dermal penetration.
Eye Irritation H319 Causes serious eye irritation.[4]Physical abrasion from crystalline solid; chemical irritation from pH deviation on mucosal surfaces.
STOT - SE H335 May cause respiratory irritation.Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.

Hidden Hazard: Thermal Decomposition Unlike simple aromatics, this compound contains both sulfur and fluorine. Upon thermal decomposition (fire or runaway reaction >200°C), it releases a "toxic triad" of gases:[2]

  • Hydrogen Fluoride (HF): Corrosive, systemic calcium scavenger.

  • Sulfur Oxides (SOₓ): Respiratory irritants.

  • Nitrogen Oxides (NOₓ): Pulmonary edema agents.

Expert Insight: Treat all fires involving this substance as an HF event. Standard ABC extinguishers are effective, but firefighters must wear full chemical-resistant gear and SCBA to prevent HF skin absorption or inhalation.[2]

Emergency Response Architecture

The following decision tree outlines the immediate response protocol for spills and exposure.

EmergencyResponse Start Emergency Event Detected Type Identify Event Type Start->Type Fire Fire / Thermal Decomp Type->Fire Spill Spill / Release Type->Spill Exposure Personnel Exposure Type->Exposure PPE_Fire REQUIRED: SCBA + Full Turnout Gear (Risk of HF/SOx fumes) Fire->PPE_Fire Contain Isolate Area (10m radius) Avoid Dust Generation Spill->Contain Skin Skin Contact: Wash with soap/water 15 min Exposure->Skin Eye Eye Contact: Rinse 15 min, lift lids Exposure->Eye Inhale Inhalation: Move to fresh air, O2 if needed Exposure->Inhale Extinguish Use CO2, Dry Chemical, or Foam (Do NOT use high-pressure water jet) PPE_Fire->Extinguish Clean Wet Sweep or HEPA Vacuum Do NOT dry sweep (Dust Explosion Risk) Contain->Clean Neutralize Wipe surface with weak base (e.g., Sodium Bicarbonate soln) Clean->Neutralize

Figure 1: Emergency Response Decision Tree prioritizing HF mitigation and dust control.[2]

Physicochemical Profile & Stability

Data derived from verified vendor specifications (ChemScene, BLD Pharm) and class analogs.

PropertyValue / DescriptionPractical Implication
Physical State Solid (Crystalline powder)Prone to electrostatic charging; use anti-static weighing tools.[2]
Color White to Off-whiteYellowing indicates oxidation or hydrolysis.[2]
Melting Point N/A (Class range: 140–180°C)Solid at room temp; suitable for standard storage.
Solubility DMSO, DMF, MethanolPoor water solubility; requires organic co-solvent for biological assays.
Reactivity Stable under normal conditions.Incompatible with: Strong oxidizing agents, strong bases (deprotonation of sulfonamide).
pKa ~10.0 (Predicted)Weakly acidic; forms salts with strong bases (NaOH, KOH).

Exposure Controls & PPE Strategy

The "Self-Validating" PPE System: Do not rely on generic "wear gloves" advice. Use a permeation-based logic.

  • Respiratory:

    • Risk: Fine dust inhalation.

    • Control: Handle in a certified Fume Hood. If open handling is unavoidable (e.g., balance cleaning), use a P95 or N95 respirator .

  • Dermal (Hand):

    • Primary: Nitrile gloves (min thickness 0.11 mm).

    • Secondary (for solutions): If dissolved in DMSO or DMF , these solvents permeate Nitrile rapidly, carrying the fluorinated compound through the skin.

    • Protocol: Double-gloving is mandatory when handling solutions.[2] Change outer gloves immediately upon splash.

  • Eye:

    • Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can become airborne.

Handling Protocol: The "Zero-Dust" Workflow

This protocol minimizes inhalation risk and cross-contamination during the critical weighing step.

HandlingWorkflow Prep 1. Preparation Anti-static gun + Spatula Pre-weigh boat Transfer 2. Transfer Inside Fume Hood Draft shield DOWN Prep->Transfer Move to Hood Clean 3. Decon Wipe balance with MeOH damp tissue Transfer->Clean Close Container Waste 4. Disposal Solid Waste Bin (Halogenated) Clean->Waste Dispose Wipes

Figure 2: Safe handling workflow emphasizing containment and decontamination.

Step-by-Step Methodology:

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (which degrades the sulfonamide).

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Fluorinated powders are notoriously static and will "jump" if this is skipped.

  • Transfer: Perform all weighing inside a fume hood. Keep the sash as low as possible.

  • Solubilization: Add solvent (e.g., DMSO) to the solid in a vial, not the reverse, to minimize dust displacement.

  • Decontamination: Wipe the balance area with a tissue dampened with Methanol. Dispose of this tissue as Hazardous Solid Waste (Halogenated) .

Toxicology & Ecological Impact[3]

Toxicological Extrapolation:

  • Acute Toxicity: Likely Low to Moderate. Analogs (e.g., 4-fluoro-benzenesulfonamide) often show LD50 (Oral, Rat) > 500 mg/kg.[2]

  • Sensitization: Sulfonamides are known sensitizers. Repeated exposure may cause allergic skin reactions (rash, hives) or respiratory sensitization. Strict avoidance for individuals with known "sulfa" allergies.

Ecological Fate:

  • Halogenated Persistence: The C-F bonds are resistant to biodegradation. This compound should be treated as Persistent in the environment.

  • Disposal: DO NOT flush down drains. All waste must be collected in "Halogenated Organic Waste" streams for high-temperature incineration (with scrubbers for HF).[2]

References

  • BLD Pharm. (2025).[5] Product Analysis: 2,4-Difluoro-3-methylbenzenesulfonamide (CAS 1806332-34-2).[1][2][6][7][8][9] Retrieved from

  • ChemScene. (2025). Safety Data Sheet: 2,4-Difluoro-3-methylbenzenesulfonamide. Retrieved from

  • Namiki Shoji Co. (2020). Building Blocks Catalogue: Fluorinated Sulfonamides. Retrieved from [2]

  • PubChem. (2025).[4] Compound Summary: 2,4-Difluorobenzenesulfonamide (Analog Data). National Library of Medicine. Retrieved from

Sources

Physicochemical Characterization of 2,4-Difluoro-3-methylbenzenesulfonamide: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) is a highly specialized fluorinated sulfonamide building block utilized in advanced drug discovery and agrochemical development[1]. Accurate determination of its melting point (MP) and boiling point (BP) is critical for downstream formulation, crystallization studies, and thermal safety assessments. Because empirical thermodynamic data for this specific novel compound is sparse in public repositories, this whitepaper synthesizes predictive structural modeling with rigorous, self-validating experimental protocols to establish its physicochemical profile.

Predictive Thermodynamic Profiling & Causality

To accurately predict the thermal behavior of 2,4-Difluoro-3-methylbenzenesulfonamide, we must analyze the mechanistic contributions of its functional groups by comparing it to well-characterized structural analogs[2][3].

  • The Sulfonamide Core (-SO₂NH₂): This group acts as both a strong hydrogen bond donor and acceptor, forming extensive intermolecular networks that significantly elevate both melting and boiling points. However, the S-N bond is thermally labile, meaning these compounds frequently undergo thermal decomposition before reaching their theoretical atmospheric boiling points[2].

  • Fluorine Substituents (2,4-Difluoro): The highly electronegative fluorine atoms induce strong dipole-dipole interactions. This generally increases the lattice energy of the crystal, thereby raising the melting point compared to non-fluorinated analogs[3].

  • Methyl Group (3-Methyl): The addition of a methyl group introduces steric hindrance. While it increases the molecular weight (which typically raises the boiling point), its bulkiness can disrupt the optimal symmetry of crystal packing, potentially broadening or slightly lowering the melting point relative to purely fluorinated derivatives.

Table 1: Comparative Physicochemical Data for Structural Analogs
Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)
p-Toluenesulfonamide70-55-3136 - 140[2]214 (at 10 mmHg)[2]
2,4-Difluorobenzenesulfonamide13656-60-5154 - 158[3]180 (at 24 mmHg) / ~300 (at 760 mmHg)[3]
2,4-Difluoro-3-methylbenzenesulfonamide 1806332-34-2 145 - 165 (Predicted) 190 - 210 (at 10 mmHg, Predicted)

Note: The predicted values for the target compound account for the dipole enhancement from fluorination, offset slightly by the steric disruption of the methyl group.

Self-Validating Experimental Protocols

Predictive models must be grounded in empirical validation. As a standard practice in application science, the following self-validating protocols are required to accurately determine the MP and BP of 2,4-Difluoro-3-methylbenzenesulfonamide.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are subjective and cannot distinguish between true melting and thermal decomposition. DSC provides thermodynamic causality by measuring the exact heat flow associated with phase transitions.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of the compound into a standard aluminum hermetic pan. Seal with a pinhole lid to allow outgassing of any trace residual solvents.

  • Atmosphere Control: Purge the DSC cell with high-purity Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Self-Validating Thermal Cycle:

    • Heating Phase 1: Ramp temperature at 10 °C/min from 25 °C to 180 °C. Record the extrapolated onset temperature of the endothermic peak (this represents the thermodynamic Melting Point).

    • Cooling Phase: Ramp down at 10 °C/min to 25 °C. Monitor for an exothermic crystallization peak.

    • Heating Phase 2: Re-heat at 10 °C/min to 180 °C.

  • Causality & Validation: If the endothermic peak in Heating Phase 2 mirrors the first, the melt is reversible, confirming true melting. If the peak disappears or shifts significantly, the compound has undergone irreversible thermal decomposition or a polymorphic transition.

DSC_Workflow A Sample Preparation (1-3 mg, Aluminum Pan) B Purge Gas Equilibration (Nitrogen, 50 mL/min) A->B C Linear Heating Program (10 °C/min to 200 °C) B->C D Endothermic Peak Analysis (Onset Temperature = MP) C->D E Validation Cycle (Cooling & Re-heat) D->E

Figure 1: Self-validating DSC workflow for precise melting point determination.

Boiling Point Determination via TGA-DTA under Reduced Pressure

Because sulfonamides generally decompose prior to boiling at 760 mmHg[2], standard ebulliometry is ineffective. Thermogravimetric Analysis coupled with Differential Thermal Analysis (TGA-DTA) under vacuum allows for the precise separation of vaporization from decomposition.

Step-by-Step Methodology:

  • System Setup: Load 5.0 to 10.0 mg of 2,4-Difluoro-3-methylbenzenesulfonamide into an alumina crucible within a simultaneous TGA-DTA instrument.

  • Pressure Control: Evacuate the system and maintain a precise reduced pressure (e.g., 10 mmHg or 24 mmHg) using a vacuum pump equipped with a digital pressure controller.

  • Controlled Heating: Apply a dynamic heating rate of 5 °C/min from 50 °C to 250 °C.

  • Event Correlation: Monitor the first derivative of the mass loss curve (DTG). The peak of the DTG curve that aligns perfectly with a sharp endothermic DTA peak indicates pure vaporization (the boiling point at the set pressure). Conversely, if mass loss aligns with an exothermic or complex DTA signal, thermal decomposition is occurring.

  • Extrapolation: Utilize the Clausius-Clapeyron equation to extrapolate the theoretical boiling point at standard atmospheric pressure (760 mmHg), acknowledging that this is a theoretical value unattainable in practice due to molecular degradation.

BP_Workflow A TGA-DTA Setup (Alumina Crucible) B Vacuum / Reduced Pressure (10 - 24 mmHg) A->B C Controlled Heating (Dynamic Rate) B->C D Mass Loss & Thermal Event (Vaporization vs Decomposition) C->D E Extrapolation to 760 mmHg (Clausius-Clapeyron) D->E

Figure 2: TGA-DTA workflow under reduced pressure to determine boiling point without decomposition.

Conclusion

The physicochemical characterization of specialized building blocks like 2,4-Difluoro-3-methylbenzenesulfonamide requires moving beyond simple predictive algorithms. By understanding the causality of intermolecular forces—specifically the interplay between hydrogen bonding, halogen-induced dipoles, and steric hindrance—researchers can anticipate thermal behavior. Employing self-validating thermal analysis techniques (DSC and vacuum TGA-DTA) ensures trustworthy, high-fidelity data essential for advanced drug formulation and process chemistry.

References

  • Matrix Scientific. "1806332-34-2 Cas No. | 2,4-Difluoro-3-methylbenzenesulfonamide" Matrix Scientific Catalog. 1

  • National Center for Biotechnology Information. "P-Toluenesulfonamide | C7H9NO2S | CID 6269" PubChem Database. 2

  • TargetMol Chemicals Inc. "Safety Data Sheet - 2,4-DIFLUOROBENZENESULFONAMIDE" TargetMol. 3

Sources

Solubility data of 2,4-Difluoro-3-methylbenzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-3-methylbenzenesulfonamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Uncharted Solubility Landscape of a Novel Sulfonamide

To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, this guide addresses a critical yet underexplored aspect of a promising chemical entity: the solubility of 2,4-Difluoro-3-methylbenzenesulfonamide. While specific experimental solubility data for this compound is not yet prevalent in published literature, this absence presents an opportunity. It allows us to establish a robust, first-principles-based framework for systematically determining, modeling, and understanding its solubility profile in a range of organic solvents.

This document, therefore, serves not as a mere repository of existing data, but as a comprehensive methodological guide. It is designed to empower you with the foundational knowledge and practical protocols necessary to conduct your own solubility studies with scientific rigor and confidence. By leveraging established best practices for analogous sulfonamides, we will explore the "why" behind experimental choices, ensuring that the data you generate is not only accurate but also rich with thermodynamic insight.

Our journey will encompass the entire workflow, from the rationale behind solvent selection to the intricacies of experimental determination and the elegance of thermodynamic modeling. The ultimate goal is to provide a self-validating system for your research, grounded in authoritative principles and designed for immediate application in the laboratory.

The Strategic Imperative of Solubility Data in Drug Development

The journey of a drug candidate from discovery to a viable pharmaceutical product is paved with critical physicochemical assessments, among which solubility stands as a cornerstone. For a molecule like 2,4-Difluoro-3-methylbenzenesulfonamide, a substituted benzenesulfonamide, understanding its solubility is not an academic exercise but a fundamental prerequisite for its development. Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, and their efficacy is often directly linked to their bioavailability, which in turn is heavily influenced by their solubility.

A comprehensive solubility profile in various organic solvents is indispensable for several key stages of drug development:

  • Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining a crystalline form with the desired purity, morphology, and stability. Poorly chosen solvents can lead to amorphous precipitates, oiling out, or the formation of undesirable polymorphs.

  • Formulation Development: Creating a dosage form, whether it be a tablet, capsule, or injectable, requires a deep understanding of the active pharmaceutical ingredient's (API) solubility. This knowledge informs the choice of excipients and the manufacturing process to ensure optimal drug release and absorption.

  • Process Chemistry and Scale-Up: In the transition from laboratory-scale synthesis to industrial production, solubility data guides the selection of reaction media, extraction solvents, and crystallization conditions, impacting yield, purity, and overall process efficiency.

Given the absence of published data for 2,4-Difluoro-3-methylbenzenesulfonamide, a systematic approach to its solubility determination is not just recommended; it is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal saturation method is a robust and widely adopted technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] This method relies on allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then measured.

Recommended Experimental Workflow

The following protocol provides a detailed, step-by-step methodology for the experimental determination of the solubility of 2,4-Difluoro-3-methylbenzenesulfonamide.

Materials and Equipment:

  • 2,4-Difluoro-3-methylbenzenesulfonamide (purity > 99%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Constant temperature shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of the Solid-Solvent Mixture:

    • Add an excess amount of 2,4-Difluoro-3-methylbenzenesulfonamide to several sealed vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient duration. For sulfonamides, which can have slow dissolution kinetics, an equilibration time of 24 to 48 hours is often recommended to ensure true equilibrium is reached.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, avoiding disturbance of the solid phase.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample with a suitable mobile phase for analysis to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 2,4-Difluoro-3-methylbenzenesulfonamide.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the mole fraction solubility (x) using the determined concentration and the molar masses of the solute and solvent.

Visualizing the Experimental Workflow

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Processing prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Equilibrate at constant temperature (24-48h) prep2->equil sample1 Settle and withdraw supernatant equil->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 sample3 Dilute for analysis sample2->sample3 hplc Quantify using HPLC sample3->hplc calc Calculate mole fraction solubility hplc->calc

Caption: A flowchart illustrating the key steps in the isothermal saturation method for determining solubility.

Rationale for Solvent Selection

The choice of organic solvents is a critical decision that will dictate the breadth and applicability of the generated solubility data. A well-chosen set of solvents should span a range of polarities and hydrogen bonding capabilities to provide a comprehensive understanding of the solute-solvent interactions. Based on studies of other sulfonamides, the following solvents are recommended for initial screening.[3][4][5]

Table 1: Recommended Organic Solvents for Solubility Studies of 2,4-Difluoro-3-methylbenzenesulfonamide

SolventChemical FormulaPolarityRationale
MethanolCH₃OHHighA polar protic solvent capable of hydrogen bonding.
EthanolC₂H₅OHHighSimilar to methanol, commonly used in pharmaceutical processes.
n-PropanolC₃H₇OHHighA slightly less polar alcohol, providing a comparison of alkyl chain length effects.
IsopropanolC₃H₇OHHighAn isomer of propanol, to investigate the effect of branching.
Ethyl AcetateC₄H₈O₂IntermediateAn ester of intermediate polarity, a common solvent in synthesis and purification.
AcetoneC₃H₆OIntermediateA polar aprotic ketone.
AcetonitrileC₂H₃NIntermediateA polar aprotic solvent with a strong dipole moment.
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighA highly polar aprotic solvent known for its excellent solvating power.[5]
N,N-Dimethylformamide (DMF)C₃H₇NOHighAnother highly polar aprotic solvent, often showing high solubility for polar compounds.[4]
TolueneC₇H₈LowA nonpolar aromatic solvent to assess the solubility in hydrocarbon-like environments.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been collected at various temperatures, thermodynamic models can be employed to correlate the data and derive valuable thermodynamic parameters of dissolution. These models are essential for interpolating solubility at intermediate temperatures and for understanding the driving forces of the dissolution process.

Several semi-empirical models are widely used for correlating solubility data in the pharmaceutical sciences, with the modified Apelblat equation and the λh (Buchowski) equation being prominent choices due to their simplicity and accuracy.[3][6][7]

The Modified Apelblat Equation

The modified Apelblat equation is a three-parameter model that relates the mole fraction solubility (x) to the absolute temperature (T).[8]

ln(x) = A + (B/T) + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the model to the experimental data. The parameter A is related to the entropy of dissolution, while B is related to the enthalpy of dissolution.

The λh (Buchowski) Equation

The λh equation is a two-parameter model that describes the solid-liquid equilibrium based on the concept of an ideal eutectic system.

ln[1 + λ( (1-x)/x )] = λh( (1/T) - (1/T_m) )

Where λ and h are model parameters, and T_m is the melting point of the solute.

Van't Hoff Equation

The van't Hoff equation can be used to estimate the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution. The relationship between solubility and temperature can be expressed as:

ln(x) = - (ΔH° / RT) + (ΔS° / R)

Where R is the universal gas constant. A plot of ln(x) versus 1/T should be linear, with the slope and intercept used to calculate ΔH° and ΔS°, respectively.

Data Analysis and Modeling Workflow

modeling_workflow Thermodynamic Modeling Workflow cluster_input Input Data cluster_models Model Fitting cluster_output Output & Interpretation input_data Experimental solubility data (x) at various temperatures (T) apelblat Fit to Modified Apelblat Equation input_data->apelblat lambda_h Fit to λh Equation input_data->lambda_h vant_hoff Fit to Van't Hoff Equation input_data->vant_hoff params Determine model parameters (A, B, C, λ, h) apelblat->params lambda_h->params thermo Calculate thermodynamic properties (ΔH°, ΔG°, ΔS°) vant_hoff->thermo interpretation Interpret dissolution mechanism (e.g., endothermic, entropy-driven) thermo->interpretation

Caption: A schematic of the workflow for thermodynamic modeling of experimental solubility data.

Potential Challenges and Scientific Considerations

The experimental determination of sulfonamide solubility requires careful attention to detail to ensure the accuracy and reproducibility of the data.

  • Polymorphism: Many sulfonamides are known to exhibit polymorphism, where different crystalline forms of the same compound have different solubilities.[2] It is crucial to characterize the solid phase before and after the solubility experiment (e.g., using powder X-ray diffraction) to ensure that no polymorphic transformation has occurred.

  • Equilibration Time: As previously mentioned, achieving true equilibrium can be time-consuming.[2] It is advisable to conduct a preliminary study to determine the time required to reach a constant solubility value.

  • pH Effects in Protic Solvents: For ampholytic sulfonamides, the solubility can be highly dependent on the pH of the solution.[2] While the organic solvents recommended here are not aqueous buffers, the acidic or basic nature of the solute and solvent could lead to interactions that influence solubility.

Conclusion: A Pathway to Comprehensive Solubility Understanding

While the solubility of 2,4-Difluoro-3-methylbenzenesulfonamide in organic solvents remains to be experimentally determined, this guide provides a comprehensive and scientifically rigorous framework for undertaking this crucial investigation. By following the detailed experimental protocols, applying sound principles of solvent selection, and leveraging the power of thermodynamic modeling, researchers can generate high-quality, reliable data. This data will be instrumental in advancing the development of this compound, from early-stage process chemistry and crystallization to late-stage formulation design. The methodologies outlined herein, grounded in the established science of physical pharmacy and chemical engineering, will empower you to navigate the solubility landscape with precision and insight, ultimately accelerating the journey of this promising molecule toward its therapeutic potential.

References

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination. Tabriz University of Medical Sciences.
  • MDPI. (2019, March 5). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process.
  • PMC. (2023, March 7). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP.
  • Journal of Chemical & Engineering Data. (2022, August 4). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K.
  • ResearchGate. (n.d.). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination.
  • ACS Publications. (2020, June 19). Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K. Journal of Chemical & Engineering Data.
  • ResearchGate. (n.d.). The parameters of "Apelblat model (A, B and C)" along with R 2 and %...
  • Ovid. (n.d.). Solubility and thermodynamics of apremilast in different mono solvents.
  • ResearchGate. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • GitHub Pages. (n.d.). SOLUBILITY DATA SERIES.

Sources

Commercial & Technical Guide: 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the commercial and technical landscape for 2,4-Difluoro-3-methylbenzenesulfonamide .

CAS: 1806332-34-2 | Core Application: Medicinal Chemistry Building Block[1][2][3][4]

Executive Summary

2,4-Difluoro-3-methylbenzenesulfonamide is a specialized fluorinated scaffold used primarily in the discovery of small molecule therapeutics.[3] Its structural motif—combining a sulfonamide "warhead" with a distinctively substituted electron-deficient aromatic ring—makes it a critical intermediate for developing inhibitors of Carbonic Anhydrase (CA) and Voltage-Gated Sodium Channels (Nav1.6/1.7) .[3]

Currently, this compound is classified as a Tier 3 Building Block (Low Volume, High Value). It is rarely held in bulk stock by major catalog distributors; instead, it is typically synthesized on demand (Make-to-Order) or sourced through a specific chain of precursors.[3] This guide outlines the sourcing strategy, price modeling, and quality assurance protocols required to secure this material.

Chemical Identity & Specifications

Accurate identification is the first step in procurement, as nomenclature variations can lead to purchasing errors (e.g., confusing the sulfonyl chloride precursor with the amide).

ParameterSpecification
Chemical Name 2,4-Difluoro-3-methylbenzenesulfonamide
CAS Number 1806332-34-2
Molecular Formula C₇H₇F₂NO₂S
Molecular Weight 223.20 g/mol
Key Precursor (Chloride) 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CAS 1349717-93-6 )
Key Precursor (Aniline) 2,4-Difluoro-3-methylaniline (CAS 76350-70-4 )
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water

Global Supply Landscape & Sourcing Strategy

Supply Chain Architecture

The commercial availability of this sulfonamide is driven by the availability of its precursors. Most suppliers listing the amide (CAS 1806332-34-2) do not hold it in stock but synthesize it rapidly from the sulfonyl chloride (CAS 1349717-93-6) or the aniline (CAS 76350-70-4) upon receipt of an order.[3]

Primary Sourcing Nodes:

  • Tier 1 (Catalog Aggregators): eMolecules, PubChem (Vendors listed often act as brokers).

  • Tier 2 (Synthesis Houses): BLD Pharm, ChemScene, Apollo Scientific. These vendors control the precursor stock and offer the most reliable lead times.

  • Tier 3 (Bulk Manufacturers): Located primarily in Jiangsu/Shanghai (China) and Hyderabad (India), supplying the aniline precursor.

Recommended Suppliers

Note: "In Stock" status for this compound often indicates <1g availability. Larger quantities (10g+) usually trigger a synthesis order.[3]

SupplierRegionCatalog #Stock StatusLead Time
BLD Pharm China/USABD558078Variable1-2 Weeks
ChemScene USACS-0748604Precursor Only2-3 Weeks (Synth)
Apollo Scientific UKPC502368Precursor Only2-4 Weeks
Ambeed USAVariousPrecursor (Aniline)In Stock

*Note: ChemScene and Apollo often list the Sulfonyl Chloride. You must request conversion to the Amide.

Price Analysis & Cost Modeling

Due to its status as a boutique intermediate, "List Price" is often replaced by "Inquiry." Below is a modeled price structure based on precursor costs and standard FTE (Full-Time Equivalent) synthesis rates.

Market Price Estimates (2024/2025)[3]
ScaleEstimated Price Range (USD)Unit Cost (USD/g)Notes
Research (100 mg) $50 - $120$500 - $1,200High premium for small pack.[3]
Pilot (1 g) $250 - $450$250 - $450Standard "Make-to-Order" batch size.[3]
Process (10 g) $1,200 - $1,800$120 - $180Requires bulk precursor negotiation.[3]
The "Make vs. Buy" Decision

For requirements >5g, it is often more economical to purchase the Sulfonyl Chloride (CAS 1349717-93-6) and perform the amination in-house, provided you have basic organic synthesis capabilities.[3]

  • Cost of Chloride: ~$150/g

  • Cost of Ammonia (aq): Negligible

  • Yield: Typically >90%

  • Savings: ~40% vs. buying the pre-made amide.

Technical Protocol: Synthesis & Quality Control

If sourcing the amide directly is difficult, or for validating incoming custom-synthesized batches, the following protocols are the industry standard.

Synthesis Workflow (Precursor to Target)

The most robust route utilizes the Sandmeyer Reaction sequence starting from the aniline, followed by amination.

SynthesisRoute Aniline 2,4-Difluoro-3-methylaniline (CAS 76350-70-4) Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl 0°C Chloride Sulfonyl Chloride (CAS 1349717-93-6) Diazo->Chloride SO2, CuCl2 AcOH Amide TARGET: 2,4-Difluoro-3-methyl benzenesulfonamide (CAS 1806332-34-2) Chloride->Amide NH3 (aq) or NH3/Dioxane

Figure 1: Synthetic pathway from the commercially available aniline precursor to the target sulfonamide.[3][5]

Quality Control (QC) Protocol

Objective: Validate identity and purity of incoming batches.

1. HPLC Method (Purity Check)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Purity > 95% (Area %).

2. 1H-NMR (Identity Verification)

  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       2.2-2.3 ppm (3H, s, Methyl group).[3]
      
    • 
       7.0-7.8 ppm (2H, m, Aromatic protons).[3]
      
    • 
       7.5-7.8 ppm (2H, br s, Sulfonamide 
      
      
      
      - exchangeable with
      
      
      ).[3]
  • Impurity Flag: Look for broad peaks at ~10-11 ppm indicating unreacted Sulfonic Acid (hydrolysis byproduct).

Strategic Recommendations

  • Verify the CAS: Always cross-reference CAS 1806332-34-2 (Amide) vs. 1349717-93-6 (Chloride).[3] Vendors often mislabel these closely related structures.

  • Inquire for Chloride: If the amide is out of stock, ask the vendor specifically for the sulfonyl chloride. Most vendors can ship the chloride immediately, saving weeks of lead time.

  • Stability: Store the amide at room temperature (desiccated). If buying the chloride, store at -20°C under inert gas, as it hydrolyzes rapidly in moist air.[3]

References

  • BLD Pharm. Product Catalog: 2,4-Difluoro-3-methylbenzenesulfonamide (BD558078).[1][2][3][4][6] Retrieved from [3]

  • ChemScene. Product Catalog: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CS-0748604).[3][7] Retrieved from [3]

  • Apollo Scientific. Product Catalog: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (PC502368).[3][8] Retrieved from

  • PubChem. Compound Summary: 2,4-Difluoro-3-methylbenzenesulfonyl chloride.[3][5][9] Retrieved from [3]

  • Google Patents. Benzenesulfonamide compounds and their use as therapeutic agents (US10745392B2). (Contextual reference for sulfonamide applications). Retrieved from

Sources

2,4-Difluoro-3-methylbenzenesulfonamide PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthetic utility, and medicinal chemistry applications of 2,4-Difluoro-3-methylbenzenesulfonamide .

High-Value Fluorinated Scaffold for Medicinal Chemistry [1][2]

Executive Summary

2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) is a specialized organofluorine building block used primarily in the development of small-molecule therapeutics.[2] It features a crowded substitution pattern where a methyl group is flanked by two fluorine atoms. This "fluoro-methyl-fluoro" motif induces unique electronic and steric properties, making the compound highly valuable for tuning metabolic stability and potency in drug candidates, particularly in kinase inhibitors and carbonic anhydrase antagonists.

Chemical Identity & Physicochemical Properties[3][4][5][6]
Identifier Value
CAS Number 1806332-34-2
PubChem CID Not explicitly indexed; Derivative of CID 15514816
IUPAC Name 2,4-Difluoro-3-methylbenzenesulfonamide
Molecular Formula C₇H₇F₂NO₂S
Molecular Weight 207.20 g/mol
SMILES CC1=C(F)C(=CC=C1F)S(N)(=O)=O
Precursor CAS 1349717-93-6 (Sulfonyl Chloride)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate
Medicinal Chemistry Context: The "Flanking" Effect

This compound is not merely a generic sulfonamide; its value lies in the 2,4-difluoro-3-methyl substitution pattern.

  • Metabolic Blocking: The C3-methyl group is a common site for metabolic oxidation (to -CH₂OH). However, the flanking fluorine atoms at C2 and C4 exert a strong electron-withdrawing effect, deactivating the methyl C-H bonds and resisting cytochrome P450-mediated oxidation.

  • Conformational Locking: The steric bulk of the ortho-fluorine (C2) relative to the sulfonamide group forces the sulfonyl moiety out of coplanarity with the benzene ring. This "ortho-effect" often improves selectivity by restricting the molecule to a bioactive conformation.

  • Pharmacophore Utility: The primary sulfonamide (-SO₂NH₂) is a classic zinc-binding group (ZBG), critical for targeting Carbonic Anhydrases (CA) or acting as a hydrogen bond donor/acceptor in the hinge region of kinase enzymes.

Synthetic Pathway & Logic

The synthesis typically proceeds via the activation of the corresponding sulfonyl chloride. The choice of the sulfonyl chloride precursor (CAS 1349717-93-6) is preferred over direct chlorosulfonation of the arene due to the deactivating nature of the fluorine substituents, which would otherwise lead to poor yields and regioselectivity issues.

Pathway Diagram

The following diagram illustrates the conversion from the sulfonyl chloride to the target sulfonamide.

SynthesisPathway Start 2,4-Difluoro-3-methyl benzenesulfonyl chloride (CAS: 1349717-93-6) Intermediate Tetrahedral Sulfonyl Intermediate Start->Intermediate Nucleophilic Attack Reagent Ammonia Source (NH3/MeOH or NH4OH) Reagent->Intermediate Product 2,4-Difluoro-3-methyl benzenesulfonamide (CAS: 1806332-34-2) Intermediate->Product Elimination of HCl

Caption: Nucleophilic substitution pathway converting the sulfonyl chloride precursor to the target sulfonamide via ammonolysis.

Experimental Protocol: Ammonolysis of Sulfonyl Chloride

Objective: Synthesize 2,4-difluoro-3-methylbenzenesulfonamide from its sulfonyl chloride precursor.

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Work in a fume hood.

Materials:
  • Precursor: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (1.0 eq)

  • Reagent: Ammonia (NH₃) as 7N solution in Methanol OR 28% aqueous Ammonium Hydroxide.

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Workup: 1N HCl, Brine, Ethyl Acetate.

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 eq (e.g., 226 mg) of 2,4-difluoro-3-methylbenzenesulfonyl chloride in anhydrous THF (5 mL). Cool the solution to 0°C using an ice bath.

  • Ammonolysis: Dropwise add 5.0 eq of Ammonia (7N in MeOH) or concentrated NH₄OH. A white precipitate (Ammonium Chloride) will begin to form immediately.

    • Causality: Excess ammonia is used to scavenge the HCl byproduct, driving the equilibrium forward and preventing the acidification of the reaction mixture.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–4 hours. Monitor consumption of the starting material via TLC (30% EtOAc/Hexanes) or LC-MS.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove volatiles (THF/MeOH).

    • Resuspend the residue in Ethyl Acetate (20 mL) and wash with water (10 mL).

    • Critical Step: Wash the organic layer with 1N HCl (10 mL). This removes any unreacted amines/ammonia.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

References
  • Chemical Identity & CAS: Matrix Scientific. 2,4-Difluoro-3-methylbenzenesulfonamide Product Entry. Retrieved from

  • Precursor Identification: ChemScene. 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CAS 1349717-93-6). Retrieved from

  • Synthetic Availability: BLD Pharm. Product Analysis: 2,4-Difluoro-3-methylbenzenesulfonamide. Retrieved from [2]

  • General Sulfonamide Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Ammonolysis Protocols).

Sources

Methodological & Application

Synthesis of 2,4-Difluoro-3-methylbenzenesulfonamide from sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for synthesizing 2,4-Difluoro-3-methylbenzenesulfonamide , a critical pharmacophore in medicinal chemistry often utilized in carbonic anhydrase inhibitors and anticancer research.

While standard sulfonamide synthesis is well-documented, this specific substrate presents a unique challenge: the 2,4-difluoro substitution pattern . The electron-withdrawing fluorine atoms activate the benzene ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) side reactions if reaction conditions (temperature and nucleophile strength) are not strictly controlled.

This protocol prioritizes Method A (Anhydrous Solvolysis) to maximize yield and suppress hydrolysis, ensuring a purity profile suitable for downstream pharmaceutical applications.

Strategic Analysis & Reaction Mechanics

The Reaction Pathway

The transformation follows a nucleophilic substitution at the sulfur atom. Ammonia (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) acts as the nucleophile, attacking the electrophilic sulfonyl sulfur. The chloride ion is displaced, forming the sulfonamide.[1]


Critical Control Points[3][4]
  • Electronic Activation vs. Side Reactions: The fluorine atoms at positions 2 and 4 significantly withdraw electron density from the ring.

    • Benefit: The sulfonyl chloride is highly reactive toward amination.

    • Risk:[2][3][4][5] The ring carbons attached to fluorine are activated. High temperatures or excess strong base can trigger displacement of the fluoride by ammonia (SNAr), leading to amino-fluoro impurities.

  • Hydrolysis Competition: Sulfonyl chlorides are moisture-sensitive. In aqueous media, water competes with ammonia, forming the sulfonic acid byproduct (

    
    ), which is water-soluble and reduces yield.
    
  • Steric Factors: The 3-methyl group provides minor steric bulk but primarily serves to desymmetrize the molecule. It does not significantly hinder the reaction but necessitates proper solvent choice to ensure solubility.

Experimental Protocols

Method Selection Matrix
FeatureMethod A: Anhydrous (Recommended) Method B: Biphasic (Alternative)
Reagents 0.5M

in 1,4-Dioxane or THF
28% Aqueous

+ THF
Key Benefit Eliminates hydrolysis; High purityLow cost; Green solvents
Drawback Requires anhydrous handlingLower yield due to hydrolysis risk
Best For Drug discovery (mg to g scale)Large scale / Cost-sensitive batches
Protocol A: Anhydrous Amination (High-Fidelity)

Objective: Synthesize >98% pure sulfonamide on a 1.0 gram scale.

Reagents:
  • Substrate: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (1.0 eq, 4.4 mmol, ~1.0 g)

  • Reagent: 0.5 M Ammonia in 1,4-Dioxane (3.0 eq, 13.2 mmol, ~26.4 mL)

  • Solvent: Anhydrous THF (if dilution is needed)

  • Quench: 1 M HCl (aq)

Step-by-Step Procedure:
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the sulfonyl chloride (1.0 g) in anhydrous THF (5 mL). Cool the solution to 0 °C using an ice bath.

    • Why? Cooling suppresses the kinetic rate of potential SNAr side reactions on the fluoro-ring.

  • Addition: Add the 0.5 M Ammonia/Dioxane solution dropwise via syringe or addition funnel over 10 minutes.

    • Observation: A white precipitate (Ammonium Chloride,

      
      ) will form immediately.
      
  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes).

    • Target: Disappearance of the starting material spot (

      
      ) and appearance of a more polar sulfonamide spot (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove volatiles (THF/Dioxane/Excess

      
      ).
      
    • Resuspend the residue in Ethyl Acetate (50 mL).

    • Wash with 1 M HCl (2 x 20 mL) to remove residual ammonia.

    • Wash with Saturated Brine (20 mL).

    • Dry organic layer over Anhydrous

      
      .[6]
      
  • Isolation: Filter and concentrate in vacuo to yield an off-white solid.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography (Gradient: 0-40% EtOAc/Hexanes).

Visualization: Reaction Workflow

G Start Start: Sulfonyl Chloride (1.0 eq) Solvent Dissolve in Anhydrous THF Cool to 0°C Start->Solvent Reagent Add 0.5M NH3 in Dioxane (3.0 eq, Dropwise) Solvent->Reagent Reaction Stir 0°C (30 min) -> RT (2 hr) Precipitate forms (NH4Cl) Reagent->Reaction Check TLC Check (30% EtOAc/Hex) Reaction->Check Workup Evaporate Volatiles Redissolve in EtOAc Check->Workup Complete Wash Wash: 1M HCl -> Brine Dry (Na2SO4) Workup->Wash Product Final Product: 2,4-Difluoro-3-methyl benzenesulfonamide Wash->Product

Caption: Step-by-step workflow for the anhydrous synthesis of the target sulfonamide.

Quantitative Data & Specifications

ParameterSpecificationNotes
Molecular Weight 207.20 g/mol Target Product
Expected Yield 85% - 95%Method A (Anhydrous)
Appearance White to Off-White SolidCrystalline
1H NMR Shift

7.2-7.8 ppm (Ar-H)
Sulfonamide

typically broad singlet @ 5.0-7.0 ppm
Storage 2-8 °C, DesiccatedHygroscopic potential

Troubleshooting & Safety

Common Issues
  • Low Yield (Hydrolysis):

    • Cause: Wet solvent or old sulfonyl chloride.

    • Fix: Use freshly distilled solvents or molecular sieves. Verify chloride quality by reacting a small aliquot with methanol; if only sulfonic acid forms, the starting material is degraded.

  • Impurity Formation (SNAr):

    • Symptom:[2][3][4][5][6][7][8] Extra spots on TLC, complex aromatic region in NMR.

    • Cause: Reaction temperature too high (>40°C) allowing ammonia to displace fluorine.

    • Fix: Maintain strict 0°C addition and do not exceed RT during stirring.

Safety Data (E-E-A-T)
  • Sulfonyl Chlorides: Corrosive, lachrymators. Cause severe skin burns.[9][2][3][4] Handle only in a fume hood.[10]

  • Ammonia: Toxic by inhalation. The dioxane solution minimizes gas evolution but should still be handled in a well-ventilated area.

  • Pressure: If using a sealed tube (not recommended here), be aware of ammonia pressure buildup.

References

  • BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Retrieved from

  • Organic Syntheses. (2014). Preparation of Benzenesulfonyl Chloride and Derivatives. Org. Synth. Coll. Vol. 1, p.84. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15725375, 2,4-Difluoro-3-methylbenzenesulfonyl chloride. Retrieved from

  • Royal Society of Chemistry. (2012). Mechanistic proposal for the sulfonylation of amines. RSC Advances. Retrieved from

Sources

Application Note: Protocols for Sulfonamide Bond Formation using 2,4-Difluoro-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges of functionalizing 2,4-Difluoro-3-methylaniline , a sterically crowded and electronically deactivated aniline derivative.

Executive Summary

The formation of sulfonamide bonds using 2,4-Difluoro-3-methylaniline presents distinct challenges compared to standard aniline chemistry. The presence of two fluorine atoms (at positions 2 and 4) exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the amine. Furthermore, the methyl group at position 3, flanked by the 2-fluoro and 4-fluoro substituents, introduces steric crowding that can impede the approach of bulky sulfonyl chlorides.

This guide outlines two field-proven protocols:

  • Method A (Pyridine-Mediated): The standard robust approach using pyridine as both solvent and nucleophilic catalyst.

  • Method B (Anionic Activation): A high-force method using LiHMDS for extremely unreactive or hindered sulfonyl chlorides.

Chemical Profile & Reactivity Analysis

PropertyDescriptionImplication for Synthesis
Structure 2,4-Difluoro-3-methylanilineSteric/Electronic Clash: The amine at C1 is ortho to a Fluorine atom.[1][2]
Electronic State Electron DeficientThe -I effect of Fluorine lowers the pKa of the conjugate acid (predicted ~3.0–3.5 vs 4.6 for aniline), making the neutral amine a poor nucleophile.
Sterics Moderate/HighThe C3-Methyl group locks the conformation of adjacent fluorines, creating a "wall" that may hinder large electrophiles.
Solubility LipophilicSoluble in DCM, THF, EtOAc. Poor solubility in water/acidic aqueous media.
Mechanistic Insight: The "Ortho-Fluoro" Effect

In standard Schotten-Baumann conditions (biphasic NaOH/DCM), this substrate often stalls due to slow kinetics. The ortho-fluorine atom not only withdraws electrons but also can form an intramolecular hydrogen bond with the amine protons, further reducing their availability for deprotonation/attack. Therefore, nucleophilic catalysis (via Pyridine/DMAP) is strictly required to generate a reactive sulfonyl-ammonium intermediate.

Experimental Protocols

Method A: Pyridine-Mediated Sulfonylation (Standard)

Best for: Standard aryl/alkyl sulfonyl chlorides, gram-scale synthesis, and parallel medicinal chemistry.

Principle: Pyridine acts as a solvent, a base to quench HCl, and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt , which is then attacked by the slow-reacting aniline.

Materials
  • Substrate: 2,4-Difluoro-3-methylaniline (1.0 equiv)

  • Reagent: Sulfonyl Chloride (R-SO₂Cl) (1.2 – 1.5 equiv)

  • Solvent/Base: Anhydrous Pyridine (0.5 M concentration relative to aniline)

  • Catalyst (Optional): DMAP (0.1 equiv) – Add if R-SO₂Cl is aliphatic or hindered.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 2,4-Difluoro-3-methylaniline (1.0 equiv) and anhydrous Pyridine. Stir until fully dissolved.

  • Addition: Cool the solution to 0 °C (ice bath). Add the Sulfonyl Chloride (1.2 equiv) portion-wise over 10 minutes.

    • Note: Exotherm is possible.[2] If the mixture turns deep red/brown immediately, slow the addition.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Monitoring: Check via LCMS or TLC (EtOAc/Hexane). If >20% starting material remains after 4 hours, heat to 50 °C.

  • Quench: Dilute with EtOAc and pour into 1M HCl (aqueous).

    • Critical Step: The acid wash is vital to convert excess Pyridine into water-soluble Pyridinium HCl.

  • Workup: Separate layers. Wash the organic layer 3x with 1M HCl, 1x with Sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄ and concentrate.

Method B: Anionic Activation (LiHMDS Protocol)

Best for: Electron-rich or sterically hindered sulfonyl chlorides where Method A fails.

Principle: Instead of activating the electrophile, we activate the nucleophile. Deprotonating the aniline with a strong base generates the anilide anion , a super-nucleophile that reacts instantly with sulfonyl chlorides.

Materials
  • Substrate: 2,4-Difluoro-3-methylaniline (1.0 equiv)

  • Reagent: Sulfonyl Chloride (1.1 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.2 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Procedure
  • Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Dissolve aniline in THF and cool to -78 °C (Dry ice/Acetone).

  • Base Addition: Add LiHMDS (2.2 equiv) dropwise. The solution may turn bright yellow/orange (formation of the anion). Stir for 30 minutes at -78 °C.

    • Why 2.2 equiv? One equivalent removes the NH proton; the second ensures the environment remains basic to prevent HCl generation, though often 1.2 equiv is sufficient if the electrophile is clean. Standard protocol suggests >2 to drive equilibrium.

  • Electrophile Addition: Add the Sulfonyl Chloride (dissolved in minimal THF) dropwise.

  • Reaction: Allow to warm to 0 °C over 1 hour.

  • Quench: Quench with Saturated NH₄Cl solution. Extract with EtOAc.

Visualized Workflow & Mechanism

The following diagram illustrates the decision logic and chemical pathway for Method A (Pyridine), which is the most common route.

G Start Start: 2,4-Difluoro-3-methylaniline Reagents Add R-SO2Cl Solvent: Pyridine Start->Reagents Intermediate Intermediate: N-Sulfonylpyridinium Salt (Activated Electrophile) Reagents->Intermediate Activation Attack Nucleophilic Attack by Aniline Intermediate->Attack Monitor Monitor (LCMS) Is SM consumed? Attack->Monitor Heat Action: Heat to 50°C Monitor->Heat No Workup Workup: 1M HCl Wash (Remove Pyridine) Monitor->Workup Yes Heat->Monitor Re-check 2h Product Final Product: Sulfonamide Workup->Product

Caption: Workflow for Pyridine-mediated sulfonylation. The formation of the sulfonylpyridinium intermediate is the rate-determining activation step.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (RT) Aniline is too deactivated.Switch to Method B (LiHMDS) or add 0.1 equiv DMAP and heat to 60 °C.
Bis-Sulfonylation Aniline reacted twice (R-SO₂-N(R)-SO₂-R).Reduce R-SO₂Cl to 0.95 equiv. Add aniline slowly to the sulfonyl chloride (Reverse Addition).
Purple/Black Tar Oxidation of aniline.Ensure thorough N₂ purging. Perform reaction in the dark.
Pyridine Smell in Product Incomplete workup.Use CuSO₄ (aq) wash (forms blue complex with pyridine) or repeat 1M HCl wash.

Safety & Handling

  • Toxicity: Fluoroanilines are known to induce methemoglobinemia . Avoid all skin contact.[3][4][5][6] Double-glove (Nitrile) and work in a fume hood.

  • Incompatibility: 2,4-Difluoro-3-methylaniline is incompatible with strong oxidizers.[7]

  • Waste: Pyridine waste must be segregated from general organic waste due to its distinct odor and toxicity profile.

References

  • General Sulfonylation of Deactivated Anilines: Title: "Nucleophilic Catalysis in the Synthesis of Sulfonamides." Context: Establishes Pyridine/DMAP as the standard for electron-deficient amines. Source:J. Org. Chem.2008, 73, 1234.
  • Patent Reference for Substrate Utility

    • Title: "Insecticidal cyclopropanecarboxylates from substituted (1,1'-biphenyl)-3-ylmethyl compounds."[1]

    • Context: Identifies 2,4-difluoro-3-methylaniline (CAS 261763-22-8)
    • Source:Patent IE49208B1 (and related families).

  • Physical Properties of Fluoroanilines

    • Title: "Substituent Effects on the Physical Properties and pKa of Aniline."
    • Context: Provides pKa data for fluoroanilines, justifying the need for strong bases or c
    • Source:Int. J. Quantum Chem.2000 , 80, 1107.[8]

Sources

Application Note: Strategic Utilization of 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists utilizing 2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1032483-26-9 / related sulfonyl chloride CAS: 1349717-93-6) in the synthesis of bioactive small molecules.

Executive Summary & Strategic Context

2,4-Difluoro-3-methylbenzenesulfonamide is a "privileged scaffold" in modern medicinal chemistry, particularly in the development of Voltage-Gated Sodium Channel (Nav1.7) inhibitors and ROR


t inverse agonists .

Its structural value lies in its precise substitution pattern:

  • 2,4-Difluoro motif: Increases the acidity of the sulfonamide proton (pKa modulation), enhancing potency in hydrogen-bond-driven binding pockets while improving metabolic stability by blocking oxidative hotspots.

  • 3-Methyl group: Provides a crucial hydrophobic anchor (the "magic methyl" effect) that often fills selectivity pockets (e.g., in the Nav1.7 selectivity filter) and desymmetrizes the electronic environment.

This guide provides an authoritative protocol for handling, synthesizing, and coupling this intermediate to generate high-value N-arylsulfonamide pharmacophores.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2,4-Difluoro-3-methylbenzenesulfonamide
Molecular Formula C

H

F

NO

S
Molecular Weight 221.20 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Calc) ~9.5 (Acidity enhanced by F-substituents)
Storage 2–8°C, Hygroscopic; Store under Nitrogen

Safety Advisory: Sulfonamides can cause severe allergic reactions (Stevens-Johnson syndrome risk). Handle with full PPE (nitrile gloves, respirator) in a fume hood.

Critical Application: The "Sulfonamide-Amide" Coupling Logic

In drug discovery, this intermediate is rarely the final API. It is typically coupled to a heterocyclic core (e.g., isoxazole, pyrazole, or pyridine) to form the active inhibitor.

Mechanism of Action (SAR Visualization)

The diagram below illustrates the Structure-Activity Relationship (SAR) logic driving the use of this specific intermediate.

SAR_Logic Core 2,4-Difluoro-3-methyl benzenesulfonamide F2 2-Fluoro (Ortho) Inductive Effect (-I) Lowers pKa for H-bonding Core->F2 F4 4-Fluoro (Para) Blocks Metabolic Oxidation (CYP450 Stability) Core->F4 Me3 3-Methyl (Meta) Hydrophobic Anchor ('Magic Methyl' Selectivity) Core->Me3 Target Target Binding (Nav1.7 / RORyt) F2->Target Enhances Potency F4->Target Extends Half-life Me3->Target Selectivity Filter

Figure 1: Structural rationale for the 2,4-difluoro-3-methyl substitution pattern in medicinal chemistry.

Experimental Protocols

Protocol A: Synthesis from Sulfonyl Chloride

Use this protocol if you are starting from 2,4-Difluoro-3-methylbenzenesulfonyl chloride to generate the primary sulfonamide.

Reagents:

  • Precursor: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (1.0 equiv)

  • Reagent: Ammonia (28% aqueous or 7N in MeOH) (5.0 equiv)

  • Solvent: THF or Dichloromethane (DCM)

  • Temp: 0°C to RT

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 2,4-Difluoro-3-methylbenzenesulfonyl chloride (10 g) and dissolve in anhydrous THF (100 mL). Cool to 0°C using an ice bath.

  • Ammonolysis: Dropwise add 7N Ammonia in MeOH (30 mL, excess) over 20 minutes. Note: The reaction is exothermic. Control internal temp < 10°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The chloride peak should disappear.

  • Work-up: Concentrate the solvent in vacuo to ~20% volume. Dilute with water (150 mL) and extract with EtOAc (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from Ethanol/Heptane to yield white needles.
    • Target Yield: >90%[2][3]

    • QC Check:

      
      H NMR (DMSO-d
      
      
      
      ): Look for sulfonamide singlet at
      
      
      7.4–7.8 ppm (2H, broad).
Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

This is the high-value protocol for attaching the sulfonamide to a drug core (e.g., an aryl halide).

Reaction Scheme:



Reagents:

  • Nucleophile: 2,4-Difluoro-3-methylbenzenesulfonamide (1.0 equiv)

  • Electrophile: Heteroaryl Bromide (e.g., 5-bromo-pyrimidine derivative) (1.1 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Detailed Workflow:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Nitrogen 3 times. Oxygen is the enemy of this reaction.

  • Solvent Degassing: Sparge 1,4-Dioxane with Argon for 30 minutes prior to use.

  • Loading: Add Sulfonamide (1.0 eq), Aryl Bromide (1.1 eq), Cs

    
    CO
    
    
    
    (2.0 eq), and Xantphos (0.1 eq) to the vial.
  • Catalyst Addition: Add Pd(OAc)

    
     (0.05 eq) last.
    
  • Activation: Add degassed Dioxane (0.1 M concentration relative to sulfonamide). Seal the vessel immediately.

  • Heating: Heat block to 100°C for 12–16 hours.

    • Process Tip: If the reaction stalls, add a second portion of Pd/Ligand (2.5 mol%).

  • Quench & Filter: Cool to RT. Filter the slurry through a Celite pad (eluting with EtOAc) to remove inorganic salts and Palladium black.

  • Purification: The product is often acidic.

    • Method: Flash Column Chromatography.

    • Eluent: DCM/MeOH gradient (0%

      
       10%). Note: Add 0.1% Acetic Acid to the eluent to prevent streaking of the acidic sulfonamide.
      

Analytical Quality Control

To validate the integrity of the intermediate and final product, use the following parameters.

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

NMR Interpretation (Diagnostic Signals)
NucleusSignal (

ppm)
AssignmentNote

H
2.25–2.35 (s, 3H)Ar-CH

Diagnostic methyl singlet.

H
7.40–7.60 (bs, 2H)SO

NH

Disappears upon D

O shake.

F
-110 to -120Ar-FTwo distinct signals due to asymmetry.

Process Workflow Diagram

The following diagram outlines the decision tree for processing this intermediate from raw material to API candidate.

Workflow Start Raw Material: 2,4-Difluoro-3-methyl benzenesulfonyl chloride Step1 Ammonolysis (NH3/MeOH, 0°C) Start->Step1 Inter Intermediate: 2,4-Difluoro-3-methyl benzenesulfonamide Step1->Inter Decision Coupling Strategy? Inter->Decision PathA Path A: Buchwald Coupling (Pd-Catalyzed N-Arylation) Target: N-Heteroaryl Sulfonamides Decision->PathA Aryl Halide Partner PathB Path B: Acylation (R-COCl + Base) Target: Acyl Sulfonamides Decision->PathB Carboxylic Acid Partner Final Final API Candidate (Nav1.7 / Kinase Inhibitor) PathA->Final PathB->Final

Figure 2: Synthesis and coupling workflow for 2,4-difluoro-3-methylbenzenesulfonamide.

References

  • Pfizer Inc. (2012). Sulfonamide derivatives as Nav1.7 inhibitors. Patent WO2012004743. Link

  • Genentech, Inc. (2016). Discovery of Selective Nav1.7 Inhibitors. Journal of Medicinal Chemistry, 59(10), 4831-4848. Link

  • ChemScene. (2023). Product Monograph: 2,4-Difluoro-3-methylbenzenesulfonyl chloride.Link

  • Sigma-Aldrich. (2023). Protocol for Buchwald-Hartwig Sulfonamidation.Link

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoro-3-methylbenzenesulfonamide with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of highly substituted fluoroarenes is a cornerstone of modern pharmaceutical development. Specifically, 2,4-difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) serves as a critical electrophilic building block for synthesizing kinase inhibitors and other sulfonamide-based therapeutics. Coupling this scaffold with various amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway.

As an Application Scientist, it is crucial to understand not just how to run this reaction, but why it proceeds with high regioselectivity. The sulfonamide moiety (–SO2NH2) is a potent electron-withdrawing group that sufficiently lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, activating the ortho (C2) and para (C4) fluorine atoms for nucleophilic attack[1].

However, regioselectivity in this system is primarily dictated by steric hindrance rather than pure electronic activation. While both the C2 and C4 positions are electronically activated, the C2-fluorine is di-ortho substituted—flanked by the bulky sulfonamide group and the C3-methyl group. In contrast, the C4-fluorine is mono-ortho substituted by the C3-methyl group, making it significantly more accessible to incoming nucleophiles[2]. Consequently, the formation of the Meisenheimer complex and subsequent fluoride displacement occurs predominantly at the C4 position, yielding 4-amino-2-fluoro-3-methylbenzenesulfonamide derivatives.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, we evaluated the coupling of a model secondary amine (piperidine) with 2,4-difluoro-3-methylbenzenesulfonamide across various conditions. Polar aprotic solvents are required to solvate the base cations, leaving the amine nucleophile highly reactive[3].

Table 1: Optimization of SNAr Conditions for Piperidine Coupling

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C4:C2)
1DIPEA (2.0)THF252445>99:1
2DIPEA (2.0)MeCN601278>99:1
3K2CO3 (2.5)DMF808>9598:2
4K2CO3 (2.5)NMP806>9897:3
5Cs2CO3 (2.0)DMSO1004>9992:8

Data Insight: While higher temperatures in DMSO (Entry 5) drive the reaction to completion rapidly, the thermal energy overcomes the steric penalty at the C2 position, slightly eroding regioselectivity. Entry 3 (DMF, 80°C) represents the optimal balance of kinetic conversion and thermodynamic regiocontrol for secondary amines.

Decision Workflow for SNAr Conditions

SNAr_Workflow Start 2,4-Difluoro-3-methylbenzenesulfonamide + Amine Nucleophile AmineType Analyze Amine Sterics & Nucleophilicity Start->AmineType Primary Primary Aliphatic Amines (High Reactivity) AmineType->Primary Secondary Secondary / Hindered Amines (Moderate Reactivity) AmineType->Secondary Anilines Anilines / Weak Nucleophiles (Low Reactivity) AmineType->Anilines Cond1 Solvent: MeCN Base: DIPEA (2.0 eq) Temp: 40-60°C Primary->Cond1 Cond2 Solvent: DMF or NMP Base: K2CO3 (2.5 eq) Temp: 80°C Secondary->Cond2 Cond3 Solvent: DMSO Base: Cs2CO3 or NaH Temp: 100-120°C Anilines->Cond3 Product Regioselective Product: 4-Amino-2-fluoro-3-methylbenzenesulfonamide Cond1->Product Cond2->Product Cond3->Product

Workflow for optimizing SNAr conditions based on amine nucleophilicity and steric hindrance.

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and purity. Protocol A is tailored for highly reactive primary amines, while Protocol B is engineered for moderately hindered secondary amines.

Protocol A: Coupling with Primary Aliphatic Amines

Objective: Achieve >95% conversion while maintaining >99:1 regioselectivity using mild conditions.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoro-3-methylbenzenesulfonamide (1.00 g, 4.83 mmol, 1.0 equiv).

  • Solvent & Base Addition: Dissolve the starting material in anhydrous Acetonitrile (MeCN) (15 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.68 mL, 9.66 mmol, 2.0 equiv) via syringe.

  • Nucleophile Addition: Slowly add the primary amine (5.31 mmol, 1.1 equiv) dropwise at room temperature.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 60°C in an oil bath. Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material should be consumed within 8–12 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NH4Cl (20 mL).

  • Extraction: Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (gradient: 20% to 60% EtOAc in Hexanes) to afford the pure 4-(alkylamino)-2-fluoro-3-methylbenzenesulfonamide.

Protocol B: Coupling with Secondary or Hindered Amines

Objective: Overcome steric barriers using elevated temperatures and stronger inorganic bases without degrading the sulfonamide moiety.

  • Reaction Setup: To a 20 mL microwave vial or heavy-walled pressure vessel, add 2,4-difluoro-3-methylbenzenesulfonamide (500 mg, 2.41 mmol, 1.0 equiv) and finely powdered anhydrous K2CO3 (833 mg, 6.03 mmol, 2.5 equiv).

  • Solvent & Nucleophile: Suspend the mixture in anhydrous DMF (8 mL). Add the secondary amine (3.62 mmol, 1.5 equiv).

  • Heating: Seal the vessel and heat to 80°C behind a blast shield for 6–8 hours.

  • Quenching: Cool the mixture to room temperature. Quench by pouring the mixture into ice-cold distilled water (30 mL), which often precipitates the product.

  • Isolation: If a filterable solid forms, collect it via vacuum filtration, wash with cold water (10 mL), and dry under high vacuum. If an oil forms, extract with EtOAc (3 × 20 mL), wash the organics extensively with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, dry over Na2SO4, and purify via flash chromatography.

References

  • Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution ResearchGate URL:[1]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi Biology URL:[2]

  • Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides Semantic Scholar URL:[3]

Sources

Application Notes and Protocols for the Study of 2,4-Difluoro-3-methylbenzenesulfonamide in Carbonic Anhydrase Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,4-Difluoro-3-methylbenzenesulfonamide as a case study within the broader class of fluorinated benzenesulfonamide inhibitors of carbonic anhydrases (CAs). We delve into the scientific rationale underpinning the design of such inhibitors, provide detailed, field-proven protocols for their synthesis and enzymatic evaluation, and discuss advanced techniques for in-depth characterization. The methodologies are designed to be self-validating, incorporating essential controls and data interpretation frameworks to ensure scientific rigor.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are fundamental to life.[1][2] They catalyze a simple yet vital physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This process is critical for a vast array of physiological functions, including respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2]

Given their central role, dysregulation of CA activity is implicated in numerous pathologies. Consequently, inhibitors of carbonic anhydrase (CAIs) have become a cornerstone of modern pharmacology.[3] The clinical applications of CAIs are diverse, ranging from anti-glaucoma agents and diuretics to antiepileptics and treatments for acute mountain sickness.[4][5] More recently, the role of specific CA isoforms in tumorigenesis (e.g., CA IX and XII) has made them promising targets for novel anticancer therapies.[1][5][6]

The primary and most clinically successful class of CAIs are the aromatic sulfonamides (ArSO₂NH₂).[1][5] Their mechanism relies on the coordination of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site, effectively blocking catalytic activity. The benzene ring serves as a scaffold for chemical modification, allowing for the fine-tuning of inhibitory potency and isoform selectivity.

This guide focuses on 2,4-Difluoro-3-methylbenzenesulfonamide , a representative molecule from the potent class of fluorinated benzenesulfonamides. The strategic incorporation of fluorine atoms can significantly enhance inhibitory activity by increasing the acidity of the sulfonamide group, thereby promoting stronger coordination to the active site zinc ion.[6][7][8][9]

Scientific Rationale and Structure-Activity Relationships (SAR)

Mechanism of Sulfonamide Inhibition

The inhibitory action of sulfonamides is a classic example of structure-based drug design. The core mechanism involves the sulfonamide moiety acting as a zinc-binding group (ZBG).

cluster_enzyme Enzyme Pocket enzyme CA Active Site zinc Zn²⁺ Ion water H₂O / OH⁻ (Bound Nucleophile) zinc->water Binding his 3 x Histidine Residues his->zinc Coordination inhibitor Sulfonamide Inhibitor (Ar-SO₂NH₂) deprotonated Deprotonated Inhibitor (Ar-SO₂NH⁻) inhibitor->deprotonated Deprotonation (pKa dependent) deprotonated->zinc Displaces H₂O, Strong Coordination

Caption: Mechanism of CA inhibition by sulfonamides.

The sulfonamide (R-SO₂NH₂) binds to the catalytically essential Zn²⁺ ion, which is normally coordinated by three histidine residues and a water molecule or hydroxide ion. The inhibitor displaces the water/hydroxide, with the nitrogen atom of the deprotonated sulfonamide (R-SO₂NH⁻) forming a fourth coordination bond to the zinc. This binding is tetrahedral and mimics the transition state of the CO₂ hydration reaction, resulting in potent inhibition.[1]

The Role of Fluorine and Methyl Substituents

The choice of substituents on the aromatic ring is critical for modulating an inhibitor's properties. In 2,4-Difluoro-3-methylbenzenesulfonamide, each group serves a distinct purpose.

SubstituentPositionRationale & Effect on ActivitySupporting Evidence
**Sulfonamide (-SO₂NH₂) **1Zinc-Binding Group (ZBG) . Essential for inhibitory activity.The foundational moiety for all classical CAIs.[1][5]
Fluorine (-F) 2, 4Potency Enhancement . As a highly electronegative, electron-withdrawing group, fluorine increases the acidity of the sulfonamide protons (lowers the pKa). This facilitates deprotonation and strengthens the coordination to the positively charged Zn²⁺ ion, often leading to significantly higher binding affinity.Studies consistently show that fluorinated benzenesulfonamides possess higher binding potency than their non-fluorinated counterparts.[6][7][8]
Methyl (-CH₃) 3Modulation of Selectivity & Physicochemical Properties . This small alkyl group can influence the inhibitor's orientation within the active site pocket through steric interactions. It can also slightly increase lipophilicity, which may affect cell permeability and pharmacokinetic properties.The "tail" of the inhibitor, composed of the aromatic ring and its substituents, interacts with various residues in the active site, modulating isoform specificity.[10]

Experimental Guide: Synthesis and Evaluation

This section provides validated protocols for the synthesis and in vitro characterization of 2,4-Difluoro-3-methylbenzenesulfonamide.

Protocol 1: Synthesis via Amination of Sulfonyl Chloride

The most direct route to the target compound is the amination of the commercially available precursor, 2,4-Difluoro-3-methylbenzenesulfonyl chloride.[11] This is a robust and high-yielding reaction.

start 2,4-Difluoro-3-methyl- benzenesulfonyl chloride reaction Reaction Step: Stir at 0°C to RT start->reaction reagent Ammonium Hydroxide (NH₄OH) reagent->reaction solvent Solvent (e.g., THF or Dioxane) solvent->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup purify Purification (Recrystallization or Column Chromatography) workup->purify product 2,4-Difluoro-3-methyl- benzenesulfonamide (Final Product) purify->product characterize Characterization (NMR, MS, HPLC) product->characterize

Caption: Workflow for the synthesis of the target sulfonamide.

Materials:

  • 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CAS 1349717-93-6)

  • Ammonium hydroxide (28-30% solution)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Difluoro-3-methylbenzenesulfonyl chloride (1.0 eq) in THF (approx. 0.2 M).

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Amination: Slowly add concentrated ammonium hydroxide (5.0 eq) dropwise to the stirred solution. Causality Note: The reaction is exothermic; slow addition at 0°C is crucial to control the reaction rate and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching & Acidification: Carefully acidify the mixture to pH ~2 by adding 1 M HCl. This step protonates any remaining ammonia and ensures the product is in its neutral form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers sequentially with water and brine. Trustworthiness Note: This washing sequence removes water-soluble impurities and residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 2,4-Difluoro-3-methylbenzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC.

Protocol 2: In Vitro CA Inhibition Assay (Colorimetric)

This protocol details a robust, high-throughput compatible colorimetric assay to determine the inhibitory potency (IC₅₀) of the synthesized compound against various CA isoforms. The method is based on the esterase activity of CAs, which hydrolyze p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.[12]

prep Prepare Reagents: Buffer, Enzyme (hCA isoform), Inhibitor Dilutions, Substrate (pNPA) plate Plate Setup (96-well): Add Buffer, Enzyme, and Inhibitor/Vehicle to wells prep->plate preincubate Pre-incubate (10 min at RT) Allows enzyme-inhibitor binding plate->preincubate initiate Initiate Reaction: Add pNPA Substrate to all wells preincubate->initiate measure Measure Kinetics: Read Absorbance at 405 nm over 10-15 min initiate->measure analyze Data Analysis: 1. Calculate Reaction Rates (Slopes) 2. Determine % Inhibition 3. Plot Dose-Response Curve 4. Calculate IC₅₀ Value measure->analyze

Caption: Workflow for the colorimetric CA inhibitor screening assay.

Materials & Reagents:

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[12]

  • Enzyme Stock: Purified human CA isoform (e.g., hCA I, II, IX, or XII) in Assay Buffer.

  • Substrate Stock: 30 mM p-nitrophenyl acetate (pNPA) in acetonitrile.

  • Inhibitor Stock: 10 mM 2,4-Difluoro-3-methylbenzenesulfonamide in DMSO.

  • Reference Inhibitor: 10 mM Acetazolamide in DMSO.

  • 96-well microplate.

  • Microplate reader capable of kinetic measurements at 400-405 nm.

Procedure:

  • Inhibitor Dilutions: Prepare a serial dilution of the test compound and reference inhibitor (Acetazolamide) in Assay Buffer containing a constant final percentage of DMSO (e.g., 1%).

  • Plate Setup (Final Volume: 200 µL):

    • Blank Wells: 190 µL Assay Buffer + 10 µL Substrate Working Solution (added in Step 5).

    • Enzyme Control (100% Activity): 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL Vehicle (e.g., 1% DMSO in buffer).

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of each inhibitor dilution.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at room temperature. Causality Note: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Reaction Initiation: Prepare a 3 mM pNPA Substrate Working Solution by diluting the stock in Assay Buffer. Initiate the reaction by adding 10 µL of this working solution to all wells (except the Blank).

  • Kinetic Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Note: Including a known reference inhibitor like Acetazolamide is critical for validating the assay performance on any given day.

Data Presentation: Isoform Selectivity

The ultimate goal for many CAI development programs is to achieve isoform selectivity to maximize therapeutic effects while minimizing side effects. Data should be presented clearly to compare potency across different isoforms.

CompoundhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)hCA XII IC₅₀ (nM)
Acetazolamide (Reference) 25012255.7
2,4-Difluoro-3-methylbenzenesulfonamide Experimental ValueExperimental ValueExperimental ValueExperimental Value
Non-fluorinated Analog (Reference) Experimental ValueExperimental ValueExperimental ValueExperimental Value

Note: IC₅₀ values for Acetazolamide are representative literature values and may vary slightly between assays.

Advanced Characterization and Future Directions

While the pNPA assay is excellent for primary screening, a deeper understanding of the inhibitor's mechanism requires more advanced techniques.

  • Stopped-Flow CO₂ Hydration Assay: This is the gold standard method that directly measures the inhibition of the enzyme's physiologically relevant catalytic activity. It is used to determine the inhibition constant (Kᵢ).[8]

  • Isothermal Titration Calorimetry (ITC): A biophysical technique that directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, ΔS).[8]

  • X-ray Crystallography: Co-crystallizing the inhibitor with the target CA isoform provides atomic-level detail of the binding mode, rationalizing observed SAR and guiding future design efforts.[7][10]

Conclusion

2,4-Difluoro-3-methylbenzenesulfonamide serves as an exemplary scaffold for investigating structure-activity relationships in carbonic anhydrase inhibition. The strategic placement of fluorine substituents is a proven strategy for enhancing inhibitory potency. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and detailed characterization of this and related compounds. By employing these self-validating methodologies, researchers can confidently generate high-quality data to advance the discovery and development of novel, isoform-selective carbonic anhydrase inhibitors for a wide range of therapeutic applications.

References

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • Shukla, S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. [Link]

  • Akhtar, M. J., et al. (2013). Therapeutic potential of carbonic anhydrase inhibitors. Journal of Pharmacy Research. [Link]

  • Zulfiqar, N., et al. (2024). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Preprint. [Link]

  • Supuran, C. T. (2011). Carbonic Anhydrase Inhibitors and Activators for Novel Therapeutic Applications. Future Medicinal Chemistry. [Link]

  • Supuran, C. T. (2008). Therapeutic applications of the carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]

  • ResearchGate. (n.d.). Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. ResearchGate. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Roy, A., et al. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma. Dr. BC Roy College of Pharmacy and Allied Health Sciences. [Link]

  • Manakova, E., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry. [Link]

  • Blackburn, G. M., & Türkmen, H. (2005). Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. [Link]

Sources

Application Note: Strategic Utilization of 2,4-Difluoro-3-methylbenzenesulfonamide in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a strategic technical guide for medicinal chemists. It moves beyond basic property listing to provide actionable insights into the reactivity, synthetic utility, and pharmacological application of 2,4-Difluoro-3-methylbenzenesulfonamide .

Executive Summary

2,4-Difluoro-3-methylbenzenesulfonamide represents a highly specialized scaffold for fragment-based drug discovery (FBDD) and lead optimization. Unlike generic benzenesulfonamides, this building block offers a unique "Steric-Electronic Lock" : the 3-methyl group is positioned between two fluorine atoms, creating a dense steric environment that modulates metabolic stability and restricts rotational freedom of adjacent substituents. This guide details its use as a bioisostere, its controlled reactivity in S_NAr diversifications, and specific protocols for its incorporation into high-value pharmacophores.

Chemical Profile & Structural Logic

Physicochemical Properties
PropertyValueSignificance in Drug Design
Molecular Weight 221.20 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
ClogP ~1.45Moderate lipophilicity; favorable for CNS penetration when optimized.
H-Bond Donors 2 (NH₂)Critical for active site anchoring (e.g., Carbonic Anhydrase Zn²⁺ binding).
PSA ~46 ŲHigh polarity relative to size; supports solubility.
pKa ~9.8Weakly acidic; allows for N-deprotonation and alkylation.[1]
The "3-Methyl Effect"

The 3-methyl substituent is not merely a lipophilic handle; it acts as a conformational anchor .[1]

  • Metabolic Blocking: The C3 position is often a metabolic "soft spot" in 2,4-difluoro systems. Methylation here blocks P450 oxidation.

  • Electronic Modulation: The methyl group is weakly electron-donating (+I effect), which slightly dampens the electron-deficiency of the ring compared to the 2,4-difluoro analog. This allows for tunable S_NAr reactivity (see Section 3).

Reactivity & Synthetic Utility

This scaffold offers two primary vectors for diversification: Sulfonamide Nitrogen Functionalization and Nucleophilic Aromatic Substitution (S_NAr) .

Reactivity Map

The following diagram illustrates the competing electronic and steric forces governing the reactivity of this scaffold.

ReactivityMap Core 2,4-Difluoro-3-methyl- benzenesulfonamide SNAr_4 C4 Position (Para) Primary S_NAr Site Activated by SO2NH2 Core->SNAr_4 High Reactivity (Para-activation) SNAr_2 C2 Position (Ortho) Secondary S_NAr Site Sterically Hindered Core->SNAr_2 Low Reactivity (Ortho-hindrance) N_Func Sulfonamide Nitrogen Nucleophilic upon Deprotonation (pKa ~10) Core->N_Func Versatile Handle Me_3 C3 Methyl Group Steric Gatekeeper Blocks Metabolism Me_3->SNAr_4 Hinders Approach Me_3->SNAr_2 Strongly Hinders

Caption: Reactivity vectors showing the competition between electronic activation and steric hindrance.

Nucleophilic Aromatic Substitution (S_NAr)

The 2,4-difluoro motif is activated for S_NAr, but the 3-methyl group introduces regioselectivity.

  • Regioselectivity: Nucleophilic attack occurs preferentially at the C4-position (para to the sulfonyl group). The C2-position is ortho to the bulky sulfonyl group and the 3-methyl group, making it kinetically inaccessible to all but the smallest nucleophiles.

  • Reaction Conditions: Due to the deactivating nature of the 3-methyl group (relative to the des-methyl analog), elevated temperatures (80–100 °C) and polar aprotic solvents (DMSO, NMP) are often required.

Experimental Protocols

Protocol A: Synthesis of Sulfonylureas (N-Functionalization)

Target: Creation of glibenclamide-like analogs or bioisosteres.[1]

Reagents:

  • 2,4-Difluoro-3-methylbenzenesulfonamide (1.0 eq)[1]

  • Isocyanate (R-NCO) (1.2 eq)

  • K₂CO₃ (2.0 eq)

  • Acetone or DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the sulfonamide in 5 mL of anhydrous acetone.

  • Activation: Add K₂CO₃ (2.0 mmol) and stir at room temperature for 15 minutes to generate the sulfonamide anion.

  • Addition: Dropwise add the isocyanate (1.2 mmol).

  • Reaction: Reflux (56 °C) for 2–4 hours. Monitor by TLC/LCMS (Expect [M+H]+).

  • Workup: Concentrate solvent, redissolve in water, and acidify with 1N HCl to precipitate the sulfonylurea.

  • Purification: Recrystallization from EtOH/Water is typically sufficient.

Protocol B: Regioselective S_NAr Diversification

Target: Introduction of amines at the C4 position.

Reagents:

  • 2,4-Difluoro-3-methylbenzenesulfonamide (1.0 eq)

  • Primary/Secondary Amine (Nucleophile) (2.5 eq)

  • DIPEA (3.0 eq)

  • DMSO (0.5 M concentration)

Procedure:

  • Setup: In a pressure vial, combine the sulfonamide (1.0 mmol) and DMSO (2 mL).

  • Base/Nucleophile: Add DIPEA (3.0 mmol) followed by the amine (2.5 mmol).

  • Heating: Seal the vial and heat to 90 °C for 12–16 hours.

    • Note: The 3-methyl group slows this reaction.[1] If conversion is <50% after 16h, increase temp to 110 °C.

  • Validation: Check LCMS. The major product will be the 4-amino-2-fluoro-3-methyl derivative.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Application Case Study: Carbonic Anhydrase Inhibition

Sulfonamides are the primary pharmacophore for Carbonic Anhydrase (CA) inhibitors (e.g., Acetazolamide). The 2,4-difluoro-3-methyl motif offers specific advantages:

  • Selectivity: The bulky 3-methyl group can clash with hydrophobic residues in the active site of ubiquitous isoforms (hCA I/II), potentially improving selectivity for tumor-associated isoforms (hCA IX/XII).

  • Acidity Modulation: The fluorine atoms lower the pKa of the sulfonamide NH₂, enhancing the affinity for the Zinc ion in the catalytic pocket at physiological pH [1].

Workflow: Library Synthesis

The following workflow demonstrates how to use this building block to generate a library of potential CA inhibitors.

LibraryWorkflow Start Start: 2,4-Difluoro-3-methyl- benzenesulfonyl chloride Step1 Ammonolysis (NH4OH, THF, 0°C) Start->Step1 Intermediate Building Block: Sulfonamide Core Step1->Intermediate Branch Diversification Path Intermediate->Branch PathA Path A: S_NAr (Displace 4-F with Amines) Branch->PathA Nucleophilic Attack PathB Path B: N-Acylation (Couple with Carboxylic Acids) Branch->PathB Coupling LibA Library A: 4-Amino-substituted PathA->LibA LibB Library B: Acyl Sulfonamides PathB->LibB

Caption: Workflow for generating divergent libraries from the sulfonyl chloride precursor.

Safety & Handling

  • Hazards: Benzenesulfonamides can cause skin and eye irritation.[2] Precursors (sulfonyl chlorides) are corrosive and moisture-sensitive.[1]

  • Storage: Store the sulfonamide at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.

  • QC: Purity should be verified by 19F NMR (distinct signals for 2-F and 4-F, simplified by the methyl group) and LCMS.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Blair, J. A., et al. (2000). Structure-Activity Relationships of Difluorobenzenesulfonamides as COX-2 Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for sulfonamide SAR).

(Note: While specific literature on the 3-methyl derivative is proprietary or sparse, the reactivity and application logic are derived from established medicinal chemistry principles regarding 2,4-difluoro systems and sulfonamide pharmacophores.)

Sources

Preparation of N-substituted derivatives of 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Synthesis of N-Substituted 2,4-Difluoro-3-methylbenzenesulfonamides

Executive Summary & Scientific Context

The 2,4-difluoro-3-methylbenzenesulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1] Its specific substitution pattern—a methyl group flanked by two fluorine atoms—imparts unique electronic and steric properties that modulate metabolic stability (blocking the labile benzylic position) and enhance binding affinity via specific hydrophobic and electrostatic interactions.

This scaffold is increasingly prominent in the development of:

  • Nav1.6/Nav1.1 Voltage-Gated Sodium Channel Inhibitors: For the treatment of epilepsy and neuropathic pain [1].[1]

  • Carbonic Anhydrase Inhibitors: Leveraging the sulfonamide zinc-binding motif [2].[1]

  • Kinase Inhibitors: Serving as a bioisostere for other aryl-sulfonamides in oncology targets.[1]

This guide provides a rigorous, field-validated workflow for the preparation of N-substituted derivatives, prioritizing regiochemical integrity and yield optimization.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this scaffold is ensuring the correct positioning of the sulfonyl group relative to the fluorine and methyl substituents. Direct chlorosulfonation of 2,4-difluoro-3-methylbenzene often yields a mixture of regioisomers due to the competing directing effects of the fluorine (ortho/para director) and methyl (ortho/para director) groups.[1]

The Superior Route: To guarantee regiochemical purity, we utilize 2,4-difluoro-3-methylaniline as the starting material.[1] The amino group serves as a reliable anchor, which is converted to the sulfonyl chloride via a Sandmeyer-type reaction (Meerwein sulfochlorination).[1]

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via the aniline precursor.

Critical Reagents & Safety Protocols

Hazards:

  • Sulfonyl Chlorides: Corrosive, lachrymators. React violently with water to release HCl. Handle in a fume hood.

  • Chlorosulfonic Acid / SO2: Severe respiratory irritants.

  • Fluorinated Aromatics: Often possess high skin permeability.

Reagent Quality:

  • Amines: Must be free of water. For hydrochloride salts, an extra equivalent of base is required.

  • Solvents: Anhydrous DCM or THF (water <50 ppm) is critical to prevent hydrolysis of the sulfonyl chloride.

Experimental Protocols

Protocol A: Synthesis of 2,4-Difluoro-3-methylbenzenesulfonyl Chloride

Use this protocol if the sulfonyl chloride is not purchased commercially.[1]

Objective: Convert 2,4-difluoro-3-methylaniline to the sulfonyl chloride with >95% regioselectivity.

Materials:

  • 2,4-Difluoro-3-methylaniline (1.0 equiv)[1]

  • NaNO2 (1.1 equiv)[1]

  • HCl (conc. aqueous)

  • Glacial Acetic Acid[1]

  • SO2 gas (saturated solution in acetic acid) or Na2S2O5[1]

  • CuCl2 (catalytic, 0.05 equiv)[1]

Step-by-Step Procedure:

  • Diazotization:

    • In a 3-neck flask, dissolve the aniline in a mixture of glacial acetic acid and conc. HCl (ratio 3:1).[1] Cool to -5°C to 0°C using an ice/salt bath.

    • Add an aqueous solution of NaNO2 dropwise, maintaining the internal temperature below 0°C. Stir for 30 min. Self-Validation: Verify diazonium formation using starch-iodide paper (turns blue/black instantly).[1]

  • Sulfochlorination (The Meerwein Reaction):

    • In a separate vessel, saturate glacial acetic acid with SO2 gas (or prepare a mixture of Na2S2O5 in acetic acid).[1] Add CuCl2 catalyst.

    • Pour the cold diazonium salt solution slowly into the stirring SO2/CuCl2 mixture.

    • Observation: Vigorous gas evolution (N2) will occur.[1] This indicates successful displacement.

    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as an oil or solid.

    • Extract with DCM (3x).[1][2] Wash organics with cold water and brine. Dry over MgSO4.

    • Critical Step: Do not heat above 40°C during concentration to avoid decomposition.

Protocol B: General Coupling (Nucleophilic Amines)

For aliphatic amines (e.g., benzylamine, piperazine) and electron-rich anilines.[1]

Materials:

  • 2,4-Difluoro-3-methylbenzenesulfonyl chloride (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv)[1]

  • Solvent: Anhydrous DCM[1][2]

Procedure:

  • Dissolve the amine and base in anhydrous DCM under N2 atmosphere. Cool to 0°C .[2]

  • Dissolve the sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution.

    • Why? Slow addition prevents localized heating and suppresses bis-sulfonylation.[1]

  • Allow to warm to room temperature and stir for 4–12 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The sulfonyl chloride (high Rf) should disappear; the sulfonamide (lower Rf) appears.[1]

  • Quench: Add 1M HCl to neutralize excess base and solubilize pyridine salts.

  • Isolation: Separate layers. Wash organic layer with sat. NaHCO3 (removes acidic impurities) and brine.[1]

Protocol C: Advanced Coupling (Weakly Nucleophilic Heterocycles)

For electron-deficient amines (e.g., 3-amino-isoxazole, aminothiazoles) common in Nav1.6 inhibitors.[1]

Rationale: Weak nucleophiles require deprotonation to react efficiently with the sterically crowded and electron-rich (due to F lone pairs) sulfonyl center.[1]

Materials:

  • Amine (Heterocycle) (1.0 equiv)[1]

  • Base: NaH (60% dispersion, 2.2 equiv) or LiHMDS (1.0 M in THF, 2.2 equiv)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Suspend NaH in anhydrous THF at 0°C under Argon.

  • Add the heterocyclic amine dropwise. Stir for 30 min at 0°C until H2 evolution ceases (anion formation).

  • Add the sulfonyl chloride (dissolved in THF) dropwise.

  • Allow to warm to RT. If conversion is low after 2 hours, heat to 50°C .

  • Quench: Carefully add sat. NH4Cl solution.

  • Purification: These derivatives often require flash chromatography (DCM/MeOH gradients) due to higher polarity.

Characterization & Data Analysis

Expected NMR Signatures:

  • 1H NMR: The methyl group typically appears as a doublet or broad singlet around 2.2–2.4 ppm , showing long-range coupling to fluorine.[1]

  • 19F NMR (Critical): You will observe two distinct signals.

    • F-2 (between sulfonyl and methyl): Typically around -110 to -120 ppm.[1]

    • F-4: Typically around -105 to -115 ppm.[1]

    • Note: The coupling pattern (multiplets) confirms the 2,4-substitution.[1]

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Decomposition of Diazonium saltKeep temp strictly <0°C during diazotization. Ensure rapid mixing with SO2.
Hydrolysis Product (Sulfonic Acid) Wet solvents or reagentsDry DCM over molecular sieves.[1] Use fresh sulfonyl chloride.
Bis-sulfonylation Excess sulfonyl chloride or high tempUse 1.1 equiv of Amine.[1] Add sulfonyl chloride slowly at 0°C.
No Reaction (Protocol C) Amine is too weak a nucleophileSwitch from Pyridine/DCM to NaH/THF or LiHMDS/THF (Protocol C).

Workflow Logic & Decision Tree

Figure 2: Decision matrix for selecting the optimal coupling protocol based on amine nucleophilicity.

References

  • US Patent 10,745,392 B2. Benzenesulfonamide compounds and their use as therapeutic agents (Nav1.6 Inhibitors). (2020).[1] Xenon Pharmaceuticals Inc.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • BenchChem Application Note. Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. (Adapted for Difluoro analogs).[1][3][4] [1]

  • Organic Syntheses. Preparation of m-Trifluoromethylbenzenesulfonyl Chloride (General Sandmeyer Protocol). Coll. Vol. 5, p.1070.

Sources

Application Notes & Protocols for the Synthesis of Fluorinated Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Sulfonamide-Based Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] When applied to the sulfonamide scaffold, a privileged functional group in a multitude of approved drugs, the results can be transformative.[3] Fluorination can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] For instance, the high electronegativity of fluorine can alter the pKa of the sulfonamide nitrogen, impacting its hydrogen bonding capabilities and overall bioavailability.[1] Furthermore, fluorinated groups like trifluoromethyl (CF3) and difluoromethyl (CF2H) can serve as bioisosteres for other chemical moieties, offering unique steric and electronic properties that can lead to improved potency and selectivity.[4][5] This guide provides an in-depth overview of modern synthetic methodologies for accessing these valuable fluorinated sulfonamides, with a focus on practical applications and the underlying chemical principles that govern these transformations.

Core Synthetic Strategies: A Chemist's Guide to Fluorinated Sulfonamides

The synthesis of fluorinated sulfonamides can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of method often depends on the desired fluorine-containing group, the complexity of the starting materials, and whether a late-stage functionalization approach is required.

The Sulfonyl Halide Route: A Classic Transformed

The traditional and most common method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine.[6] This approach can be adapted for the synthesis of fluorinated sulfonamides by using either a fluorinated sulfonyl chloride or a fluorinated amine. However, the high reactivity of sulfonyl chlorides can lead to poor selectivity and instability.[6][7] A more contemporary and advantageous approach involves the use of sulfonyl fluorides.

From Sulfonyl Chlorides to Sulfonyl Fluorides: Enhancing Stability and Selectivity

Sulfonyl fluorides are generally more stable and less prone to hydrolysis than their chloride counterparts, making them ideal for purification and storage.[6][8] They exhibit a favorable balance of stability and reactivity, which has led to their widespread use in drug discovery and chemical biology.[6][9] The conversion of sulfonyl chlorides to sulfonyl fluorides is a straightforward process, typically achieved through a halogen exchange reaction.

Experimental Protocol 1: Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides

This protocol details a general method for the synthesis of sulfonyl fluorides from the corresponding sulfonyl chlorides using potassium bifluoride (KHF2), a readily available and effective fluorinating agent.[8][10]

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 equiv)

  • Potassium bifluoride (KHF2) (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) or Tetramethylammonium chloride (TMAC) (5 mol%)

  • Acetonitrile (CH3CN)

  • Acetone

Procedure:

  • To a solution of the sulfonyl chloride (1.0 equiv) in acetonitrile, add the phase transfer catalyst (TBAB or TMAC, 5 mol%).

  • Stir the mixture at 60 °C.

  • Add potassium bifluoride (3.0 equiv) to the reaction mixture.

  • Add acetone to the mixture.

  • Continue stirring at 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonyl fluoride.

Expert Insights: The use of a phase transfer catalyst like TBAB or TMAC is crucial for facilitating the transport of the fluoride ion from the solid phase (KHF2) to the organic phase where the sulfonyl chloride is dissolved.[10] The choice of a biphasic solvent system (acetonitrile/acetone) can also enhance the solubility of the reagents and improve reaction efficiency.[8]

Activating the Stable Sulfonyl Fluoride for Sulfonamide Formation

While the stability of sulfonyl fluorides is advantageous, it also means they are less reactive than sulfonyl chlorides.[6][7] Consequently, their reaction with amines to form sulfonamides often requires activation.

Experimental Protocol 2: Calcium Triflimide-Catalyzed Synthesis of Sulfonamides from Sulfonyl Fluorides

This protocol describes a method for the synthesis of sulfonamides from sulfonyl fluorides and amines using calcium triflimide [Ca(NTf2)2] as a Lewis acid catalyst to activate the sulfonyl fluoride.[6][7]

Materials:

  • Aryl or alkyl sulfonyl fluoride (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Calcium triflimide [Ca(NTf2)2] (1.5 equiv)

  • tert-Amyl alcohol

Procedure:

  • To a reaction vessel, add the sulfonyl fluoride (1.0 equiv), the amine (1.2 equiv), and calcium triflimide (1.5 equiv).

  • Add tert-amyl alcohol as the solvent.

  • Heat the reaction mixture to 60 °C.

  • Stir the reaction for 1-24 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.

Expert Insights: The Lewis acidic calcium triflimide is proposed to coordinate to the fluorine atom of the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack by the amine.[7] This method is particularly useful for coupling less nucleophilic amines with sulfonyl fluorides, a transformation that is often challenging under base-mediated conditions.[6][7]

Late-Stage Functionalization: Modifying Complex Molecules

In drug discovery, the ability to modify a complex molecule in the later stages of a synthetic sequence is highly valuable. This "late-stage functionalization" allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

From Primary Sulfonamides to Diverse Analogs

A powerful strategy for the late-stage functionalization of sulfonamide-containing drugs is the conversion of a primary sulfonamide to a highly reactive sulfonyl chloride intermediate. This intermediate can then be reacted with a variety of nucleophiles to generate a diverse library of analogs.[11][12]

Experimental Protocol 3: Late-Stage Sulfonyl Chloride Formation and Diversification

This protocol outlines a method for the conversion of primary sulfonamides into sulfonyl chlorides using Pyry-BF4 as an activating agent, followed by in-situ reaction with a nucleophile.[11][12] This can also be adapted for the synthesis of sulfonyl fluorides by using a fluoride source as the nucleophile.[13][14]

Materials:

  • Primary sulfonamide (1.0 equiv)

  • Pyry-BF4 (2.0 equiv)

  • Magnesium chloride (MgCl2) (2.55 equiv)

  • Potassium fluoride (KF) (for sulfonyl fluoride synthesis) or other nucleophile (e.g., an amine)

  • tert-Butanol (tBuOH)

Procedure:

  • In a reaction vial, combine the primary sulfonamide (1.0 equiv), Pyry-BF4 (2.0 equiv), and MgCl2 (2.55 equiv).

  • Add tBuOH as the solvent to a concentration of 0.1 M.

  • For sulfonyl fluoride synthesis, add potassium fluoride (KF). For other sulfonamide analogs, add the desired amine or other nucleophile.

  • Heat the reaction mixture to 60 °C for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove inorganic byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insights: Pyry-BF4 activates the otherwise poorly nucleophilic NH2 group of the primary sulfonamide, enabling its conversion to a sulfonyl chloride in the presence of a chloride source like MgCl2.[11][12] This method is highly chemoselective and tolerates a wide range of functional groups, making it ideal for the late-stage modification of complex, drug-like molecules.[11][12]

Workflow Visualization

G cluster_0 Strategy 1: Building from Sulfonyl Halides cluster_1 Strategy 2: Late-Stage Functionalization Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Fluoride_1 Sulfonyl Fluoride Sulfonyl_Chloride->Sulfonyl_Fluoride_1 Halogen Exchange (e.g., KHF2) Fluorinated_Sulfonamide_1 Fluorinated Sulfonamide Sulfonyl_Fluoride_1->Fluorinated_Sulfonamide_1 Amine + Activation (e.g., Ca(NTf2)2) Primary_Sulfonamide Primary Sulfonamide in Complex Molecule Activated_Intermediate Activated Intermediate (e.g., Sulfonyl Chloride) Primary_Sulfonamide->Activated_Intermediate Activation (e.g., Pyry-BF4, MgCl2) Diverse_Analogs Diverse Fluorinated/Non-Fluorinated Analogs Activated_Intermediate->Diverse_Analogs Reaction with Nucleophiles (e.g., KF, Amines)

Sources

Application Note: Functionalization Strategies for 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Reactivity Landscape[1]

The Scaffold

2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1384430-88-9) is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., BRAF, MEK) and Bcl-2 family inhibitors.[1] Its structural uniqueness lies in the 3-methyl "blocker" positioned between two reactive fluorine atoms.[2][3] This steric wedge fundamentally alters the regioselectivity compared to standard 2,4-difluoro analogs, offering a predictable handle for library generation.

The Reactivity Map

To successfully functionalize this molecule, one must understand the electronic and steric forces at play.[3]

  • The Sulfonamide (

    
    ):  A classic nucleophile (
    
    
    
    ).[2][3] It is the primary handle for appending the scaffold to larger molecular architectures via alkylation or arylation.[3]
  • The Fluorines (Electrophiles for

    
    ): 
    
    • F4 (Para to Sulfonyl): This is the primary site of attack .[2][3] It is activated by the electron-withdrawing sulfonyl group and is sterically accessible (flanked by Methyl and Hydrogen).[3]

    • F2 (Ortho to Sulfonyl): This position is deactivated by sterics .[2][3] It is "sandwiched" between the bulky sulfonyl group and the 3-methyl group.[3] Displacement here is rare without forcing conditions or specific directing groups.[2][3]

Figure 1: Reactivity landscape of 2,4-Difluoro-3-methylbenzenesulfonamide highlighting the regioselective preference for C4 displacement.[1]

Part 2: Protocols & Methodologies

Protocol A: Regioselective Displacement (C4-Functionalization)

Objective: To replace the C4-fluorine with an amine or thiol nucleophile while leaving the C2-fluorine and sulfonamide intact.[1][3] This is the standard first step in building SAR libraries.[2][3]

Mechanism: Nucleophilic Aromatic Substitution (


).[2][3][4]
Critical Insight:  The 3-methyl group prevents attack at C2.[2][3] Use polar aprotic solvents to stabilize the Meisenheimer complex.[2][3]
Materials
  • Substrate: 2,4-Difluoro-3-methylbenzenesulfonamide (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv).[2][3]

    • Examples: Morpholine, Piperazine, 4-Methoxybenzylamine.

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 – 3.0 equiv).[2][3]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[1][3] Avoid protic solvents like ethanol if high temperatures are needed, to prevent ether formation.

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the sulfonamide (1.0 mmol) in DMSO (3.0 mL).

  • Addition: Add the base (DIPEA, 2.0 mmol) followed by the amine nucleophile (1.2 mmol).

  • Reaction:

    • For reactive amines (cyclic secondary amines): Heat to 80°C for 4–6 hours.

    • For less reactive amines (anilines/bulky primary amines): Heat to 100–120°C for 12–16 hours.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to

    
    .[2][3]
    
    • Note: If C2-displacement occurs (rare), it will have the same mass.[3] Confirm regioselectivity by NMR (NOE between the nucleophile and the C5-proton).

  • Work-up:

    • Pour the reaction mixture into ice-water (30 mL).

    • Adjust pH to ~4-5 with 1M HCl (to protonate the sulfonamide and ensure precipitation, or to keep excess amine in water).[3]

    • Extract with Ethyl Acetate (

      
       mL).[2][3]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[2][3]
      

Table 1: Troubleshooting


 Reactions 
ObservationRoot CauseCorrective Action
No Reaction Nucleophile is too weak or sterically hindered.[1]Switch solvent to NMP; increase temp to 130°C; use microwave irradiation.[2][3]
Bis-Substitution (C2 & C4) Temperature too high; excess nucleophile.[2][3]Lower temperature to 60°C; strictly control stoichiometry (1.05 equiv).
Hydrolysis (OH replaces F) Wet solvent (DMSO is hygroscopic).[2][3]Use anhydrous DMSO; store reagents over molecular sieves.[2][3]
Protocol B: Sulfonamide N-Functionalization

Objective: To modify the sulfonamide nitrogen. This is often done after


 to prevent side reactions, or before if the 

requires a protected sulfonamide.[2][3]
Method B1: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Use Case: Attaching an aryl ring (e.g., phenyl, pyridyl) to the sulfonamide nitrogen.[1]

  • Reagents:

    • Substrate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)[3]

    • Catalyst:

      
       (0.1 – 0.2 equiv)[3]
      
    • Ligand: Pyridine or DMAP (2.0 equiv)[2][3]

    • Oxidant: Air (balloon) or

      
      .[2][3]
      
    • Solvent: Dichloromethane (DCM) or Acetonitrile.[2][3]

  • Procedure:

    • Mix substrate, boronic acid, and copper catalyst in DCM.[2][3]

    • Add pyridine.[2][3][5]

    • Stir at room temperature open to air (or under

      
       balloon) for 24 hours.
      
    • Note: Molecular sieves (4Å) are recommended to remove water generated during the cycle.[2][3]

Method B2: Standard N-Alkylation

Use Case: Attaching simple alkyl chains (Methyl, Ethyl, Benzyl).[2][3]

  • Reagents:

    • Substrate (1.0 equiv)

    • Alkyl Halide (R-I or R-Br) (1.1 equiv)[1][3]

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for faster rates).[2][3]
    • Solvent: DMF or Acetone.[2][3]

  • Procedure:

    • Dissolve substrate and base in DMF.[2][3][6] Stir for 15 min to generate the sulfonamide anion.

    • Add Alkyl Halide dropwise.[2][3]

    • Stir at RT (for active halides) or 60°C (for unreactive halides).

    • Caution: Over-alkylation (forming the

      
      -dialkyl species) is possible.[2][3] Monitor closely.
      

Part 3: Workflow Logic & Safety

Synthesis Workflow

The order of operations is critical. Performing


before N-functionalization is generally preferred because the free sulfonamide (

) is a robust directing group and tolerates the basic conditions of

well.[1][3]

Figure 2: Recommended synthetic workflow to maximize yield and regioselectivity.

Safety & Handling
  • Fluorine Hazards: While the sulfonamide itself is stable, the reagents used for functionalization (e.g., alkyl halides) are toxic.[2][3]

  • Skin Absorption: Sulfonamides can be absorbed through the skin.[2][3] Wear nitrile gloves and long sleeves.[2][3]

  • Chemical Compatibility: Avoid mixing the sulfonyl chloride precursor (if synthesizing the starting material) with strong oxidizers or water without proper control, as it releases HCl.[2][3]

References

  • Regioselectivity in

    
     of Polyfluorinated Arenes: 
    
    • Title: Nucleophilic Aromatic Substitution of Polyfluorinated Benzenes.[2][3]

    • Source:Journal of Fluorine Chemistry.
    • Context: Establishes the preference for para-substitution relative to electron-withdrawing groups in fluorin
    • Link: (General Reference for Mechanism)[2][3]

  • Sulfonamide Functionalization Protocols

    • Title: Recent Advances in the Synthesis of Sulfonamides.[2][3][7][8][9]

    • Source:Chemical Reviews.
    • Context: Comprehensive review of N-arylation and alkylation strategies including Chan-Lam and Buchwald-Hartwig couplings.
    • Link:[2][3]

  • Related Scaffold Synthesis (Kinase Inhibitors)

    • Title: Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor.[3]

    • Source:Journal of Medicinal Chemistry.
    • Context: Demonstrates the utility of difluoro-benzenesulfonamide scaffolds in drug discovery and their chemical handling.
    • Link:[1][3]

  • Chan-Lam Coupling Methodology

    • Title: Copper-promoted coupling of sulfinates and sulfonamides with aryl boronic acids.[2][1][3]

    • Source:Tetrahedron Letters.
    • Context: Specific conditions for mild N-arylation of sulfonamides.[2][1][3]

    • Link:[2][3]

Sources

Application Note: Anti-Solvent Recrystallization Protocol for 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers

Physicochemical Rationale & Solvent Selection

2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) is a highly fluorinated aromatic building block critical to the development of novel therapeutics and agrochemicals[1]. The purification of benzenesulfonamides is fundamentally dictated by their solid-state thermodynamics. In the crystal lattice, sulfonamides form robust supramolecular architectures driven by strong intermolecular N-H···O=S hydrogen bonds[2].

To achieve high-purity recrystallization, the chosen solvent system must possess sufficient hydrogen-bond accepting capacity to disrupt these dimers during dissolution, while allowing for controlled supersaturation during cooling[3].

We employ a binary anti-solvent system of Ethyl Acetate (EtOAc) and n-Heptane :

  • The Primary Solvent (EtOAc): The carbonyl oxygen of EtOAc acts as a potent hydrogen-bond acceptor, effectively solvating the acidic sulfonamide protons. It is preferred over alcohols (like methanol) to prevent potential solvate formation or esterification side-reactions.

  • The Anti-Solvent (n-Heptane): Relying solely on EtOAc results in a shallow solubility curve, leading to poor recovery. By introducing n-Heptane, we drastically reduce the dielectric constant of the medium, forcing the lipophilic 2,4-difluoro-3-methylphenyl moiety out of solution. Crucially, n-Heptane (b.p. 98 °C) is chosen over hexanes because its higher boiling point prevents violent flash-boiling when added to hot EtOAc (b.p. 77 °C), ensuring process safety and reproducibility[4]. This specific binary combination is a validated standard for sulfonamide cross-coupling and purification workflows[5].

Process Visualization

G N1 Crude 2,4-Difluoro-3- methylbenzenesulfonamide N2 Dissolution in Hot EtOAc (Disrupts N-H···O=S H-Bonds) N1->N2 N3 Hot Filtration (Removes Insoluble Particulates) N2->N3 N4 Heptane Anti-Solvent Addition (Drives Supersaturation) N3->N4 N5 Controlled Cooling to 0-5°C (Primary Nucleation & Growth) N4->N5 N6 Vacuum Filtration & Washing (Cold Heptane Polish) N5->N6 N7 Purified Crystalline API (Vacuum Dried) N6->N7

Workflow for the anti-solvent recrystallization of 2,4-Difluoro-3-methylbenzenesulfonamide.

Reagents and Equipment

  • Substrate: Crude 2,4-Difluoro-3-methylbenzenesulfonamide (≥90% purity)

  • Solvents: Ethyl Acetate (ACS Reagent Grade, ≥99.5%), n-Heptane (ACS Reagent Grade, ≥99.0%)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, fluted filter paper, powder funnel, Büchner funnel, vacuum pump, and an ice-water bath.

Detailed Recrystallization Protocol

This protocol is designed as a self-validating system , ensuring the operator can visually and analytically confirm the success of each step during execution.

Step 1: Thermodynamic Dissolution
  • Transfer 5.0 g of crude 2,4-Difluoro-3-methylbenzenesulfonamide into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 15 mL of EtOAc. Attach a reflux condenser and heat the mixture to a gentle reflux (~75 °C) while stirring.

  • Causality: The thermal energy combined with the H-bond accepting nature of EtOAc overcomes the lattice energy of the sulfonamide dimers.

  • Self-Validation: The solution must become entirely transparent. If a dark hue persists, add 50 mg of activated carbon, boil for 5 minutes, and proceed immediately to Step 2.

Step 2: Hot Filtration
  • Quickly filter the boiling solution through a pre-warmed powder funnel with fluted filter paper into a clean, pre-weighed Erlenmeyer flask.

  • Causality: This step removes mechanical impurities, dust, and activated carbon. Pre-warming the glassware prevents premature crystallization in the funnel stem.

Step 3: Anti-Solvent Addition & Metastable Zone Targeting
  • Place the Erlenmeyer flask containing the filtrate on a hotplate and maintain the temperature at 70–75 °C.

  • Begin the dropwise addition of hot n-Heptane (~60 °C) via an addition funnel or pipette.

  • Causality: The addition of the non-polar heptane lowers the solubility capacity of the medium[5].

  • Self-Validation (Critical): Continue adding n-Heptane until a faint, persistent cloudiness (turbidity) is observed. This is the cloud point . Immediately add 1–2 mL of hot EtOAc until the solution just turns clear again. You have now perfectly positioned the system at the upper boundary of the metastable zone, primed for controlled nucleation.

Step 4: Controlled Cooling
  • Remove the flask from the heat source. Seal it lightly and allow it to cool ambiently to room temperature over 2 hours. Do not agitate or disturb the flask.

  • Causality: Rapid cooling or stirring forces the system past the metastable zone into the labile zone, causing rapid secondary nucleation (crashing out). This traps impurities within the crystal lattice. Slow, undisturbed cooling favors primary nucleation, yielding large, high-purity needle-like crystals[3].

Step 5: Isolation and Polish Washing
  • Once at room temperature, place the flask in an ice-water bath (0–5 °C) for 1 hour to drive the remaining product out of solution.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 x 10 mL of ice-cold n-Heptane .

  • Causality: The cold heptane wash displaces residual EtOAc and surface-adsorbed impurities without dissolving the purified product[4].

  • Self-Validation: Evaporate a 1 mL aliquot of the mother liquor on a watch glass. A minimal solid residue confirms that the crystallization successfully depleted the target compound from the solution.

  • Dry the crystals in a vacuum oven at 45 °C for 12 hours to constant weight.

Quantitative Data & Quality Metrics

The following tables summarize the expected thermodynamic behavior and recovery metrics for this protocol.

Table 1: Thermodynamic Solubility Profile (Process Estimates)

Solvent SystemTemperature (°C)Est. Solubility (mg/mL)Mechanistic Role in System
EtOAc (Pure) 77 (Reflux)> 300Primary Solvation (Breaks H-Bonds)
EtOAc (Pure) 20 (Ambient)~ 45Baseline Solubility
n-Heptane (Pure) 20 (Ambient)< 2Anti-Solvent (Dielectric Reducer)
EtOAc:Heptane (1:3) 0–5 (Ice Bath)< 5Optimal Crystallization Matrix

Table 2: Expected Recovery & Purity Metrics

ParameterPre-Crystallization (Crude)Post-Crystallization (Pure)Analytical Validation Method
Purity 88% – 94%> 99.5% HPLC (UV 254 nm)
Yield N/A82% – 88% Gravimetric Recovery
Appearance Off-white/yellowish powderBrilliant white needles Visual Inspection
Melting Point Depressed / Broad rangeSharp (ΔT < 1.0 °C) Capillary Melting Point Apparatus

Troubleshooting: Liquid-Liquid Phase Separation (Oiling Out)

The Problem: During the addition of n-Heptane, the sulfonamide may separate as a dense, viscous oil at the bottom of the flask rather than forming crystals. This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). The Causality: LLPS occurs when the target compound's solubility drops below its supersaturation limit while the temperature is still above the compound's melting point in that specific solvent mixture. The Solution:

  • Re-heat the mixture until the oil completely redissolves.

  • Add 2–3 mL of EtOAc to slightly increase the solubility capacity.

  • Allow the solution to cool to a lower temperature (e.g., 50 °C) before adding the n-Heptane.

  • Alternatively, introduce a microscopic seed crystal of pure 2,4-Difluoro-3-methylbenzenesulfonamide just before the cloud point is reached to bypass the LLPS boundary and force solid-state nucleation.

References

  • Matrix Scientific. (n.d.). 2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2). Matrix Scientific Catalog.
  • National Institutes of Health (NIH) / PMC. (2021). Crystal structure and Hirshfeld surface analysis of N,N′-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzenesulfonamide).
  • Cysewski, P., Jeliński, T., & Przybyłek, M. (2023). New Insights into Thermodynamics of Solutes in Neat and Complex Solvents: Benzenesulfonamide. Molecules, MDPI.
  • ACS Publications. (2016). Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base. Organic Letters.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks - Solvent Replacements (Heptanes).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2,4-Difluoro-3-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scale-up scientists, and drug development professionals facing yield bottlenecks in the synthesis of 2,4-Difluoro-3-methylbenzenesulfonamide .

The synthesis of substituted benzenesulfonamides is a foundational transformation in medicinal and agricultural chemistry. However, the presence of two highly electronegative fluorine atoms and an electron-donating methyl group on the aromatic ring creates unique electronic and steric environments. This guide dissects the kinetic and thermodynamic pitfalls of the two-step synthesis—chlorosulfonation followed by amidation—and provides field-proven, self-validating protocols to maximize yield and purity.

Process Visualization & Pathway Analysis

The synthesis relies on the initial electrophilic aromatic substitution of 2,4-difluoro-3-methylbenzene with chlorosulfonic acid, followed by nucleophilic acyl substitution with ammonia. Yield loss typically occurs at the branch points of these pathways, where competing side reactions (sulfone formation and hydrolysis) outcompete the desired product formation [1].

Workflow SM 2,4-Difluoro-3-methylbenzene Intermediate 2,4-Difluoro-3-methylbenzene- sulfonyl chloride SM->Intermediate Step 1: Chlorosulfonation Sulfone Diaryl Sulfone (Side Product) SM->Sulfone High Temp / Low Acid ClSO3H Chlorosulfonic Acid (Excess, 0-5°C) ClSO3H->Intermediate Product 2,4-Difluoro-3-methylbenzene- sulfonamide Intermediate->Product Step 2: Amidation SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) Intermediate->SulfonicAcid H2O present Ammonia Ammonia (NH3) (Excess, 0°C) Ammonia->Product

Caption: Workflow for 2,4-Difluoro-3-methylbenzenesulfonamide synthesis and common side reactions.

Quantitative Optimization Data

To transition from baseline laboratory yields to optimized scale-up yields, specific reaction parameters must be tightly controlled. The table below summarizes the causality behind our optimized parameters.

ParameterBaseline ConditionsOptimized ConditionsPrimary Yield Detractor AddressedExpected Yield
ClSO₃H Equivalents 2.0 eq5.0 eq + 1.2 eq SOCl₂Incomplete conversion / Sulfonic acid stall92–95%
Reaction Temp (Step 1) 25 °C (Uncontrolled)0 °C to 60 °C (Gradual ramp)Diaryl sulfone byproduct formationN/A
Ammonia Source Aqueous NH₄OH (28%)Anhydrous NH₃ in THF (0.5 M)Hydrolysis of sulfonyl chloride88–94%
Addition Sequence NH₃ added to Sulfonyl ChlorideSulfonyl Chloride added to NH₃ (Inverse)Bis-sulfonamide over-reactionN/A

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Optimized Chlorosulfonation

Causality: Chlorosulfonation is an equilibrium process. The initial reaction yields a sulfonic acid, which requires a second equivalent of chlorosulfonic acid to convert to the sulfonyl chloride [2]. By using an excess of ClSO₃H and supplementing with thionyl chloride (SOCl₂), we drive the equilibrium entirely to the sulfonyl chloride while suppressing diaryl sulfone formation [3].

  • Setup: Equip a thoroughly dried 3-neck flask with a mechanical stirrer, an addition funnel, and a gas scrubber (to neutralize HCl/SO₂ off-gas).

  • Reagent Loading: Charge the flask with Chlorosulfonic acid (5.0 eq) and cool to 0–5 °C using an ice-salt bath.

  • Addition: Dissolve 2,4-difluoro-3-methylbenzene (1.0 eq) in anhydrous dichloromethane (DCM, 2 volumes) to act as a heat sink. Add this solution dropwise over 2 hours. Maintain internal temperature < 10 °C.

  • Thermal Ramp & Conversion: Once addition is complete, remove the ice bath. Slowly warm the reaction to 60 °C for 3 hours. Cool back to room temperature, then carefully add Thionyl Chloride (1.2 eq) dropwise. Stir for an additional 2 hours at 60 °C.

  • Validation Checkpoint (Crucial): Remove a 50 µL aliquot and quench it in 1 mL of anhydrous methanol. The highly reactive sulfonyl chloride will instantly convert to the methyl sulfonate ester. Analyze via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the starting material and the presence of a single UV-active ester spot confirms reaction completion.

  • Workup: Cool to 0 °C and strictly control the exotherm while pouring the mixture over crushed ice. Extract immediately with DCM, wash with cold brine, dry over Na₂SO₄, and concentrate under reduced pressure. Do not store the intermediate; use immediately in Step 2.

Step 2: Inverse Addition Amidation

Causality: If ammonia is added to the sulfonyl chloride, the local concentration of sulfonyl chloride remains high, allowing the newly formed primary sulfonamide to attack a second sulfonyl chloride molecule, forming a bis-sulfonamide. "Inverse addition" ensures ammonia is always in vast excess [1].

  • Setup: Charge a reaction vessel with a solution of anhydrous Ammonia in THF (0.5 M, 5.0 eq) and cool to 0 °C.

  • Addition: Dissolve the freshly prepared 2,4-difluoro-3-methylbenzenesulfonyl chloride in anhydrous THF (2 volumes). Add this solution dropwise to the rapidly stirring ammonia solution over 1 hour.

  • Validation Checkpoint: Monitor the pH of the reaction mixture using universal indicator paper. The pH must remain strictly ≥ 10 throughout the addition. A drop in pH indicates ammonia depletion, which will stall the reaction and promote hydrolysis. If pH < 10, immediately halt the addition and purge the system with more NH₃ gas.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Concentrate the mixture under reduced pressure to remove THF and excess ammonia. Resuspend the crude solid in 1M HCl to remove unreacted amines, filter the precipitate, and wash with cold water. Recrystallize from Ethanol/Water to yield the pure 2,4-difluoro-3-methylbenzenesulfonamide.

Kinetic Competition Visualization

Understanding the kinetic competition during the amidation step is critical for troubleshooting. The diagram below illustrates why temperature control and anhydrous conditions are paramount.

Mechanism RSO2Cl Sulfonyl Chloride (Electrophile) Sulfonamide Primary Sulfonamide (Desired) RSO2Cl->Sulfonamide + NH3 (Fast) Sulfonic Sulfonic Acid (Hydrolysis) RSO2Cl->Sulfonic + H2O (Slow) NH3 NH3 (Nucleophile) H2O H2O (Competitor) BisSulf Bis-sulfonamide (Over-reaction) Sulfonamide->BisSulf + RSO2Cl

Caption: Kinetic competition during the amidation of sulfonyl chlorides.

Troubleshooting Guides & FAQs

Q1: My yield for the chlorosulfonation step is plateauing around 60%, and I'm recovering a highly water-soluble byproduct. What is happening? A1: You are likely stalling at the sulfonic acid intermediate. Chlorosulfonation requires a second equivalent of acid to convert the intermediate sulfonic acid to the sulfonyl chloride. If insufficient ClSO₃H is used, or if the reaction is quenched too early, you will isolate the water-soluble sulfonic acid. Resolution: Ensure you are using at least 5.0 equivalents of ClSO₃H. To push the reaction to completion without massive acid excesses, incorporate the SOCl₂ additive step described in our protocol [2].

Q2: During the amidation step, my product is contaminated with a highly polar impurity that streaks on TLC. How do I prevent this? A2: This is the hydrolysis byproduct: 2,4-difluoro-3-methylbenzenesulfonic acid. It occurs when water outcompetes ammonia as a nucleophile [1]. Resolution: Switch from aqueous ammonium hydroxide to anhydrous ammonia dissolved in THF or Dioxane. If aqueous conditions must be used for cost reasons, strictly maintain the internal temperature at 0–5 °C and ensure ammonia is in vast excess to kinetically favor amidation over hydrolysis.

Q3: I am detecting a mass corresponding to a bis-sulfonamide (di-sulfonylated amine) in my LC-MS. Why is this forming? A3: The primary sulfonamide product still possesses a slightly nucleophilic nitrogen. If the concentration of the sulfonyl chloride is locally high in the reactor, the primary sulfonamide will react with a second molecule of sulfonyl chloride. Resolution: You are likely adding ammonia to the sulfonyl chloride. You must employ the "inverse addition" protocol. Dissolve the sulfonyl chloride in an inert solvent and add it dropwise to a rapidly stirring solution of excess ammonia.

Q4: The chlorosulfonation reaction exotherm is difficult to control on a 100g scale. Can I dilute the reaction? A4: Yes, but solvent choice is critical. Do not use ethereal solvents or standard hydrocarbons, as they will react or degrade. Resolution: Use a halogenated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) as a diluent[3]. This acts as a thermal mass/heat sink and helps moderate the exotherm. Ensure the 2,4-difluoro-3-methylbenzene is added dropwise to the ClSO₃H/DCM mixture at 0 °C, rather than adding the acid to the arene.

References

  • BenchChem Technical Support Team. "Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides." BenchChem.
  • Sharma, A., & Gorman, C. "Chlorosulfonic Acid.
  • "Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid - 3: Aryl Halides." GlobalSpec.

Troubleshooting sulfonylation reactions with steric hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when working with sterically demanding substrates. Instead of a generic overview, we will directly address specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your troubleshooting process.

Frequently Asked Questions (FAQs)
Q1: Why is my sulfonylation reaction so slow or failing completely when using a bulky amine or alcohol?

A: The core issue stems from a combination of electronic and steric effects. The reaction, a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride, is fundamentally governed by the accessibility of the reacting centers.

  • Reduced Nucleophilicity: Sterically bulky groups (e.g., tert-butyl, adamantyl, or ortho-substituted anilines) electronically weaken the nucleophile (the amine or alcohol). While they may be strong bases, their ability to attack an electrophile is diminished.

  • Steric Shielding: The bulky substituents on the nucleophile physically obstruct the path of attack towards the sulfur atom. Similarly, bulky groups on the sulfonyl chloride (e.g., ortho-substituents) can shield the electrophilic center.[1][2] This increases the activation energy of the reaction, often leading to extremely slow reaction rates or complete failure under standard conditions.[1]

Q2: My reaction with a hindered secondary amine and tosyl chloride isn't working at room temperature. What are the first things I should try?

A: For a stalled reaction, a stepwise approach starting with the least disruptive changes is recommended.

  • Increase Reaction Temperature: Often, the simplest solution is to provide more kinetic energy to overcome the activation barrier imposed by steric hindrance.[2][3] Gently heat the reaction to 40-60 °C, or even reflux, while carefully monitoring for decomposition of your starting materials or product by TLC or LC-MS. For example, certain challenging sulfonylations show significant yield improvement when heated.[1]

  • Increase Reaction Time: Hindered reactions are inherently slow. If there is some product formation, allow the reaction to run for an extended period (24-48 hours) before concluding it has failed.

  • Check Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering them unreactive.[3] If your reagent is old or has been exposed to air, its purity may be compromised. Consider using a fresh bottle or purifying the existing stock.[3]

If these initial steps fail, more significant modifications to the reaction conditions are necessary.

Q3: I've tried heating and longer reaction times, but my yield is still poor. How do I choose a better base or catalyst?

A: Base and catalyst selection is critical and depends on the specific nature of your substrates.

Base Selection: The ideal base should be strong enough to scavenge the HCl byproduct but non-nucleophilic enough to avoid competing with your primary nucleophile or causing side reactions.

  • Avoid Pyridine at High Temperatures: While pyridine can act as both a base and a nucleophilic catalyst, at elevated temperatures it can promote the conversion of the desired sulfonate ester product into an undesired alkyl chloride.[3][4]

  • Use a Hindered, Non-Nucleophilic Base: For many cases, a simple tertiary amine base like triethylamine (Et₃N) is sufficient.[3] For more demanding substrates, a bulkier, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be more effective. Stronger, non-nucleophilic amidine bases like DBU may also be considered.

Catalysis with 4-(Dimethylamino)pyridine (DMAP): For sterically hindered alcohols and other weak nucleophiles, adding a catalytic amount (1-10 mol%) of DMAP is one of the most effective strategies.[2][3][5]

Mechanism of DMAP Catalysis: DMAP is a "hyper-nucleophilic" catalyst. It first attacks the highly electrophilic sulfonyl chloride to form a reactive N-sulfonylpyridinium salt intermediate.[2][5] This intermediate is significantly more reactive than the parent sulfonyl chloride and its electrophilic sulfur is less sterically shielded, allowing even a weak, hindered nucleophile to attack it successfully.[2][5]

Diagram: Mechanism of DMAP-Catalyzed Sulfonylation

DMAP_Mechanism cluster_0 reagents R-SO₂Cl + DMAP intermediate [R-SO₂-DMAP]⁺ Cl⁻ (Reactive Intermediate) reagents->intermediate Fast, reversible formation attack Hindered Nucleophile (R'-OH / R'-NH₂) attacks product R-SO₂-NuR' + DMAP·HCl attack->product Rate-determining step (SN2 attack)

Caption: DMAP forms a highly reactive sulfonylpyridinium intermediate.

Advanced Troubleshooting & Alternative Strategies
Q4: DMAP catalysis isn't working for my extremely hindered system. What are my next options?

A: When standard catalytic methods fail, it's time to consider more powerful activation methods or alternative sulfonylation reagents.

Lewis Acid Catalysis: Lewis acids can activate the sulfonyl chloride, making it more electrophilic. A facile and efficient method for the sulfonylation of even less nucleophilic and sterically hindered anilines involves using a catalytic amount of indium powder (10 mol%).[1][6][7] This method is also applicable for preparing sulfonic esters from alcohols.[6][7]

Alternative Sulfonylating Agents: If sulfonyl chlorides are proving ineffective, other classes of reagents may offer a different reactivity profile.

  • Sulfonic Anhydrides (e.g., Ts₂O): These are more reactive than sulfonyl chlorides and can be effective for difficult substrates. Ytterbium(III) triflate has been shown to catalyze the reaction of alcohols with toluenesulfonic acid anhydride under neutral, mild conditions.[6]

  • Sulfonyl Fluorides: While generally less reactive than sulfonyl chlorides, they can be advantageous in specific cases, particularly with amines bearing other functional groups.[8] Conversely, for sterically hindered amines, sulfonyl chlorides are often more effective than their fluoride counterparts.[8][9]

  • Sulfonyl Hydrazides & Sodium Sulfinates: These reagents can be used to generate sulfonyl radicals or other reactive species under specific oxidative or photoredox conditions, offering alternative pathways to sulfonamide formation.[1][10][11]

The Mitsunobu Reaction for N-Sulfonylation: For challenging alcohol-to-sulfonamide conversions, particularly with chiral secondary alcohols where stereochemical inversion is desired, the Mitsunobu reaction is a powerful tool.[12][13] In this reaction, the alcohol is activated in situ using triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD. The sulfonamide itself (R-SO₂NH₂) then acts as the nucleophile.[12][14]

Diagram: Troubleshooting Workflow for Hindered Sulfonylations

Troubleshooting_Workflow start Reaction Stalled or Low Yield? tier1_q Have you increased temperature & time? start->tier1_q tier1_a Increase temp (40-80°C) Increase time (24-48h) Check reagent quality tier1_q->tier1_a No tier2_q Still failing? Consider catalysis. tier1_q->tier2_q Yes tier1_a->tier2_q tier2_a Add catalytic DMAP (1-10 mol%) with a non-nucleophilic base (e.g., Et3N, 2,6-lutidine) tier2_q->tier2_a Yes tier3_q Still no success? Change reagents. tier2_q->tier3_q No tier2_a->tier3_q tier3_a 1. Use Lewis Acid (e.g., In powder) 2. Switch to Sulfonic Anhydride 3. Consider Mitsunobu Reaction 4. Explore Sulfonyl Hydrazides/Sulfinates tier3_q->tier3_a Yes fail Consult Specialist Literature for Substrate Class tier3_q->fail No end Successful Sulfonylation tier3_a->end

Caption: A decision tree for troubleshooting difficult sulfonylation reactions.

Data & Protocols
Table 1: Comparison of Common Bases for Sulfonylation
BasepKa of Conjugate AcidKey CharacteristicsCommon Issues & Considerations
Pyridine ~5.2Acts as base and nucleophilic catalyst.Can form chloride byproducts at high temps.[3][4] Difficult to remove during workup.
Triethylamine (Et₃N) ~10.7Standard non-nucleophilic base.[3]Can form insoluble triethylammonium salts that complicate stirring.
2,6-Lutidine ~6.7Sterically hindered, non-nucleophilic.Less basic than Et₃N. Good for preventing elimination side reactions.
DIPEA (Hünig's Base) ~11.0Very bulky, non-nucleophilic.Excellent for sensitive substrates where nucleophilic attack from the base is a concern.
DBU ~13.5Strong, non-nucleophilic amidine base.Very strong; may cause undesired side reactions with base-sensitive functional groups.
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Sulfonylation of a Hindered Alcohol

This protocol describes a general starting point for the sulfonylation of a sterically hindered secondary alcohol.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.0 equiv.) and anhydrous dichloromethane (DCM) to make a ~0.2 M solution.

  • Addition of Reagents: Add triethylamine (1.5 equiv.) followed by a catalytic amount of DMAP (0.1 equiv.). Stir the solution at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred alcohol solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed. If the reaction is slow, gentle heating (40 °C) can be applied.

  • Work-up: Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (to remove DMAP and Et₃N), water, and finally, brine.[3]

  • Purification: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Indium-Catalyzed Sulfonylation of a Hindered Amine

This protocol is adapted for particularly unreactive or sterically demanding amines.[1]

  • Reaction Setup: To a round-bottom flask, add the hindered amine (1.0 mmol), the sulfonyl chloride (1.2 mmol), indium powder (0.1 mmol, 10 mol%), and acetonitrile (5 mL).

  • Reaction Execution: Stir the mixture at room temperature. If the reaction is sluggish, heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude sulfonamide can be purified by flash column chromatography or recrystallization. The indium catalyst can often be recovered, washed, and reactivated for reuse.[1]

References
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Center for Biotechnology Information. [Link]

  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed. [Link]

  • Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. Scilit. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ResearchGate. [Link]

  • Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. Bentham Science. [Link]

  • An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein Journal of Organic Chemistry. [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Recent advances in the sulfonylation of alkenes with the insertion of sulfur dioxide via radical reactions. ResearchGate. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. National Center for Biotechnology Information. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Center for Biotechnology Information. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. [Link]

  • Copper-Catalyzed Alkylation of Sulfonamides with Alcohols. Angewandte Chemie International Edition. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Synfacts. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Center for Biotechnology Information. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Imine-based sulfonyl transferring reagents in the sulfa-Michael addition reaction. ResearchGate. [Link]

  • Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. ResearchGate. [Link]

Sources

Technical Support Guide: Purification of Crude 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the purification of 2,4-Difluoro-3-methylbenzenesulfonamide , a critical intermediate often utilized in the synthesis of kinase inhibitors and fluorinated bioactive scaffolds.[1]

The crude material typically isolated from the chlorosulfonation and subsequent amination of 2,4-difluoro-3-methylbenzene often contains a specific profile of impurities. Due to the electron-withdrawing nature of the two fluorine atoms, the sulfonamide proton is sufficiently acidic (


), a property that we will exploit as the primary lever for purification.
Common Impurity Profile
Impurity TypeSourceChemical BehaviorRemoval Strategy
Inorganic Salts Ammonium chloride (

) from amination.[1]
Highly water-soluble.[1]Aqueous washing.[1][2]
Sulfonic Acid Hydrolysis of unreacted sulfonyl chloride.[1]Strong acid (

), highly polar.[1]
Remains in aqueous phase during acidic workup.[1]
Sulfonyl Chloride Unreacted precursor.[1][2]Non-polar, reactive.[1]Hydrolysis or solvent wash.[1][3]
Regioisomers Electrophilic substitution at competing sites (e.g., C-6).[1]Similar solubility to target.Recrystallization (fractional).[1]
Oligomers/Tars Thermal degradation or coupling side-reactions.[1]Non-polar, lipophilic.[1]Activated carbon / Solvent wash.[1]

Troubleshooting Guide (Q&A)

Q1: My crude solid is sticky and off-white/brown. How do I remove the color and improve the texture?

Diagnosis: The "stickiness" is often caused by occluded solvent or uncrystallized oils (unreacted starting material), while the color suggests trace oxidation products or azo-coupling byproducts. Solution:

  • Trituration: Suspend the solid in cold non-polar solvent (e.g., Pentane or Heptane) and sonicate.[1] This dissolves surface oils without dissolving the sulfonamide.[1] Filter and dry.[1][2][3][4]

  • Activated Carbon: During recrystallization (see Protocol B), add 5% w/w activated carbon (e.g., Darco G-60) to the hot solution, stir for 10 minutes, and filter through Celite while hot.

Q2: I have persistent inorganic salts (Ash content is high).

Diagnosis: Ammonium chloride is trapped within the crystal lattice.[1] Solution: Sulfonamides are generally insoluble in cold water.[1]

  • Protocol: Slurry the crude solid in deionized water (5 mL/g) at room temperature for 30 minutes. Filter and wash with copious water.[1] This is more effective than a simple filter wash.[1]

Q3: NMR shows unreacted 2,4-difluoro-3-methylbenzenesulfonyl chloride.

Diagnosis: Incomplete amination or insufficient quenching.[1] Solution: Do not attempt to distill. The chloride is thermally unstable.[1]

  • Chemical Wash: Dissolve the crude in ethyl acetate.[1] Wash with 10% aqueous ammonia.[1] This converts residual chloride to the sulfonamide (increasing yield) or hydrolyzes it to the water-soluble sulfonic acid.[1]

Q4: How do I separate the product from non-acidic organic impurities without column chromatography?

Diagnosis: You have neutral organic contaminants (e.g., starting material, des-sulfonated byproducts).[1] Solution: Use the Acid-Base Swing Protocol (Protocol A) .[1] This is the "Gold Standard" for sulfonamide purification, leveraging the acidity of the


 proton.

Detailed Experimental Protocols

Protocol A: The Acid-Base Swing (Primary Purification)

Best for: Removing non-acidic organics and water-soluble sulfonic acids.[1]

Principle: The sulfonamide is deprotonated by strong base to form a water-soluble salt (


), while non-acidic impurities remain in the organic phase.[1] Upon acidification, the sulfonamide reprecipitates, while the highly acidic sulfonic acid byproducts remain in solution.

Step-by-Step:

  • Dissolution: Dissolve crude 2,4-Difluoro-3-methylbenzenesulfonamide in 1.0 M NaOH (approx. 10 mL per gram of crude). Ensure pH > 12.

  • Extraction (Wash): Extract the aqueous solution twice with Ethyl Acetate or Dichloromethane (5 mL/g).[1]

    • Action: Discard the organic layer (contains neutral impurities).[1]

    • Note: If an emulsion forms, add a small amount of brine.[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6.0 M HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Observation: The product should precipitate as a white solid.[1]

  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter via Büchner funnel.[1][3]

  • Wash: Wash the filter cake with water (to remove NaCl and sulfonic acids) followed by cold Hexane (to dry).

Protocol B: Recrystallization (Final Polishing)

Best for: Removing regioisomers and trace colored impurities.[1]

Solvent System: Ethanol/Water (most robust) or Toluene (for removing non-polar occlusions).[1]

Step-by-Step:

  • Solvation: Place the dried solid from Protocol A in a flask. Add Ethanol (95%) (approx. 3-5 mL/g).

  • Heating: Heat to reflux (

    
    ). If solid does not dissolve, add ethanol portion-wise until clear.[1]
    
    • Optional: Add activated carbon here if colored; filter hot.[1]

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity persists.

  • Clarification: Add 1-2 drops of ethanol to restore clarity.

  • Crystallization: Allow to cool slowly to room temperature, then chill in an ice bath (

    
    ) for 2 hours.
    
  • Isolation: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.[1]

Process Visualization

Figure 1: Purification Logic Flow

This diagram illustrates the solubility-based decision making for impurity removal.[1][3]

PurificationLogic Crude Crude Mixture (Sulfonamide, Salts, Organics, Acids) NaOH_Step Add 1M NaOH (aq) (pH > 12) Crude->NaOH_Step Wash_Step Wash with EtOAc NaOH_Step->Wash_Step Phase_Sep Phase Separation Org_Layer Organic Layer (Discard) Phase_Sep->Org_Layer Neutral Impurities Aq_Layer Aqueous Layer (Sulfonamide Salt + Sulfonic Acids) Phase_Sep->Aq_Layer Target Molecule Acid_Step Acidify with HCl (pH < 2) Aq_Layer->Acid_Step Wash_Step->Phase_Sep Filtration Filtration Acid_Step->Filtration Filtrate Filtrate (Sulfonic Acids, NaCl) Filtration->Filtrate Soluble Impurities Solid Precipitated Solid (Pure Sulfonamide) Filtration->Solid Target Recovered

Caption: Acid-Base Swing Extraction Workflow for Sulfonamide Purification.

Figure 2: Impurity Solubility Profile

Understanding where impurities go during the workup.[1][4]

ImpurityMap Target 2,4-Difluoro-3-methyl benzenesulfonamide Base Aq. NaOH Target->Base Soluble (Salt) Acid Aq. HCl Target->Acid Insoluble (Ppt) S_Acid Sulfonic Acid Byproduct S_Acid->Base Soluble S_Acid->Acid Soluble S_Chlor Sulfonyl Chloride Precursor S_Chlor->Base Hydrolyzes Organic Organic Solvent (EtOAc) S_Chlor->Organic Soluble Salts Inorganic Salts (NH4Cl) Salts->Base Soluble Salts->Acid Soluble Salts->Organic Insoluble

Caption: Solubility map showing how pH manipulation isolates the target from specific impurities.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction of sulfonamides). [1]

  • Blackburn, G. M., et al. (2005).[1] "Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase." Organic & Biomolecular Chemistry. (Provides context on fluorinated sulfonamide synthesis and acidity).

  • BenchChem Technical Support. (2025). "Protocol for the Recrystallization of Benzhydrol Derivatives." (Analogous recrystallization solvent systems for fluorinated aromatics). [1]

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." (General methodology for Ethanol/Water recrystallization).

Sources

Technical Support Center: Optimizing Aqueous Solubility of Fluorinated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for fluorinated benzenesulfonamide solubility. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of dissolving these valuable but often challenging compounds in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to solve solubility issues effectively.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts that govern the solubility of fluorinated benzenesulfonamides. Understanding these principles is the first step in effective troubleshooting.

Q1: Why is aqueous solubility so critical for my research?

A1: Aqueous solubility is a cornerstone of drug discovery and development for several reasons. For a drug to be effective, especially when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1] Poor solubility is a leading cause of low and variable bioavailability, which can terminate the development of an otherwise promising drug candidate.[2][3] In early-stage research, poor solubility can confound in-vitro assays, leading to inaccurate measurements of biological activity and misleading structure-activity relationships (SAR).[4]

Q2: How does the core benzenesulfonamide structure influence its solubility?

A2: The benzenesulfonamide moiety is ampholytic, meaning it has both acidic and basic properties. However, its most significant feature for solubility is the acidic proton on the sulfonamide nitrogen (-SO₂NH-).[5] The pKa of this proton is crucial. In an aqueous solution, the sulfonamide can exist in two forms: a neutral, often poorly soluble form, and a deprotonated, anionic form which is typically much more soluble in water.[5][6] This equilibrium is pH-dependent. By raising the pH of the solution above the compound's pKa, you shift the equilibrium towards the more soluble anionic species, thereby increasing solubility.[7][8]

Q3: What is the complex role of fluorine in modifying solubility?

A3: Fluorine substitution is a powerful tool in medicinal chemistry, but its effect on solubility is not straightforward.[9]

  • Increased Lipophilicity: The carbon-fluorine bond is more lipophilic (fat-loving) than a carbon-hydrogen bond.[10] Adding fluorine, especially multiple fluorine atoms or a -CF₃ group, often increases the overall lipophilicity of the molecule, which tends to decrease its solubility in water.[11]

  • Electronic Effects (pKa Modulation): Fluorine is the most electronegative element, giving it a powerful electron-withdrawing effect.[9][12] When placed near the sulfonamide group, it can lower the pKa of the acidic proton.[12] A lower pKa means the compound can be deprotonated to its more soluble anionic form at a lower, more physiologically relevant pH.[5]

Therefore, fluorination presents a trade-off: it can increase lipophilicity while simultaneously making the molecule a stronger acid, which can be leveraged to improve solubility through pH adjustment.

Q4: My compound's solubility seems to change over time or between batches. Could this be due to polymorphism?

A4: Absolutely. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[13] These different polymorphs, despite having the identical chemical composition, can have vastly different physicochemical properties, including melting point, stability, and, most importantly, solubility.[13][14] An amorphous (non-crystalline) solid form is generally the most soluble but also the least stable, and it may convert to a less soluble, more stable crystalline form over time, causing the compound to precipitate from solution.[15][16] This is a critical consideration for ensuring consistent and reproducible experimental results.[17]

Section 2: Troubleshooting Guide for Common Solubility Issues

This section provides a problem-oriented approach to resolving common solubility challenges encountered in the lab.

Q5: My fluorinated benzenesulfonamide precipitated out of my aqueous buffer. What is my first step?

A5: When precipitation occurs, a systematic approach is needed to diagnose the cause. The first step is to analyze both the supernatant (the liquid) and the precipitate (the solid) to understand what has happened.

G start Precipitate Observed in Aqueous Buffer check_ph 1. Measure pH of Supernatant start->check_ph check_solid 2. Analyze the Precipitate start->check_solid ph_low Is pH < (Expected pKa + 1)? check_ph->ph_low microscopy Examine under microscope: Crystalline (needles, plates) or Amorphous? check_solid->microscopy ph_ok Is pH stable and correct? ph_low->ph_ok No increase_ph Action: Increase pH to (pKa + 1-2 units) to favor the soluble anionic form. ph_low->increase_ph Yes wrong_form Issue: Started with a highly soluble (e.g., salt) form that converted to the less soluble free acid/base form. ph_ok->wrong_form xrd Optional but definitive: Run Powder X-ray Diffraction (PXRD) to identify the solid form. microscopy->xrd amorphous Issue: Likely unstable amorphous form converting to a less soluble crystalline polymorph. microscopy->amorphous Amorphous -> Crystalline crashes_out See Q7: 'My compound dissolves but crashes out over time.' amorphous->crashes_out

Caption: Diagnostic workflow for unexpected precipitation.

Q6: I've adjusted the pH, but the solubility of my compound is still insufficient for my needs. What are my next options?

A6: If pH adjustment alone is not enough, more advanced formulation strategies are required. The choice depends on the properties of your molecule and the requirements of your experiment.

StrategyMechanismProsConsBest For
Co-solvents Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) reduces the overall polarity of the solvent system, making it more favorable for lipophilic solutes.[18][]Simple to prepare; effective for "grease-ball" molecules.[20][21]Can be toxic to cells in assays; may precipitate upon dilution.In vitro screening; high-throughput applications.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, whose hydrophilic exterior renders the entire complex water-soluble.[2][16]Low toxicity; can improve stability; forms a true solution.[22]Can be expensive; requires specific host-guest geometry; may alter bioavailability.Formulations for in vivo studies; stabilizing labile compounds.
Solid Dispersions The drug is molecularly dispersed in an amorphous state within a hydrophilic polymer matrix, preventing crystallization and enhancing the dissolution rate.[15][23]Significant solubility enhancement; improves dissolution rate.[24]Requires specialized equipment (spray dryer, extruder); potential for physical instability over time.[21]Oral drug formulation; overcoming "brick-dust" (high melting point) compounds.[21]
Particle Size Reduction Reducing particle size (micronization, nanonization) increases the surface area-to-volume ratio, which increases the rate of dissolution according to the Noyes-Whitney equation.[2][15][21]Well-established technology; improves dissolution rate.Does not increase equilibrium solubility; can be energy-intensive.Improving dissolution of BCS Class IIa compounds.[15]
Q7: My compound dissolves completely at first, but then slowly precipitates or "crashes out" over several hours or days. What is happening?

A7: This is a classic sign of a supersaturated solution and/or solid-state conversion. You have likely created a thermodynamically unstable, supersaturated solution using a more soluble (but less stable) form of your compound, such as an amorphous solid or a metastable polymorph.[14][16] Over time, this less stable form converts to the most stable, least soluble crystalline form, which then precipitates out once its solubility limit is exceeded.

Troubleshooting Steps:

  • Confirm the Solid Form: Filter the precipitate and analyze it using microscopy or Powder X-ray Diffraction (PXRD) to confirm if it's a different, more stable crystalline form than your starting material.[13]

  • Determine Equilibrium Solubility: Instead of rapid dissolution, slurry the compound in the buffer for 24-72 hours to ensure you are measuring the true equilibrium solubility of the most stable form.

  • Use Stabilizers: If you need to use the amorphous form, formulation strategies like creating a solid dispersion with polymers (e.g., PVP, HPMC) can inhibit crystallization and maintain the supersaturated state.[15][23]

Sources

Solving stability issues of 2,4-Difluoro-3-methylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for handling 2,4-Difluoro-3-methylbenzenesulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we dissect the chemical causality behind compound degradation and provide self-validating workflows to ensure absolute data integrity in your drug development and structural biology assays.

Mechanistic Understanding of Instability

Before addressing specific experimental failures, we must understand the inherent reactivity of this molecule. Fluorinated benzenesulfonamides are extensively utilized as Carbonic Anhydrase inhibitors, but their structural features make them chemically vulnerable in solution[1].

The instability is driven by two primary mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr): The sulfonamide group (-SO₂NH₂) is strongly electron-withdrawing. This creates an electron-deficient aromatic ring, highly activating the highly electronegative fluorine atoms at the ortho (C2) and para (C4) positions[2]. Nucleophiles in your solvent or buffer will readily attack these positions, ejecting the fluorine atoms.

  • Hydrolysis: Under extreme pH conditions, the sulfonamide moiety itself can undergo cleavage to form a sulfonic acid derivative[1].

degradation_pathways Compound 2,4-Difluoro-3-methyl- benzenesulfonamide Nucleophile Nucleophilic Attack (e.g., OH-, Amines) Compound->Nucleophile Hydrolysis Aqueous Hydrolysis (Extreme pH) Compound->Hydrolysis SNAr Nucleophilic Aromatic Substitution (SNAr) Nucleophile->SNAr Attacks C2 or C4 SulfonamideCleavage Sulfonamide Cleavage Hydrolysis->SulfonamideCleavage Attacks -SO2NH2 Product1 Defluorinated Adducts (Loss of Activity) SNAr->Product1 Product2 Sulfonic Acid Derivative SulfonamideCleavage->Product2

Mechanistic degradation pathways of 2,4-Difluoro-3-methylbenzenesulfonamide in solution.

Troubleshooting Guide (FAQs)

Q1: Why does my compound rapidly degrade in standard biological buffers like TRIS? A: TRIS (Tris(hydroxymethyl)aminomethane) contains a primary amine. Because the 2,4-difluoro substitution pattern is highly activated by the electron-withdrawing sulfonamide, the primary amine in TRIS acts as a potent nucleophile. This initiates a rapid SNAr reaction that displaces the fluorine atoms, completely altering your molecule's structure and binding kinetics[2]. Corrective Action: Switch to non-nucleophilic, zwitterionic buffers such as HEPES or MOPS, and maintain the pH strictly between 6.5 and 7.4.

Q2: I am storing my 10 mM stock in DMSO at -20°C, but I still observe degradation after a few months. Why? A: DMSO is highly hygroscopic. If a bulk stock vial is repeatedly opened while cold, atmospheric moisture condenses directly into the solution. The introduced water, combined with the intrinsic polarity of DMSO, facilitates slow aqueous hydrolysis of the sulfonamide group or SNAr-driven defluorination over time[3]. Corrective Action: Never use bulk stock vials. Aliquot stocks into single-use amber vials and strictly equilibrate them to room temperature in a desiccator before opening.

Q3: My LC-MS analysis shows a new degradant peak with a mass shift of -2 Da. What is happening? A: A mass shift of -2 Da is the classic signature of aqueous defluorination. It indicates the replacement of a fluorine atom (-19 Da) with a hydroxyl group (+17 Da) via SNAr. This confirms that water/hydroxide in your buffer is acting as a nucleophile attacking the activated C2 or C4 positions.

Quantitative Stability Profiles

To aid in rigorous experimental planning, the following table synthesizes the empirical half-lives of 2,4-Difluoro-3-methylbenzenesulfonamide across various solvent systems.

Solvent / Buffer SystemTemp (°C)pHEstimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSO-20N/A> 12 monthsNone (Stable)
DMSO (Ambient Moisture)25N/A~ 4 weeksTrace Hydrolysis
Methanol25N/A~ 2 weeksSNAr (Methoxy Adduct Formation)
TRIS Buffer (50 mM)378.5< 24 hoursSNAr (Amine Adduct Formation)
HEPES Buffer (50 mM)377.4~ 7 daysSlow Aqueous Hydrolysis
0.1 M NaOH (aq)2513.0< 1 hourRapid SNAr & Sulfonamide Cleavage

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following field-proven methodologies. These protocols are designed with internal checks to prevent false-positive assay results caused by degraded compounds.

workflow Start Lyophilized Powder Solvent Dissolve in Anhydrous DMSO (Argon Purged) Start->Solvent Aliquoting Aliquot into Amber Vials (Single-Use) Solvent->Aliquoting Storage Store at -20°C with Desiccant Aliquoting->Storage Thawing Equilibrate to RT Before Opening Storage->Thawing Upon Use Assay Dilute in Non-Nucleophilic Buffer (pH 6.5-7.4) Thawing->Assay LCMS LC-MS Purity Verification Assay->LCMS Periodic Check

Self-validating experimental workflow for compound preparation and stability tracking.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality Rationale: Minimizing nucleophile exposure and water ingress is the only thermodynamic way to arrest SNAr and hydrolysis.

  • Drying: Lyophilize the 2,4-Difluoro-3-methylbenzenesulfonamide powder overnight to remove any residual surface moisture.

  • Solvent Prep: Purge anhydrous, amine-free DMSO (≥99.9% purity) with Argon gas for 15 minutes. This displaces dissolved oxygen and moisture.

  • Dissolution: Dissolve the compound to a standard 10 mM concentration. Vortex gently; do not sonicate, as localized cavitation heat can initiate premature degradation.

  • Aliquoting: Dispense 20 µL aliquots into single-use, argon-flushed amber glass vials (amber prevents potential photo-oxidation).

  • Storage: Seal tightly with PTFE-lined caps and store at -20°C in a secondary container filled with active desiccant.

Protocol B: LC-MS Stability Assay Workflow

Causality Rationale: A self-validating assay requires an internal standard to differentiate true chemical degradation from mass spec ionization suppression or instrument drift.

  • Sample Prep: Spike your assay sample (e.g., compound incubated in HEPES buffer) with 1 µM of a stable internal standard (e.g., a non-fluorinated benzenesulfonamide analogue).

  • Quenching: At designated time points (e.g., 0, 1, 4, 24 hours), quench a 10 µL aliquot by adding 90 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Why? Formic acid lowers the pH, rapidly protonating potential nucleophiles and instantly halting the SNAr reaction.

  • Centrifugation: Spin the quenched sample at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.

  • Analysis: Inject 2 µL onto a C18 column. Use a mobile phase of Water/Acetonitrile with 0.1% Formic Acid. Crucial: Avoid using strong acids like TFA (Trifluoroacetic acid), as they can catalyze sulfonamide cleavage at elevated column temperatures[1].

  • Validation: Calculate the ratio of the target compound peak area to the internal standard peak area. A decrease in this ratio provides absolute confirmation of true degradation.

References

  • Dudutienė, V., et al. "Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases." ResearchGate.
  • "The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II." Semantic Scholar.
  • "Nucleophilic aromatic substitution." Wikipedia.

Sources

Technical Support Center: Troubleshooting 2,4-Difluoro Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced sulfonamide chemistry. This guide is engineered for medicinal chemists, process scientists, and drug development professionals struggling with the functionalization of highly electron-deficient sulfonamides.

Diagnostic Overview: The Dual-Reactivity Paradox

When working with 2,4-difluorobenzenesulfonamides, researchers frequently encounter low yields, stalled reactions, or complex byproduct mixtures. As a Senior Application Scientist, I often see this incorrectly diagnosed as mere "steric hindrance." The root cause is actually a dual-reactivity paradox driven by the electronic properties of the molecule:

  • Depressed Nucleophilicity : The strong inductive electron-withdrawing effect of the two fluorine atoms significantly lowers the

    
     of the sulfonamide N-H. While this makes deprotonation easier, the resulting sulfonamide anion is highly stabilized and exceptionally poor at acting as a nucleophile in standard 
    
    
    
    alkylations.
  • Hyper-Susceptibility to

    
     : The sulfonyl group is a powerful electron-withdrawing group that activates the aromatic ring. Because it sits ortho to the 2-fluorine and para to the 4-fluorine, it perfectly stabilizes the Meisenheimer complex during Nucleophilic Aromatic Substitution (
    
    
    
    ). Fluorine is an outstanding leaving group in
    
    
    . Thus, forcing the reaction with strong bases and heat inevitably leads to fluorine displacement by the base or nucleophile, rather than the desired N-alkylation.
Quantitative Data Summary

To illustrate the narrow operational window for these substrates, Table 1 summarizes the expected outcomes when attempting to alkylate 2,4-difluorobenzenesulfonamide under various standard conditions.

Table 1: Comparative Reactivity Profile of 2,4-Difluorobenzenesulfonamide

Reaction ConditionNucleophile StateTemp (°C)Primary Outcome

Byproduct (%)
Yield of Desired Product
NaH, Alkyl Halide, DMFFree Anion80 °CComplex Mixture> 60%< 10%

, Alkyl Halide, MeCN
Free Anion60 °CMixed Alkylation15 - 25%30 - 40%

, Alkyl Halide, DMF
Ion Pair25 °CN-Alkylation< 2%65 - 80%
DIAD,

, Alcohol, THF
Neutral0 to 25 °CN-Alkylation0%85 - 95%

, Amine, DMSO
Amine100 °CFluorine Displacement> 90%0%

Logical Workflow for Reaction Optimization

Reactivity_Workflow Start 2,4-Difluoro Substituted Sulfonamide Cond1 Strong Base + Heat (e.g., NaH, 80°C) Start->Cond1 Alkyl Halide Cond2 Mild Base + Low Temp (e.g., Cs2CO3, 25°C) Start->Cond2 Alkyl Halide Cond3 Mitsunobu Conditions (DIAD, PPh3, 25°C) Start->Cond3 Alcohol Cond4 Pd-Catalysis (Pd2(dba)3, Xantphos) Start->Cond4 Aryl Halide Res1 Major SNAr Side Reactions (Fluorine Displacement) Cond1->Res1 Res2 Moderate N-Alkylation (Minimal SNAr) Cond2->Res2 Res3 High Yield N-Alkylation (Zero SNAr) Cond3->Res3 Res4 Successful N-Arylation (C-N Bond Formation) Cond4->Res4

Logical workflow for functionalizing 2,4-difluoro sulfonamides while mitigating side reactions.

FAQs & Troubleshooting Guides

FAQ 1: My N-alkylation with alkyl halides and is stalling at 20% conversion. Heating it causes degradation. How do I drive this to completion?

Cause: The electron-withdrawing nature of the 2,4-difluorophenyl group renders the sulfonamide nitrogen highly non-nucleophilic. Heating the reaction provides the activation energy necessary for the competing


 reaction, leading to defluorination and degradation.
Solution:  Abandon the alkyl halide and use the corresponding alcohol via a Mitsunobu reaction. The Mitsunobu reaction is ideal for acidic pronucleophiles (

< 11). Because the 2,4-difluoro substitution lowers the

of the sulfonamide, it becomes a perfect substrate for this mild, room-temperature coupling .

Self-Validating Protocol: Mitsunobu N-Alkylation

  • Preparation: In an oven-dried flask under Argon, dissolve 2,4-difluorobenzenesulfonamide (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF (0.2 M).
    
  • Cooling: Cool the mixture to 0 °C using an ice bath. Causality: The subsequent betaine formation is highly exothermic; starting at 0 °C prevents thermal spikes that could lead to side reactions.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4–12 hours.

  • Validation & QC Check: Monitor via LC-MS. The reaction is self-validating: you should observe the complete consumption of the sulfonamide mass and the appearance of triphenylphosphine oxide (

    
    , m/z 279). If the product mass is missing but 
    
    
    
    has formed, your alcohol is too sterically hindered.
  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography.

FAQ 2: I must use an alkyl halide because the corresponding alcohol isn't available for Mitsunobu. How can I suppress the side reactions?

Cause: Strong bases (like NaH or KOH) create a "naked" sulfonamide anion that is highly reactive, but they also leave unreacted base in solution that can directly attack the fluorinated ring. Solution: Use Cesium Carbonate (


) in a polar aprotic solvent at ambient temperature. The large cesium cation creates a loose ion pair that enhances the nucleophilicity of the sulfonamide nitrogen without requiring elevated temperatures.

Self-Validating Protocol: Mild Base-Mediated Alkylation

  • Preparation: Suspend the sulfonamide (1.0 eq) and finely powdered, anhydrous

    
     (2.0 eq) in anhydrous DMF (0.3 M).
    
  • Pre-activation: Stir at 25 °C for 15 minutes. Causality: This allows for complete deprotonation and formation of the active cesium-sulfonamide ion pair before the electrophile is introduced.

  • Coupling: Add the alkyl halide (1.5 eq) in one portion.

  • Propagation: Stir at 25–35 °C for 12–24 hours. Strictly do not exceed 40 °C.

  • Validation & QC Check: Monitor the reaction via

    
     NMR. The starting material exhibits two distinct fluorine signals. If 
    
    
    
    occurs at the 4-position, one fluorine signal will permanently disappear from the spectrum, providing an immediate diagnostic confirmation of thermal over-stress.
  • Workup: Quench with water, extract with EtOAc, wash the organic layer 3x with brine (to remove DMF), dry over

    
    , and concentrate.
    
FAQ 3: I am trying to perform an N-arylation (Buchwald-Hartwig) on the 2,4-difluoro sulfonamide, but I only recover starting material. What is the optimal catalyst system?

Cause: Sulfonamides are notoriously poor nucleophiles in Pd-catalyzed cross-couplings. The electron-deficient nature of the 2,4-difluoro derivative makes the reductive elimination step from the Palladium(II) intermediate exceptionally slow, often leading to catalyst death before the product can form. Solution: Utilize a bidentate ligand with a large bite angle, such as Xantphos, combined with a weak base. Xantphos forces a cis-coordination geometry on the palladium center, sterically accelerating the difficult reductive elimination step .

Self-Validating Protocol: Buchwald-Hartwig N-Arylation

  • Preparation: In a Schlenk tube, combine the 2,4-difluoro sulfonamide (1.0 eq), aryl bromide (1.2 eq),

    
     (2 mol%), Xantphos (6 mol%), and 
    
    
    
    (1.5 eq).
  • Degassing: Evacuate the tube and backfill with Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation. Oxygen ingress will immediately kill the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.

  • Heating: Seal the tube and heat to 100 °C for 12 hours.

  • Validation & QC Check: Observe the color of the reaction mixture. It must transition from the dark red/purple of the

    
     precursor to a clear yellow/orange active catalytic species. The appearance of a black mirror on the glassware or black precipitate indicates catalyst deactivation (Pd black), meaning oxygen ingress occurred or the ligand decoupled.
    
  • Workup: Cool to room temperature, filter through a pad of Celite to remove the base and catalyst, concentrate, and purify via chromatography.

References

  • Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Macromolecules (2004). Verified URL:[Link]

  • Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry (2017). Verified URL:[Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters (2000). Verified URL:[Link]

Technical Support Center: Purification of 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the chromatographic purification of 2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2)[1]. This compound is a highly valuable intermediate in drug development, frequently utilized in the synthesis of carbonic anhydrase inhibitors and Nav1.7 voltage-gated sodium channel blockers (2)[2].

Due to its unique electrostatic and structural properties, this molecule presents specific challenges during normal-phase silica gel chromatography. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-purity recovery.

Mechanistic Grounding: The "Fluorine Effect" on Chromatography

To purify this compound effectively, one must understand the causality behind its behavior on a silica column. The primary sulfonamide group (-SO₂NH₂) is highly polar and acts as a strong hydrogen bond donor and acceptor.

In 2,4-difluoro-3-methylbenzenesulfonamide, the two highly electronegative fluorine atoms at the ortho (2-) and para (4-) positions exert a powerful electron-withdrawing inductive effect on the aromatic ring. This effect significantly diminishes the pKa of the sulfonamide protons, dropping it from a standard ~10.0 (in unsubstituted benzenesulfonamide) down to approximately 8.5–9.5 (3)[3].

The Chromatographic Consequence: Because the molecule is more acidic, it interacts aggressively with the slightly acidic silanol (-SiOH) groups on bare silica gel. Without intervention, this leads to severe chemisorption, peak tailing, and poor recovery.

Experimental Workflow & Decision Matrix

PurificationWorkflow Step1 Crude 2,4-Difluoro-3-methyl- benzenesulfonamide Decision1 Solubility in Non-Polar Solvent (Hexanes)? Step1->Decision1 WetLoad Wet Loading (Direct Injection) Decision1->WetLoad High (>20 mg/mL) DryLoad Dry Loading Protocol (Adsorb onto Silica) Decision1->DryLoad Low (<20 mg/mL) Elution Silica Gel Chromatography (Hexanes/EtOAc) WetLoad->Elution DryLoad->Elution Decision2 Peak Tailing Observed? Elution->Decision2 Modify Add 0.5% Acetic Acid to Mobile Phase Decision2->Modify Yes (Silanol Interaction) Collect Collect Fractions (UV 254 nm) Decision2->Collect No Modify->Elution Re-run/Adjust

Figure 1: Troubleshooting workflow for the chromatography of fluorinated benzenesulfonamides.

Quantitative Data: Mobile Phase Optimization

The table below summarizes the quantitative effects of various solvent systems and modifiers on the retention factor (Rf) and peak shape of 2,4-difluoro-3-methylbenzenesulfonamide.

Solvent System (v/v)Modifier AddedAppx. Rf ValuePeak ShapeResolution & System Notes
70:30 Hexanes/EtOAcNone0.25 - 0.45Severe TailingPoor. Compound streaks across 5+ column volumes.
70:30 Hexanes/EtOAc0.5% Acetic Acid0.35Sharp, SymmetricalExcellent. Acid suppresses silanol interactions.
95:5 DCM/MeOHNone0.40Moderate TailingGood. Orthogonal system for co-eluting impurities.
95:5 DCM/MeOH0.1% Formic Acid0.45SharpOptimal. Best for highly polar impurity separation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring built-in quality control checks.

Protocol A: Self-Validating Dry Loading (Recommended)

Objective: Prevent band broadening caused by the poor solubility of the fluorinated sulfonamide in non-polar starting mobile phases (e.g., Hexanes).

  • Dissolution: Dissolve the crude mixture in a minimum volume of a volatile, polar solvent (e.g., Acetone or Tetrahydrofuran).

    • Validation Check: The solution must be completely transparent. Any particulate matter indicates incomplete dissolution, which will cause immediate streaking on the column. Filter through a 0.45 µm PTFE syringe filter if necessary.

  • Adsorption: Add dry silica gel (approximately 2.5x the mass of the crude compound) directly to the flask.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 30–40 °C.

    • Validation Check: The resulting silica must be a completely free-flowing powder that does not stick to the glass walls. Clumping indicates residual solvent, which will disrupt the column bed density and ruin resolution.

  • Loading: Carefully pour the dry powder onto the flat surface of the pre-equilibrated column bed. Top with a 1 cm layer of clean sea sand to protect the bed during solvent addition.

Protocol B: Acid-Modified Gradient Elution

Objective: Elute the target compound while actively suppressing silanol-induced tailing.

  • Equilibration: Prepare a starting mobile phase of 90:10 Hexanes/Ethyl Acetate containing 0.5% Glacial Acetic Acid (v/v).

    • Validation Check: Run a Thin Layer Chromatography (TLC) plate of the crude mixture in this exact solvent system. The target spot should have an Rf of ~0.15–0.20 and exhibit a tight, circular shape rather than a teardrop streak.

  • Elution: Run a gradient from 10% to 40% Ethyl Acetate over 10 column volumes (CV).

  • Detection: Monitor fractions via UV absorbance at 254 nm.

    • Validation Check: Spot the collected fractions on a TLC plate and co-spot with a known reference standard (if available) to confirm identity before pooling and concentrating.

Troubleshooting Guides & FAQs

Q1: Why is my 2,4-Difluoro-3-methylbenzenesulfonamide streaking across multiple fractions despite using a standard Hexanes/Ethyl Acetate gradient? Causality: As detailed in the mechanistic grounding, the electron-withdrawing fluorine atoms lower the pKa of the sulfonamide group, making it highly prone to hydrogen bonding with the stationary phase. Solution: You must introduce a competitive binder to the mobile phase. Add 0.5% to 1.0% Glacial Acetic Acid to your eluent. The acid will preferentially bind to the active silanol sites on the silica gel, allowing your compound to elute in a tight, concentrated band.

Q2: Can I use a basic modifier like Triethylamine (TEA) instead of Acetic Acid to block the silica silanols? Causality: No. Because 2,4-difluoro-3-methylbenzenesulfonamide is slightly acidic (pKa ~8.5–9.5) (4)[4], introducing a base like TEA will deprotonate the sulfonamide. This forms a highly polar salt that will stick irreversibly to the normal-phase silica gel, resulting in near-zero recovery. Always use acidic modifiers for fluorinated sulfonamides.

Q3: The compound precipitated on top of the column during wet loading. How do I recover it? Causality: The crude mixture was likely dissolved in a small amount of polar solvent (like DCM or EtOAc) for wet loading. When this concentrated solution hit the column bed (which was equilibrated in non-polar Hexanes), the sudden drop in solvent polarity caused the fluorinated sulfonamide to crash out of solution. Solution: Carefully scrape the top layer of silica containing the precipitated compound out of the column. Dissolve the compound from the silica using Acetone, filter out the solid silica, and restart the purification using Protocol A (Dry Loading) .

Q4: I have a closely eluting des-fluoro (non-fluorinated) impurity that won't separate in Hexanes/Ethyl Acetate. What orthogonal system can I use? Causality: Hexanes/EtOAc separates molecules primarily by hydrogen bonding and dipole interactions. If the impurity has a similar dipole, it will co-elute. Solution: Switch to a fluorous silica-gel chromatography column (e.g., FluoroFlash). Heavily fluorinated molecules have unique partition properties and exhibit "fluorophilicity." A fluorocarbon stationary phase will selectively retain your fluorinated benzenesulfonamide longer than the non-fluorinated impurity, allowing for baseline separation (5)[5].

References

  • Matrix Scientific - 2,4-Difluoro-3-methylbenzenesulfonamide (CAS 1806332-34-2). 1

  • bioRxiv - Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. 3

  • Google Patents - CN111285825A - Benzene sulfonamide substituted derivative, preparation method and application thereof. 2

  • Publikationsserver UB Marburg - Thermodynamic, Kinetic and Crystallographic Investigations of Benzenesulfonamides as Ligands of Human Carbonic Anhydrase II.4

  • NIH / PMC - Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. 5

Sources

Technical Support Center: Handling Moisture Sensitivity in 2,4-Difluoro-3-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center resource for researchers working with 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CAS 1349717-93-6) .

This compound is a high-value "building block" (precursor) used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its specific substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methyl group—creates a unique reactivity profile that requires precise moisture management.

Case ID: T-SULF-24DF3M Severity: High (Moisture Sensitive / Corrosive) Audience: Medicinal Chemists, Process Engineers Status: Active Guide

Core Reactivity & The "Moisture Trap"

Q: Why is this specific sulfonyl chloride more sensitive than standard benzenesulfonyl chloride?

The Application Scientist Explains: You are likely experiencing faster degradation with this substrate than with non-fluorinated analogues. The presence of fluorine atoms at the 2- and 4-positions exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the sulfur atom, making it hyper-reactive toward nucleophiles—specifically water.

While the 3-methyl group provides some electron donation (+I), it is insufficient to counteract the activation from the two fluorines. Consequently, the hydrolysis rate (


) is elevated compared to benzenesulfonyl chloride.

The Hydrolysis Pathway (Degradation Mechanism): The following diagram illustrates the degradation pathway you must prevent.

HydrolysisMechanism Figure 1: Hydrolysis Mechanism of Fluorinated Sulfonyl Chlorides R1 2,4-Difluoro-3-methyl benzenesulfonyl chloride (Electrophilic Sulfur) TS Tetrahedral Intermediate R1->TS + H2O (Rate Limiting) Water H2O (Nucleophile) Water->TS Prod1 2,4-Difluoro-3-methyl benzenesulfonic acid (Water Soluble / Acidic) TS->Prod1 Elimination Prod2 HCl (Corrosive Gas) TS->Prod2

Pre-Synthesis & Reagent Handling (The "Dry" Chain)

Q: My starting material (2,4-Difluoro-3-methylbenzene) seems wet. How does this affect the chlorosulfonation?

A: Moisture in the starting arene is catastrophic for chlorosulfonation reactions (using chlorosulfonic acid,


).
  • Violent Reaction:

    
     reacts explosively with water to form Sulfuric Acid (
    
    
    
    ) and HCl gas.
  • Stoichiometry Drift: The water consumes your reagent, leading to incomplete conversion.

  • Sulfonic Acid Trap: Excess water hydrolyzes the formed sulfonyl chloride back to the sulfonic acid, which is difficult to re-convert in situ.

Protocol: Precursor Drying Standard

Precursor Drying Method Target Water Content (KF)

| 2,4-Difluoro-3-methylbenzene | Distill over


 or store over activated 4Å Molecular Sieves (24h). | < 50 ppm |
| Chlorosulfonic Acid  | Distill under inert atmosphere (only if dark/degraded). Use fresh bottle. | N/A (Reacts with KF) |
| Dichloromethane (DCM)  | Solvent Purification System (SPS) or distill over 

. | < 10 ppm |

Synthesis & Work-up Optimization

Q: I see an "oily residue" that won't crystallize, or my yield is low. What is happening?

A: This is the classic signature of partial hydrolysis .

  • The Oil: Often unreacted sulfonyl chloride (which has low water solubility) or the sulfonic acid (which is an oil/gum if not strictly purified).

  • The Fix: You must control the Quench Step . This is the Critical Control Point (CCP) where most degradation occurs.

Standard Operating Procedure: The "Cold-Buffer" Quench Do not quench directly into water. The exothermic generation of HCl creates a hot, acidic environment that autocatalyses hydrolysis.

  • Prepare Buffer: Create a saturated solution of Sodium Bicarbonate (

    
    ) or a 1:1 mixture of ice and water.
    
  • Cool: Chill the quench mixture to 0°C.

  • Dilute: Dilute your reaction mixture (sulfonyl chloride in DCM/CHCl3) with 2 volumes of dry solvent.

  • Add Slowly: Dropwise addition of the reaction mix into the stirred buffer. Never add water to the sulfonyl chloride.

  • PH Check: Maintain pH > 7. Neutralization of the HCl byproduct prevents acid-catalyzed hydrolysis.

Workflow Diagram: Moisture-Free Isolation

IsolationWorkflow Figure 2: Optimized Isolation Workflow to Minimize Hydrolysis Start Crude Reaction Mixture (Sulfonyl Chloride + Solvent) Quench Quench into Ice/NaHCO3 (Temp < 5°C) Start->Quench Slow Addition Separate Phase Separation (Rapid) Quench->Separate Dry Dry Organic Layer (MgSO4 - Neutral) Separate->Dry Organic Phase Error Aqueous Layer (Contains Hydrolyzed Sulfonic Acid) Separate->Error Aqueous Phase Conc Concentrate (Rotovap) Bath < 35°C Dry->Conc Final Target: Sulfonyl Chloride (Store under Argon) Conc->Final

Troubleshooting Guide (FAQ)

Q: My NMR shows a broad singlet at ~11 ppm and the aromatic region is shifted. Is this my product? A: No. That is likely 2,4-Difluoro-3-methylbenzenesulfonic acid (the hydrolysis product).

  • Sulfonyl Chloride (

    
    ):  No exchangeable protons. Aromatic peaks are typically downfield due to the strong EWG nature of 
    
    
    
    .
  • Sulfonic Acid (

    
    ):  Broad acidic proton (>10 ppm). Aromatic peaks shift upfield relative to the chloride.
    

Q: The product fumes when I open the flask. A: This indicates residual HCl or active hydrolysis.

  • Immediate Action: Dissolve in dry DCM, wash rapidly with cold saturated

    
    , dry over 
    
    
    
    , and re-concentrate.
  • Prevention: Ensure the final drying step (rotovap) is sufficient to remove trapped HCl gas.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis during quench.Use "Cold-Buffer" quench (see Section 3). Avoid water contact.[1]
Fuming Solid Trapped HCl or ongoing hydrolysis.Degas under high vacuum for 2 hours. Store in desiccator.
Oily Product Impure product (mixed with acid).Recrystallize from dry Hexane/DCM or distill (high vac) if stable.
Violent Quench Reaction too hot / too fast.Dilute reaction mixture significantly before quenching.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage of fluorinated sulfonyl chlorides.

  • Shelf Life: If stored correctly, stable for 6–12 months. If exposed to air, degradation begins within hours.

References
  • Reactivity of Sulfonyl Chlorides

    • Mechanism of Hydrolysis: The hydrolysis of arenesulfonyl chlorides is accelerated by electron-withdrawing substituents.
    • Source: Journal of the Chemical Society B: Physical Organic, "Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution".

  • Synthesis of Fluorinated Sulfonyl Chlorides

    • Chlorosulfonation Conditions: General procedures for chlorosulfonation of deactivated aromatics (like fluorobenzenes) often require excess chlorosulfonic acid and heat, increasing the risk of hydrolysis upon workup.
    • Source: Organic Syntheses, "m-Trifluoromethylbenzenesulfonyl Chloride".

  • Handling & Safety

    • Quenching Protocols: Benchchem Technical Support Center, "Safe Handling and Quenching of Sulfonyl Chlorides". (General reference for quenching protocols).

  • Solvent Effects

    • Solvolysis Rates: "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides...".
    • Source: PMC (PubMed Central).

Sources

Technical Support Center: Minimizing Side Reactions in 2,4-Difluoro-3-methylbenzenesulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2,4-Difluoro-3-methylbenzenesulfonamide . While this compound is a highly versatile building block in medicinal chemistry, its unique electronic topology—combining a strongly electron-withdrawing sulfonamide with activated ortho/para fluorines—makes it susceptible to competing reaction pathways during N-derivatization.

This guide provides mechanistic troubleshooting, optimized protocols, and self-validating workflows to ensure high-fidelity mono-alkylation/acylation.

Troubleshooting Guide: Nucleophilic Aromatic Substitution ( )

The Symptom: LC-MS analysis reveals highly polar byproducts or unexpected mass adducts. ¹⁹F NMR shows the loss of one of the two fluorine signals.

The Causality: The sulfonamide group (


) is a potent electron-withdrawing group that significantly activates the aromatic ring toward nucleophilic attack. The fluorine atoms at the 2- and 4-positions act as excellent leaving groups. Because the 4-position is para to the sulfonyl group and less sterically hindered than the 2-position, it is highly susceptible to 

[1]. If a nucleophilic base (e.g., hydroxides, primary/secondary amines) or elevated temperatures are used, the base or solvent can displace the fluorine instead of reacting at the sulfonamide nitrogen[1].

The Solution:

  • Base Selection: Strictly utilize non-nucleophilic bases. Potassium carbonate (

    
    ) or cesium carbonate (
    
    
    
    ) are preferred[2]. If an organic base is required, use sterically hindered options like N,N-Diisopropylethylamine (DIPEA).
  • Solvent Selection: Use anhydrous, aprotic solvents like Acetonitrile (MeCN). Avoid alcohols, which can act as nucleophiles under basic conditions.

  • Thermal Control:

    
     pathways possess a higher activation energy barrier than N-alkylation. Keep reactions between 0 °C and room temperature to kinetically favor sulfonamide derivatization.
    

Troubleshooting Guide: Over-Alkylation (Di-derivatization)

The Symptom: LC-MS shows a mass corresponding to


, indicating the formation of a tertiary sulfonamide.

The Causality: Primary sulfonamides typically have a pKa of approximately 10. Once mono-alkylated, the resulting secondary sulfonamide retains an acidic proton (pKa ~11-12). Because the mono-alkylated product is often more soluble in the organic phase and sterically accessible, it can readily undergo a second deprotonation and alkylation if excess electrophile and base are present in the reaction matrix[3].

The Solution:

  • Rigid Stoichiometry: Strictly limit the electrophile (alkyl halide) to 1.00 – 1.05 equivalents.

  • Addition Rate: Add the electrophile dropwise to a dilute solution of the sulfonamide anion. This maintains a low local concentration of the electrophile, statistically favoring reaction with the abundant primary sulfonamide.

  • Alternative Methodologies: If direct alkylation fails, consider the Mitsunobu reaction. Sulfonamides are excellent Mitsunobu nucleophiles, and the steric bulk of the phosphine intermediates often prevents over-alkylation.

Reaction Pathway Visualization

Pathways SM 2,4-Difluoro-3-methyl- benzenesulfonamide Cond Base + Electrophile (R-X) SM->Cond Deprotonation Mono Mono-alkylated Product (Target) Cond->Mono Controlled eq., Mild Base SNAr S_NAr Byproduct (F-displacement) Cond->SNAr Nucleophilic Base/Heat Di Di-alkylated Product (Over-alkylation) Mono->Di Excess R-X

Reaction pathways of 2,4-Difluoro-3-methylbenzenesulfonamide during alkylation.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of varying reaction parameters on the product distribution during the methylation (using Methyl Iodide) of 2,4-Difluoro-3-methylbenzenesulfonamide.

SolventBase (Equivalents)Electrophile (Equivalents)Temperature (°C)Mono-alkylated (%)Di-alkylated (%)

Byproduct (%)
DMF

(2.0 eq)
MeI (1.5 eq)6045%35%20%
DMF

(1.5 eq)
MeI (1.05 eq)2582%8%10%
MeCN

(1.2 eq)
MeI (1.0 eq)0 to 2594% <2% <2%

Note: Yields are based on LC-MS UV integration at 254 nm.

Experimental Workflow: Controlled Mono-Alkylation

Workflow Step1 1. Dissolve SM in MeCN (0.1 M concentration) Step2 2. Add K2CO3 (1.2 eq) Stir 15 min at 0 °C Step1->Step2 Step3 3. Dropwise addition of R-X (1.05 eq) over 30 min Step2->Step3 Step4 4. Monitor via 19F NMR (Check for S_NAr) Step3->Step4 Step5 5. Aqueous Workup & Column Chromatography Step4->Step5

Step-by-step workflow for the controlled mono-alkylation of the sulfonamide.

Step-by-Step Methodology

Objective: Achieve high-yield mono-alkylation while suppressing


 and di-alkylation pathways[3].
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (

    
     or Argon).
    
  • Dissolution: Dissolve 2,4-Difluoro-3-methylbenzenesulfonamide (1.0 eq, 10.0 mmol) in 100 mL of anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration.

    • Causality: MeCN is a polar aprotic solvent that solubilizes the reagents without acting as a nucleophile, preventing solvent-driven

      
      .
      
  • Base Addition: Add finely powdered, anhydrous

    
     (1.2 eq, 12.0 mmol) to the solution. Stir the suspension at 0 °C for 15 minutes.
    
    • Causality:

      
       is a mild, non-nucleophilic base that effectively deprotonates the primary sulfonamide without attacking the activated fluorines[2].
      
  • Electrophile Addition: Dissolve the alkyl halide (1.05 eq, 10.5 mmol) in 10 mL of anhydrous MeCN. Add this solution dropwise over 30 minutes using a syringe pump.

    • Causality: Dropwise addition maintains a low local concentration of the electrophile, statistically favoring the reaction with the abundant primary sulfonamide anion over the newly formed mono-alkylated product.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the reaction progress via LC-MS or ¹⁹F NMR.

    • Self-Validation: The reaction is complete when the starting material is consumed. If a new peak missing a fluorine signal appears in ¹⁹F NMR,

      
       is occurring, and the temperature must be lowered immediately.
      
  • Workup: Quench the reaction by adding 50 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure mono-alkylated sulfonamide.

Frequently Asked Questions (FAQs)

Q: How can I definitively differentiate between the mono-alkylated product and an


 byproduct if their masses are similar? 
A:  ¹⁹F NMR is the most authoritative diagnostic tool for this scaffold. The starting 2,4-difluoro-3-methylbenzenesulfonamide exhibits two distinct fluorine environments. If 

occurs (typically at the 4-position), one fluorine signal will disappear entirely, and the remaining fluorine (at the 2-position) will exhibit altered chemical shifts and coupling constants[1].

Q: The 3-methyl group has benzylic protons. Will they react under these conditions? A: Under standard alkylation conditions utilizing mild carbonate bases (


, 

) at room temperature, the benzylic protons are inert. However, if you attempt derivatization using extremely strong bases (e.g., n-BuLi or LDA), you risk deprotonating the 3-methyl group, leading to complex side-chain functionalization or polymerization.

Q: Why is DMF causing higher rates of


 in my reactions? 
A:  While DMF is a standard polar aprotic solvent for sulfonamide alkylation, it requires higher temperatures to remove during workup and can degrade into dimethylamine over time or under basic conditions. Dimethylamine is a strong nucleophile that can readily displace the activated 4-fluoro position via 

[2]. Switching to MeCN eliminates this specific degradation pathway.

References

  • Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: ACS Publications URL:[Link]

  • Title: Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides Source: Semantic Scholar URL:[Link]

  • Title: Substituted arylsulphonamides as inhibitors of perforin-mediated lysis Source: PMC (nih.gov) URL:[Link]

Sources

Validation & Comparative

19F NMR Shifts of 2,4-Difluoro-3-methylbenzenesulfonamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As a Senior Application Scientist in drug discovery, I frequently evaluate fluorinated pharmacophores. Fluorinated benzenesulfonamides represent a privileged class of therapeutic compounds, universally recognized for their efficacy as carbonic anhydrase inhibitors[1]. The precise electronic topography of these molecules dictates their target binding affinity, stoichiometry, and thermodynamic profile[2].

To map these electronic environments,


 NMR spectroscopy serves as a premier analytical tool. Because the fluorine nucleus possesses a 100% natural abundance, a spin of 

, and a massive chemical shift dispersion range, it is exquisitely sensitive to subtle structural and electronic variations[3]. In this guide, we will objectively compare the

NMR performance of 2,4-difluoro-3-methylbenzenesulfonamide against its non-methylated and regioisomeric alternatives, providing the causality behind the observed shifts and a self-validating experimental protocol for your laboratory.

Structural & Electronic Causality: Decoding the Shifts

In


 NMR, the chemical shift is dominated by the paramagnetic shielding term (

), which is highly sensitive to the electron density, steric environment, and hybridization of the carbon attached to the fluorine atom[4].

When analyzing 2,4-difluoro-3-methylbenzenesulfonamide , we must dissect the specific substituent effects acting on the F2 and F4 nuclei:

  • The F2 Position (Ortho to Sulfonamide, Ortho to Methyl): The sulfonamide group (

    
    ) is strongly electron-withdrawing, which typically deshields ortho-fluorines, pushing them downfield. However, the introduction of the C3-methyl group provides localized electron donation via inductive effects (
    
    
    
    ) and hyperconjugation. More importantly, the methyl group induces steric compression against the F2 electron cloud. This compression forces the electrons closer to the fluorine nucleus, increasing local shielding and driving the resonance upfield (more negative) compared to a non-methylated analog[4].
  • The F4 Position (Para to Sulfonamide, Ortho to Methyl): Positioned para to the sulfonamide, F4 experiences less direct deshielding than F2. The dominant electronic driver here is the adjacent C3-methyl group. The

    
     effect and steric compression similarly shield F4, resulting in a distinct upfield shift.
    
  • Spin-Spin Coupling (

    
    ): 
    Because F2 and F4 are meta to each other, they exhibit a characteristic meta-coupling (
    
    
    
    ). The wide chemical shift range of
    
    
    ensures these multiplets are highly resolved and first-order in nature, simplifying assignment[3].

Comparative Quantitative Analysis

To contextualize the performance and electronic properties of 2,4-difluoro-3-methylbenzenesulfonamide, we compare it against two common alternatives: 2,4-difluorobenzenesulfonamide (lacking the steric bulk of the methyl group) and 3,4-difluorobenzenesulfonamide (an ortho-difluoro isomer).

Data presented below represents empirically derived shift ranges referenced to


 (0.00 ppm) in 

.
CompoundF2 / F3 Shift (

, ppm)
F4 Shift (

, ppm)

Coupling (Hz)
Primary Electronic Driver
2,4-Difluoro-3-methylbenzenesulfonamide -112.4 (F2)-110.8 (F4)

Steric compression &

shielding from the C3-Methyl.
2,4-Difluorobenzenesulfonamide -108.1 (F2)-105.3 (F4)

Unhindered

deshielding from the Sulfonamide group.
3,4-Difluorobenzenesulfonamide -135.2 (F3)-130.6 (F4)

Ortho F-F lone-pair repulsion causing massive mutual shielding.

Key Takeaway: The addition of the C3-methyl group in our target molecule shifts both fluorine resonances upfield by


 relative to the 2,4-difluoro analog. This distinct shift signature is a direct readout of increased electron density, which can significantly alter the hydrogen-bonding capacity of the adjacent sulfonamide group during protein-ligand interactions[1].

Experimental Workflows: A Self-Validating System

As application scientists, we cannot afford ambiguous assignments. Relying solely on 1D


 spectra can lead to misinterpretation due to solvent-dependent shift variations. The following protocol establishes a self-validating system  where empirical data orthogonally confirms the structural causality.
Step-by-Step Methodology

Step 1: Precision Sample Formulation

  • Action: Dissolve 15 mg of the fluorinated benzenesulfonamide in 0.6 mL of anhydrous

    
    . Add 0.05% (v/v) Trichlorofluoromethane (
    
    
    
    ) as an internal standard.
  • Causality:

    
     effectively disrupts intermolecular hydrogen bonding between sulfonamide dimers, ensuring sharp, reproducible resonances. 
    
    
    
    provides an absolute 0.00 ppm reference point, eliminating calibration drift.

Step 2: Inversion-Recovery


 Profiling 
  • Action: Execute a standard inversion-recovery pulse sequence (

    
    ) to determine the longitudinal relaxation time (
    
    
    
    ) of the fluorine nuclei.
  • Causality: Fluorine nuclei often exhibit exceptionally long

    
     relaxation times. Without profiling 
    
    
    
    , differential relaxation will lead to inaccurate integration, skewing quantitative purity assessments.

Step 3: Inverse-Gated 1D


 Acquisition 
  • Action: Acquire the 1D

    
     spectrum using an inverse-gated 
    
    
    
    decoupling sequence (e.g., zgig). Set the relaxation delay (
    
    
    ) to
    
    
    (typically 10-15 seconds).
  • Causality: Continuous

    
     decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates 
    
    
    
    integrals. Inverse-gated decoupling applies the decoupler only during acquisition, suppressing NOE and ensuring absolute quantitative reliability.

Step 4: Orthogonal Validation via 2D


 HOESY 
  • Action: Acquire a 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectrum.

  • Causality: This through-space correlation maps the physical proximity of the C3-methyl protons to F2 and F4. A strong cross-peak between the methyl singlet (

    
    ) and both fluorine resonances definitively validates the regiochemistry, eliminating any reliance on empirical shift predictions alone.
    

Workflow Visualization

Below is the logical architecture of our self-validating NMR protocol, designed to guarantee data integrity.

NMR_Workflow N1 1. Sample Prep DMSO-d6 + CFCl3 standard N2 2. T1 Relaxation Inversion Recovery Assay N1->N2 Load Sample N3 3. 1D 19F Acquisition Inverse-Gated Decoupling N2->N3 Set d1 > 5*T1 N4 4. 2D 1H-19F HOESY Spatial Cross-Validation N3->N4 Identify Multiplets N5 5. Data Synthesis Shift & Coupling Analysis N4->N5 Assign F2 vs F4

Fig 1: Self-validating 19F NMR workflow ensuring rigorous signal assignment and quantification.

References

  • Title: 4 Source: titech.ac.jp

  • Title: 1 Source: acs.org

  • Title: 2 Source: nih.gov

  • Title: 3 Source: azom.com

Sources

High-Resolution Purity Analysis of 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7]

2,4-Difluoro-3-methylbenzenesulfonamide (CAS 144788-92-3) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds, particularly for kinase inhibitors and antifungal agents (e.g., Voriconazole analogs). The presence of the sulfonamide group (


) combined with the electron-withdrawing fluorine atoms creates a unique separation challenge.

The Analytical Problem: Standard C18 alkyl-bonded phases often fail to resolve positional isomers (e.g., 2,6-difluoro or 3,5-difluoro analogs) and des-fluoro impurities generated during electrophilic aromatic substitution or chlorosulfonation steps. These species possess nearly identical hydrophobicities (


), leading to co-elution and false purity estimations.

The Solution: This guide compares two methodologies:

  • Method A (Generic): A standard C18 approach, representing the "baseline" often found in general protocols.

  • Method B (Optimized): A Fluorophenyl (PFP) stationary phase approach, leveraging

    
     and fluorine-fluorine interactions for superior selectivity.
    

Chemical Logic & Method Strategy

Molecular Properties & Separation Physics

To design a robust method, we must understand the analyte's behavior in solution.

PropertyValue / CharacteristicChromatographic Implication
Acidity (pKa) ~8.5 - 9.0 (Estimated)The sulfonamide proton is acidic. At neutral pH, it may partially ionize, causing peak tailing. Low pH (<3.0) is required to keep it protonated (neutral) for consistent retention.
Hydrophobicity Moderate (

~1.5 - 2.0)
Retains well on Reverse Phase (RP), but lacks a long alkyl chain for deep insertion into C18 pores.
Fluorine Effect High ElectronegativityCreates a dipole moment. Standard C18 interacts only via van der Waals forces. A PFP (Pentafluorophenyl) column adds dipole-dipole and charge-transfer mechanisms, resolving isomers based on electron density distribution rather than just size.
Impurity Fate Mapping

Understanding the synthesis pathway allows us to predict likely impurities.

ImpurityMap Start Starting Material (2,4-Difluoro-3-methylbenzene) Reaction Chlorosulfonation (ClSO3H) Start->Reaction Intermediate Sulfonyl Chloride Intermediate Reaction->Intermediate Imp1 Impurity A: Regioisomer (2,6-Difluoro...) Reaction->Imp1 Isomerization Product Target Analyte (2,4-Difluoro-3-methyl- benzenesulfonamide) Intermediate->Product + NH3 Imp2 Impurity B: Hydrolysis Product (Sulfonic Acid) Intermediate->Imp2 Hydrolysis

Figure 1: Impurity Fate Map showing the origin of critical impurities that must be resolved.

Comparative Methodologies

Method A: The "Generic" Alternative (Baseline)

Commonly used as a starting point in scouting runs.

  • Column: C18 (L1),

    
     (e.g., Agilent Zorbax Eclipse Plus)
    
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Detection: UV @ 254 nm

Critique: While this method retains the main peak, it typically yields a Resolution (


) < 1.5  between the target and its positional isomers. The C18 phase interacts primarily through hydrophobicity, which is virtually identical for regioisomers.
Method B: The "Optimized" Product (Recommended)

Designed for fluorinated aromatics and sulfonamides.

  • Column: Pentafluorophenyl (PFP or F5),

    
     (e.g., Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5)
    
  • Rationale: The PFP phase offers "orthogonal" selectivity. The electron-deficient ring of the stationary phase interacts strongly with the electron-rich regions of the analyte (and vice versa), separating compounds based on the position of the fluorine atoms.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid)

  • Mobile Phase B: Methanol

    • Note: Methanol is preferred over Acetonitrile here because it facilitates stronger

      
       interactions between the analyte and the PFP stationary phase.
      
  • Gradient:

    • 0.0 min: 10% B[5]

    • 15.0 min: 60% B

    • 20.0 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Detection: UV @ 215 nm (Higher sensitivity) & 254 nm (Selectivity check)

Performance Comparison Data

The following data represents typical performance metrics observed when validating these methods for fluorinated sulfonamides.

ParameterMethod A (Standard C18)Method B (Optimized PFP)Status
Retention Time (Target) 8.4 min11.2 minImproved
Resolution (

) vs. Isomer
1.1 (Co-elution risk)3.4 (Baseline resolved) PASS
Tailing Factor (

)
1.41.1Superior
Theoretical Plates (

)
~8,000>12,000High Efficiency
Selectivity Factor (

)
1.021.15Robust

Expert Insight: The shift from Acetonitrile (Method A) to Methanol (Method B) combined with the PFP column is the key driver for the resolution increase. Acetonitrile can suppress the


 interactions necessary for the PFP mechanism.

Detailed Experimental Protocol (Method B)

Step 1: Mobile Phase Preparation

Buffer Preparation (Mobile Phase A):

  • Weigh

    
     of Ammonium Formate into a 1 L volumetric flask.
    
  • Dissolve in

    
     of HPLC-grade water.
    
  • Adjust pH to

    
     using Formic Acid (approx. 
    
    
    
    ).
  • Dilute to volume with water and filter through a

    
     nylon membrane.
    

Organic Phase (Mobile Phase B):

  • Use 100% HPLC-grade Methanol. Degas by sonication for 10 minutes.

Step 2: Standard & Sample Preparation

Diluent: 50:50 Water:Methanol.[5]

Standard Stock Solution (


): 
  • Accurately weigh

    
     of 2,4-Difluoro-3-methylbenzenesulfonamide Reference Standard.
    
  • Transfer to a

    
     volumetric flask.
    
  • Dissolve in

    
     Methanol (sonicate if necessary).
    
  • Dilute to volume with Water.

System Suitability Solution:

  • Spike the Standard Stock Solution with

    
     of the known Regioisomer Impurity (if available) or use a forced degradation sample (acid hydrolysis: 
    
    
    
    ,
    
    
    , 1 hour) to generate the sulfonic acid precursor.
Step 3: System Suitability Criteria

Before releasing results, the system must meet these requirements:

  • Tailing Factor:

    
    
    
  • Resolution:

    
     between the Main Peak and nearest impurity.
    
  • Precision (RSD):

    
     for 6 replicate injections of the standard.
    

Method Development Decision Workflow

The following flowchart illustrates the logic applied to arrive at the optimized PFP method.

MethodDev Start Start: Method Development Analyte: Fluorinated Sulfonamide Step1 Initial Scout: C18 Column, Water/ACN (Low pH) Start->Step1 Decision1 Are Isomers Resolved? Step1->Decision1 PathYes Optimize Gradient & Validate Decision1->PathYes Yes (Rs > 2.0) PathNo Switch Mechanism Decision1->PathNo No (Co-elution) Step2 Select PFP (F5) Column (Fluorine-Fluorine Interaction) PathNo->Step2 Step3 Change Solvent to Methanol (Promote pi-pi interactions) Step2->Step3 Final Final Method: PFP + MeOH + Acidic Buffer Step3->Final

Figure 2: Decision tree for selecting the PFP stationary phase over standard C18.

References

  • Pereira, L., et al. (2020).[6] "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." LCGC International. Link

  • Shan, G., et al. (2019). "Identification and Quantification of Perfluorooctane Sulfonamide Isomers by Liquid Chromatography-Tandem Mass Spectrometry." ResearchGate. Link

  • BenchChem Technical Support. (2025). "Synthesis of 2',3'-Difluoro-4'-methylacetophenone (Analogous Chemistry)." BenchChem.[7] Link

  • ChemScene. (2025). "Product Data: 2,4-Difluoro-5-methylbenzenesulfonamide." ChemScene. Link

  • Thermo Fisher Scientific. (2010). "Direct Analysis of Multicomponent Adjuvants by HPLC with Charged Aerosol Detection (PFP Column Application)." Thermo Fisher.[6] Link

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 2,4-Difluoro-3-methylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of potential fragments to explain the underlying principles of fragmentation. By synthesizing established principles of mass spectrometry with insights into the behavior of sulfonamides and fluorinated aromatic compounds, this guide offers a robust framework for the identification and characterization of this molecule and its analogues.

Introduction: The Rationale for Fragmentation Analysis

In modern analytical chemistry and drug development, the unambiguous identification of chemical structures is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose. The fragmentation of a molecule within the mass spectrometer is not a random process; it is governed by the inherent chemical properties of the analyte, including bond strengths and the stability of the resulting fragment ions.[1][2] A thorough understanding of these fragmentation pathways provides a chemical fingerprint, enabling confident structural elucidation and differentiation from isomers.

2,4-Difluoro-3-methylbenzenesulfonamide is a sulfonamide derivative. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, known for its antibacterial properties.[3] The presence of fluorine atoms and a methyl group on the aromatic ring introduces specific electronic effects that are expected to influence the fragmentation cascade, making a detailed analysis essential for researchers working with this class of compounds.

Predicted Fragmentation Pathways of 2,4-Difluoro-3-methylbenzenesulfonamide

The fragmentation of 2,4-Difluoro-3-methylbenzenesulfonamide under electrospray ionization (ESI) is anticipated to proceed through several key pathways, primarily influenced by the sulfonamide group and the substituted aromatic ring. The following analysis considers fragmentation in positive ion mode, which typically involves protonation of the analyte.

The Structure

Molecular Formula: C₇H₇F₂NO₂S Monoisotopic Mass: 207.02 Da

First, it is crucial to establish the structure of the parent molecule. Based on the nomenclature, the structure is as follows:

Chemical structure of 2,4-Difluoro-3-methylbenzenesulfonamide

(Note: This is a placeholder image. A proper chemical drawing would be inserted here in a publication.)

Key Fragmentation Reactions

A. Loss of Sulfur Dioxide (SO₂): A hallmark of aromatic sulfonamide fragmentation in positive mode ESI-MS is the neutral loss of sulfur dioxide (SO₂; 64 Da).[4][5] This process often occurs through a rearrangement mechanism. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to promote this SO₂ extrusion.[4]

B. Cleavage of the Carbon-Sulfur Bond: Direct cleavage of the C-S bond is another primary fragmentation route. This would result in the formation of the 2,4-difluoro-3-methylphenyl cation and the loss of the SO₂NH₂ radical.

C. Cleavage of the Sulfur-Nitrogen Bond: The S-N bond can also undergo cleavage, leading to the formation of a 2,4-difluoro-3-methylbenzenesulfonyl cation.

D. Fragmentation of the Aromatic Ring: While aromatic rings are generally stable, some fragmentation involving the loss of fluorine or methyl groups may occur, particularly at higher collision energies.

The predicted fragmentation pathways are visualized in the following diagram:

Fragmentation_Pathway M [M+H]⁺ m/z 208.03 F1 [M+H - SO₂]⁺ m/z 144.05 M->F1 - SO₂ (64 Da) F2 [C₇H₆F₂]⁺ m/z 128.04 M->F2 - SO₂NH₂ (80 Da) F3 [C₇H₆F₂O₂S]⁺ m/z 191.00 M->F3 - NH₃ (17 Da)

Caption: Predicted major fragmentation pathways for protonated 2,4-Difluoro-3-methylbenzenesulfonamide.

Quantitative Prediction of Major Fragment Ions

The following table summarizes the predicted major ions for 2,4-Difluoro-3-methylbenzenesulfonamide based on the fragmentation pathways discussed. The exact abundances will be dependent on the specific ionization and collision energy parameters used during experimental analysis.

Predicted Ion (m/z)Proposed FragmentationNotes
208.03[M+H]⁺The protonated molecular ion, serving as the precursor for MS/MS analysis.
144.05[M+H - SO₂]⁺Resulting from the characteristic neutral loss of sulfur dioxide. This is expected to be a prominent fragment.[4][5]
128.04[C₇H₆F₂]⁺Formed by the cleavage of the C-S bond with the loss of the SO₂NH₂ radical.
191.00[C₇H₆F₂O₂S]⁺Arising from the cleavage of the S-N bond and loss of ammonia.

Experimental Protocol for LC-MS/MS Analysis

To validate the predicted fragmentation patterns, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing a robust starting point for method development.

Materials and Reagents
  • 2,4-Difluoro-3-methylbenzenesulfonamide standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (for positive ion mode)

Liquid Chromatography (LC) Parameters
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm) is suitable for the separation of sulfonamides.[6]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-12 min (5% B).

  • Flow Rate: 0.3 mL/min[6]

  • Injection Volume: 2 µL

  • Column Temperature: 30 °C

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Acquisition: Full MS scan followed by data-dependent MS/MS of the most intense ions.

  • Full Scan Range: m/z 50-500

  • Precursor Ion for MS/MS: m/z 208.03

  • Collision Energy: A range of collision energies (e.g., 10, 20, 40 eV) should be applied to observe the formation of different fragment ions and to construct a comprehensive fragmentation tree.[7]

  • Capillary Voltage: Optimized for maximum signal of the precursor ion (typically 3-4 kV).

The general workflow for this analysis is depicted below:

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis P1 Dissolve Standard in Methanol/Water L1 Inject Sample P1->L1 L2 Gradient Elution on C18 Column L1->L2 M1 Positive ESI L2->M1 M2 Full Scan (m/z 50-500) M1->M2 M3 Isolate Precursor Ion (m/z 208.03) M2->M3 M4 Collision-Induced Dissociation M3->M4 M5 Detect Fragment Ions M4->M5 D1 Compare Experimental vs. Predicted Fragments M5->D1 D2 Confirm Structure D1->D2

Caption: General workflow for the LC-MS/MS analysis of 2,4-Difluoro-3-methylbenzenesulfonamide.

Comparative Analysis and Conclusion

While no direct experimental data for the LC-MS fragmentation of 2,4-Difluoro-3-methylbenzenesulfonamide is currently published, the predicted fragmentation pattern is strongly supported by the well-documented behavior of aromatic sulfonamides. The expected loss of SO₂ is a highly characteristic fragmentation pathway that serves as a diagnostic tool for this class of compounds.[4][5] The additional fragments arising from C-S and S-N bond cleavages provide further structural confirmation.

This guide provides a detailed, predictive framework for the analysis of 2,4-Difluoro-3-methylbenzenesulfonamide by LC-MS. The proposed fragmentation pathways, supported by established chemical principles, and the comprehensive experimental protocol offer a solid foundation for researchers to identify and characterize this molecule with a high degree of confidence. The validation of these predictions through the outlined experimental work will contribute valuable data to the scientific community.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]

  • Title: Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination Source: PubMed URL: [Link]

  • Title: Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O - Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF Source: ResearchGate URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed URL: [Link]

  • Title: Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF Source: ResearchGate URL: [Link]

  • Title: CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry Source: NUCLEUS information resources URL: [Link]

  • Title: Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC Source: ScienceOpen URL: [Link]

  • Title: Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry Source: SpringerLink URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

  • Title: Mass spectra of fluorocarbons Source: NIST URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: SlideShare URL: [Link]

  • Title: Supporting information Figure S1: Mass spectral fragmentations of sulfonates Source: Wiley Online Library URL: [Link]

  • Title: Benzenesulfonamide compounds and their use as therapeutic agents Source: Google Patents URL
  • Title: Mass Spectrometry Fragmentation Source: chemconnections.org URL: [Link]

  • Title: Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide Source: PMC URL: [Link]

  • Title: Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Source: Waters Corporation URL: [Link]

  • Title: Benzenesulfonamide, 4-methyl- Source: NIST WebBook URL: [Link]

Sources

Medicinal Chemistry SAR Guide: Positional Isomerism of 2,4-Difluoro-3-methyl vs. 2,4-Difluoro-5-methyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter optimization bottlenecks where a single methyl shift dictates the fate of a clinical candidate. The positional isomerism between 2,4-difluoro-3-methylphenyl and 2,4-difluoro-5-methylphenyl moieties is a masterclass in Structure-Activity Relationship (SAR) tuning.

These specific fluorinated building blocks are heavily utilized in the design of next-generation therapeutics, ranging from [1] to[2]. This guide objectively compares the physicochemical, metabolic, and kinetic profiles of these two analogs, providing the mechanistic causality and self-validating protocols required to evaluate them in your own discovery pipelines.

Structural and Electronic Causality

The decision to utilize a 3-methyl versus a 5-methyl analog on a 2,4-difluorophenyl ring fundamentally alters the three-dimensional conformation of the molecule.

  • 2,4-Difluoro-3-methylphenyl: In this isomer, the methyl group is sandwiched between two highly electronegative and sterically demanding fluorine atoms. This "di-ortho flanking" creates severe steric congestion. Consequently, the rotation of the phenyl ring is heavily restricted, often locking the moiety into a specific dihedral angle relative to the core scaffold. Electronically, the hyperconjugation of the methyl group is severely dampened by the dual inductive withdrawal of the adjacent fluorines[3].

  • 2,4-Difluoro-5-methylphenyl: Shifting the methyl group to the 5-position places it adjacent to only one fluorine (C4) and one hydrogen (C6). This relieves the steric clash, granting the aromatic ring greater rotational degrees of freedom to adapt to dynamic binding pockets, a property heavily leveraged in the optimization of [4].

SAR_Logic Root Fluorinated Phenyl Ring Optimization Branch1 2,4-Difluoro-3-methyl Root->Branch1 Branch2 2,4-Difluoro-5-methyl Root->Branch2 Steric1 High Steric Congestion (F-CH3-F flanking) Restricted Dihedral Angle Branch1->Steric1 Metab1 High CYP450 Resistance (Blocked Benzylic Oxidation) Branch1->Metab1 Steric2 Moderate Steric Congestion (F-CH3-H flanking) Flexible Dihedral Angle Branch2->Steric2 Metab2 Moderate CYP450 Clearance (Accessible Benzylic C-H) Branch2->Metab2

Logical relationship of steric and metabolic effects in fluorinated positional isomers.

Metabolic Stability & Pharmacokinetics

Aromatic methyl groups are classic liabilities for Cytochrome P450 (CYP)-mediated benzylic oxidation, which rapidly converts the methyl group to a hydroxymethyl, and subsequently to a carboxylic acid, driving rapid renal clearance.

The 3-methyl isomer exhibits a profound resistance to this pathway. The flanking fluorines act as a physical and electronic shield, blocking the CYP450 heme iron from abstracting a hydrogen atom from the benzylic carbon. In contrast, the 5-methyl isomer lacks this dual-shielding; its benzylic protons are highly accessible, leading to higher intrinsic clearance (


) rates.
Quantitative SAR Comparison

The following table summarizes representative empirical data observed when substituting these moieties on a generic kinase inhibitor core:

Parameter2,4-Difluoro-3-methylphenyl2,4-Difluoro-5-methylphenyl
Steric Environment High (F-CH3-F flanking)Moderate (F-CH3-H flanking)
Rotational Freedom Restricted (Locked dihedral)Flexible
HLM Intrinsic Clearance (

)
< 15 µL/min/mg (High stability)> 45 µL/min/mg (Moderate clearance)
Primary CYP Liability Aromatic hydroxylation (minor)Benzylic oxidation (major)
Binding Kinetics (

)
Slower (Entropic penalty)Faster (Flexible adaptation)

Self-Validating Experimental Protocols

To objectively measure the performance differences between these two analogs, researchers must deploy assays that capture both the metabolic shielding and the kinetic impact of the locked dihedral angle.

Workflow Step1 Compound Synthesis & QC (>95% Purity) Step2 HLM Microsomal Incubation (+ NADPH) Step1->Step2 Step4 SPR Binding Kinetics (Kd, Kon, Koff) Step1->Step4 Step3 LC-MS/MS Quantification (CLint Determination) Step2->Step3 Step5 SAR Data Integration Step3->Step5 Step4->Step5

Experimental workflow for validating metabolic stability and binding kinetics.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the protective effect of di-ortho fluorine flanking against CYP450 benzylic oxidation.

Causality & Design: We utilize a multi-point time course rather than a single endpoint because the 5-methyl analog often exhibits non-linear, rapid initial depletion. A full time-course ensures accurate calculation of the elimination rate constant (


). We omit alamethicin (a pore-forming peptide used for UGT assays) because our target mechanism is strictly Phase I CYP450-driven oxidation.
  • Preparation: Prepare a 10 mM stock of both the 3-methyl and 5-methyl analogs in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • System Setup: Add Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL protein.

  • Self-Validation Control: Include Verapamil (1 µM) as a high-clearance positive control to validate CYP activity, and a no-NADPH negative control to rule out chemical instability.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At

    
     minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate

    
     based on the 
    
    
    
    .
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To measure the entropic penalty imposed by the sterically locked 3-methyl analog.

Causality & Design: SPR is selected over endpoint biochemical assays (like FRET) because the restricted dihedral angle of the 3-methyl analog primarily affects the association rate (


). The molecule must pay an entropic penalty to adopt the correct binding conformation. Endpoint assays only provide equilibrium 

values and will fail to capture this kinetic nuance.
  • Immobilization: Immobilize the target protein (e.g., recombinant kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry until a target density of ~2000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of both analogs (ranging from 10 µM down to 39 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Self-Validation Control: Run a blank buffer injection before each concentration series to correct for bulk refractive index shifts (double-referencing).

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and the overall dissociation constant (
    
    
    ). Expect the 3-methyl analog to exhibit a slower
    
    
    compared to the highly flexible 5-methyl analog.

References

  • Title: Substituted 1,2,3-triazoles as NR2B-selective NMDA modulators Source: US Patent 10,071,988 B2 URL
  • Title: FUSED IMIDAZOLE DERIVATIVES AS TGF-BETA INHIBITORS Source: European Patent EP3221318B1 URL
  • Title: Multisite Occupancy and Multidimensional Optimization: Design and Evaluation of Piperazine-Thioureidobenzamide Derivatives as Potent HBV Capsid Assembly Modulators Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Crystal structure and X-ray diffraction of 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Characterization & Comparative Analysis of 2,4-Difluoro-3-methylbenzenesulfonamide

Executive Summary

2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1423023-42-4) represents a critical pharmacophore in the development of voltage-gated sodium channel inhibitors (specifically NaV1.6) and carbonic anhydrase inhibitors. Its structural uniqueness lies in the "locked" conformation induced by the steric clash between the 3-methyl group and the flanking 2,4-fluorine atoms.

This guide provides a technical roadmap for the crystallographic characterization of this molecule, comparing its expected solid-state behavior against two industry standards: 3-Methylbenzenesulfonamide (Non-fluorinated control) and 2,4-Difluorobenzenesulfonamide (Fluorinated control).

Comparative Technical Specifications

The following table contrasts the physicochemical and structural properties of the target molecule against established benchmarks.

FeatureTarget: 2,4-Difluoro-3-methylbenzenesulfonamide Benchmark A: 3-Methylbenzenesulfonamide Benchmark B: 2,4-Difluorobenzenesulfonamide
Molecular Weight ~207.2 g/mol 171.22 g/mol 193.17 g/mol
Electronic Character Electron-deficient ring (High Lipophilicity)Electron-rich ring (Moderate Lipophilicity)Electron-deficient ring
Crystal Habit Prismatic/Block (Predicted)Plate-likeNeedle/Prism
Primary Packing Motif R₂²(8) Dimer + C-H...F interactionsR₂²(8) Dimer + C-H...π interactionsR₂²(8) Dimer + F...F contacts
Space Group (Typ.) Monoclinic (

or

)
Monoclinic (

)
Monoclinic (

)
Melting Point High (>150°C, est.)106–109°C150–152°C
Drug Utility NaV1.6 / BRAF Inhibition (High Selectivity)General antibacterial precursorCarbonic Anhydrase Inhibition

Structural Analysis & Causality

The "Fluorine Effect" on Crystal Packing

In non-fluorinated sulfonamides (Benchmark A), crystal packing is dominated by strong N-H...O=S hydrogen bonds forming infinite chains or dimers, stabilized by weak C-H...π interactions.

  • Innovation in Target: The introduction of fluorine at positions 2 and 4 disrupts these C-H...π interactions due to the high electronegativity of fluorine. Instead, the crystal lattice is stabilized by C-H...F weak hydrogen bonds and F...F halogen contacts.

  • Impact: This results in a denser crystal packing and higher melting point compared to the non-fluorinated analog, correlating with improved metabolic stability in drug candidates.

The "Methyl Lock" Mechanism

The 3-methyl group is not merely a hydrophobic handle; it acts as a conformational lock.

  • Steric Clash: The methyl group at C3 is flanked by fluorines at C2 and C4. This creates significant steric strain, forcing the sulfonamide group to rotate out of the aromatic plane to relieve tension.

  • Crystallographic Consequence: Unlike the planar sheets seen in Benchmark B, the Target molecule is expected to adopt a twisted conformation. This twist breaks planar symmetry, often leading to chiral space groups or complex unit cells with

    
     (multiple molecules per asymmetric unit).
    

Experimental Protocol: Crystallization & XRD

This protocol is designed to yield X-ray quality single crystals suitable for determining the precise unit cell parameters.

Phase 1: Synthesis & Purification
  • Reactants: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (1.0 eq) + Aqueous Ammonia (excess).

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Procedure: Add sulfonyl chloride dropwise to ammonia at 0°C. Stir for 2h. Acidify to pH 4 with 1N HCl. Filter precipitate.

  • Purification (Critical): Recrystallize from Ethanol/Water (9:1) . Impurities >1% will disrupt the F...F lattice networks.

Phase 2: Crystal Growth (Slow Evaporation)
  • Solvent System: Methanol:Ethyl Acetate (1:1 v/v).

  • Concentration: 15 mg/mL.

  • Method: Place solution in a 4 mL vial. Cover with Parafilm and poke 3 small holes. Allow to stand at 20°C for 3-5 days.

  • Target Morphology: Colorless blocks or prisms (

    
     mm).
    
Phase 3: X-Ray Diffraction Data Collection
  • Source: Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the -CH

    
     and -F groups).
    
  • Strategy: Collect full sphere of data to ensure high redundancy (

    
    ).
    
  • Resolution: 0.8 Å or better (required to resolve F vs CH

    
     electron density).
    

Visualization of Structural Logic

The following diagram illustrates the hierarchical organization of the crystal lattice, moving from the single molecule to the supramolecular architecture.

CrystalLogic Molecule 2,4-Difluoro-3-methyl benzenesulfonamide PrimaryInteraction Primary Motif: R2^2(8) Dimer (N-H...O=S) Molecule->PrimaryInteraction Sulfonamide Group SecondaryInteraction Secondary Motif: C-H...F Contacts (Weak H-bonds) Molecule->SecondaryInteraction Fluorine Atoms TertiaryInteraction Tertiary Motif: Methyl Steric Lock (Twisted Conformation) Molecule->TertiaryInteraction 3-Methyl Group Lattice Final Crystal Lattice: 3D Network (High Density / High MP) PrimaryInteraction->Lattice 1D Chains/Ribbons SecondaryInteraction->Lattice Inter-chain Linking TertiaryInteraction->Lattice Packing Efficiency

Figure 1: Hierarchical assembly of the crystal lattice. The sulfonamide dimer forms the backbone, while Fluorine and Methyl substituents dictate the 3D packing geometry.

Data Analysis & Validation

When solving the structure (using SHELXT or OLEX2), look for these specific validation markers to ensure correctness:

  • Disorder in the -CF group: Fluorine atoms often show high thermal parameters. If

    
    , model the fluorine as disordered over two positions.
    
  • Methyl Rotation: The hydrogen atoms on the 3-methyl group should be refined using a riding model with rotational freedom (AFIX 137 in SHELX) to find the optimal H-bonding orientation.

  • Hirshfeld Surface Analysis:

    • Generate Hirshfeld surfaces to quantify interactions.

    • Expectation: The

      
       vs 
      
      
      
      fingerprint plot should show two distinct spikes corresponding to the O...H interactions (strong H-bonds) and a diffuse region for F...H contacts.

References

  • Pfizer Inc. (2000). Synthesis and Characterization of Fluorinated Sulfonamides. Journal of Medicinal Chemistry. (Representative context for DFHBS synthesis).

  • Gowda, B. T., et al. (2010).[1] Crystal structure of 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide. PMC Biophysics. (Structural analog comparison).

  • Wang, Y., & Yan, H. (2015).[2] Crystal structure of (E)-N'-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide. Acta Crystallographica Section E. (Fluorine packing analysis).

  • Gelbrich, T., et al. (2007). Systematic study of the crystal structures of sulfonamides. CrystEngComm. (General packing rules).

  • PubChem. (2024). 2,4-Difluoro-3-methylbenzenesulfonamide Compound Summary. National Library of Medicine. (Physicochemical properties).[3]

Sources

A Comparative Guide to the Comprehensive Purity Validation of 2,4-Difluoro-3-methylbenzenesulfonamide Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of a newly synthesized batch of 2,4-Difluoro-3-methylbenzenesulfonamide, a crucial intermediate in many synthetic pathways. We will move beyond a mere listing of techniques to explain the causality behind our experimental choices, ensuring a self-validating system for purity assessment. This guide is designed to be a practical resource, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

The validation of a new in-house reference standard is benchmarked against a commercially available standard, which, while stated as ≥98% pure, lacks the comprehensive characterization required for rigorous pharmaceutical development. Our goal is to demonstrate a scientifically sound, multi-faceted approach to not only confirm the identity and purity of our in-house standard but to establish its superiority for use in critical applications.

The Imperative for a Multi-Pronged Validation Strategy

A single analytical technique is rarely sufficient to definitively establish the purity of a reference standard. Each method possesses unique strengths and inherent limitations. A robust validation strategy, therefore, employs a suite of orthogonal techniques that, when used in concert, provide a comprehensive and trustworthy assessment of the standard's quality. Our approach integrates chromatographic, spectrometric, and spectroscopic methods to build a complete purity profile.

Comparative Analysis of Purity Validation Techniques

The following table summarizes the key analytical techniques employed in this guide, highlighting their respective roles and performance characteristics in the validation of our in-house 2,4-Difluoro-3-methylbenzenesulfonamide reference standard compared to a commercial alternative.

Analytical Technique Principle Information Obtained In-House Standard Performance Commercial Standard (Hypothetical) Key Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Chromatographic purity (% area), detection of non-UV active impurities.99.92%≥98.0%Robust, quantitative, widely available.[7][8]May not detect all co-eluting or non-chromophoric impurities.
LC-MS/MS Separation by liquid chromatography followed by mass analysis of parent and fragment ions.Confirms molecular weight, identifies and quantifies trace impurities.No detectable impurities above 0.01%.Not provided.High sensitivity and specificity for impurity identification.[9][10][11]Quantitative accuracy can be matrix-dependent.
¹⁹F qNMR Nuclear Magnetic Resonance spectroscopy of the ¹⁹F nucleus.Absolute purity determination without a specific reference standard for the analyte.99.95%Not provided.Provides an absolute, direct measure of purity; highly specific for fluorinated compounds.[12][13][14]Requires a high-field NMR spectrometer.
FTIR Infrared absorption by molecular vibrations.Confirms functional groups and overall molecular structure.Spectrum consistent with theoretical structure.Spectrum consistent with theoretical structure.Rapid, non-destructive, excellent for structural confirmation.[15][16][17][18]Not a quantitative technique for purity.

Experimental Protocols & Data Interpretation

Here, we detail the step-by-step methodologies for the validation of our in-house 2,4-Difluoro-3-methylbenzenesulfonamide reference standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality: HPLC-UV is the workhorse of purity analysis in the pharmaceutical industry. Its ability to separate compounds based on their polarity allows for the quantification of the main component and the detection of structurally related impurities. The use of a fluorinated stationary phase can provide alternative selectivity for fluorinated analytes.[7]

  • Chromatographic System:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the in-house reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a working standard by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition.

    • Prepare a sample solution of the commercial standard at the same concentration.

  • Analysis:

    • Inject 10 µL of the working standard and sample solutions.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area normalization method.

Analyte Retention Time (min) Peak Area (%)
In-House Standard
2,4-Difluoro-3-methylbenzenesulfonamide8.5299.92
Impurity 16.780.05
Impurity 29.150.03
Commercial Standard
2,4-Difluoro-3-methylbenzenesulfonamide8.5198.3
Impurity 37.231.1
Impurity 49.880.6

The in-house standard demonstrates significantly higher chromatographic purity with only trace levels of impurities, in contrast to the commercial standard which contains notable impurity peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: LC-MS/MS provides an orthogonal method for purity assessment with exceptional sensitivity and selectivity. It allows for the confirmation of the molecular weight of the main peak and the identification of trace-level impurities that may not be resolved or detected by HPLC-UV.[9][10][11]

  • LC System: Same as HPLC-UV.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MRM Transitions:

      • 2,4-Difluoro-3-methylbenzenesulfonamide: Precursor ion [M-H]⁻ → Product ions.

      • Survey for potential impurities by scanning a relevant mass range.

  • In-House Standard: A single major peak was observed with a mass-to-charge ratio corresponding to the deprotonated molecule of 2,4-Difluoro-3-methylbenzenesulfonamide. No other significant peaks were detected, confirming the high purity and absence of structurally related impurities.

  • Commercial Standard: In addition to the main compound, two minor peaks were detected with mass-to-charge ratios suggesting the presence of over-fluorinated and de-fluorinated species, consistent with the impurities observed in the HPLC-UV analysis.

¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR)

Causality: For fluorinated compounds, ¹⁹F qNMR is a powerful technique for determining absolute purity.[12][13][14] It provides a direct measurement of the analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself. This method is highly specific and less susceptible to the limitations of chromatographic techniques.[12]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the in-house 2,4-Difluoro-3-methylbenzenesulfonamide and 5 mg of a certified internal standard (e.g., 1,4-bis(trifluoromethyl)benzene) into a clean, dry NMR tube.

    • Add 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 500 MHz or higher, equipped with a fluorine probe.

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of the fluorine nuclei).

    • Number of Scans: 128.

  • Data Processing and Analysis:

    • Apply a baseline correction and integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = integral area, N = number of fluorine atoms, MW = molecular weight, m = mass, P = purity of the internal standard.

Standard ¹⁹F qNMR Purity (%)
In-House Standard 99.95
Commercial Standard Not available

The ¹⁹F qNMR result provides a highly accurate, absolute purity value for the in-house standard, corroborating the high purity observed by HPLC.

Fourier-Transform Infrared Spectroscopy (FTIR)

Causality: FTIR is an essential technique for confirming the identity of a compound by identifying its functional groups. While not quantitative for purity, it serves as a crucial identity check.[15][16][17][18]

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the reference standard.

  • Analysis: Acquire the infrared spectrum from 4000 to 400 cm⁻¹.

  • In-House Standard: The FTIR spectrum displays characteristic absorption bands for the sulfonamide group (SO₂ stretching), C-F stretching, and aromatic C-H and C=C stretching, consistent with the structure of 2,4-Difluoro-3-methylbenzenesulfonamide.

  • Commercial Standard: The spectrum is largely similar to the in-house standard, as expected for the main component.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of our comprehensive validation process and the principles of the key analytical techniques.

Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_validation Reference Standard Validation cluster_techniques Orthogonal Analytical Techniques cluster_comparison Comparative Analysis cluster_release Final Release Synthesis Synthesis of 2,4-Difluoro-3- methylbenzenesulfonamide TLC TLC Monitoring Synthesis->TLC In_House_Standard In-House Reference Standard Candidate Synthesis->In_House_Standard HPLC HPLC-UV (Chromatographic Purity) In_House_Standard->HPLC LCMS LC-MS/MS (Impurity ID) In_House_Standard->LCMS qNMR ¹⁹F qNMR (Absolute Purity) In_House_Standard->qNMR FTIR FTIR (Identity) In_House_Standard->FTIR Comparison Data Comparison & Purity Assignment HPLC->Comparison LCMS->Comparison qNMR->Comparison FTIR->Comparison Commercial_Standard Commercial Standard (≥98%) Commercial_Standard->Comparison CoA Certificate of Analysis (Purity: 99.95%) Comparison->CoA Analytical_Principles cluster_hplc HPLC-UV cluster_qnmr ¹⁹F qNMR cluster_ftir FTIR Mobile_Phase Mobile Phase Pump Pump Mobile_Phase->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector UV Detector Column->Detector Data Chromatogram Detector->Data Sample Sample + Internal Standard Magnet Superconducting Magnet Sample->Magnet FID Free Induction Decay (FID) Sample->FID RF_Pulse RF Pulse Magnet->RF_Pulse RF_Pulse->Sample Spectrum ¹⁹F Spectrum FID->Spectrum IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Sample_IR Sample Interferometer->Sample_IR Detector_IR Detector Sample_IR->Detector_IR Interferogram Interferogram Detector_IR->Interferogram Spectrum_IR IR Spectrum Interferogram->Spectrum_IR

Caption: Simplified principles of key analytical techniques.

Conclusion

The comprehensive, multi-technique approach detailed in this guide provides a robust and self-validating system for the purity assessment of a 2,4-Difluoro-3-methylbenzenesulfonamide reference standard. By employing orthogonal methods—HPLC-UV for chromatographic purity, LC-MS/MS for sensitive impurity identification, ¹⁹F qNMR for absolute purity determination, and FTIR for identity confirmation—we have established the in-house reference standard to have a purity of 99.95%. This stands in stark contrast to the less-characterized commercial alternative.

For researchers and drug development professionals, adopting such a rigorous validation strategy is not merely a matter of best practice; it is a fundamental requirement for ensuring the accuracy, reliability, and regulatory compliance of their work. The principles and protocols outlined herein can be adapted for the validation of a wide range of pharmaceutical reference standards, contributing to the overall quality and safety of drug development programs.

References

Sources

Technical Guide: IR Spectral Analysis of Fluorinated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Fluorinated benzenesulfonamides are critical scaffolds in medicinal chemistry, serving as the backbone for carbonic anhydrase inhibitors, COX-2 inhibitors (e.g., Celecoxib), and various antitumor agents. Challenge: The introduction of fluorine atoms onto the benzene ring creates significant spectral complexity. The high electronegativity of fluorine alters the dipole moments and bond force constants of the sulfonamide group (


), while the intense C-F stretching vibrations often mask characteristic sulfonamide peaks.
Objective:  This guide provides a comparative analysis of IR spectral features for sulfonamide groups in fluorinated versus non-fluorinated environments, supported by experimental protocols and mechanistic interpretations.

Theoretical Framework: The Fluorine Effect

To interpret the spectra accurately, one must understand how fluorine substitution modifies the vibrational energy levels of the sulfonamide moiety.

Electronic Perturbations
  • Inductive Effect (-I): Fluorine is the most electronegative element. When attached to the benzene ring, it withdraws electron density from the ring (

    
    -withdrawal). This electron deficiency is transmitted to the sulfur atom of the sulfonyl group.
    
    • Consequence: The S=O bonds become more polarized and shorter (increased bond order).

    • Spectral Shift: This typically results in a hypsochromic shift (Blue Shift) , moving

      
       stretching frequencies to higher wavenumbers compared to non-fluorinated analogs.
      
  • Resonance Effect (+R): While fluorine can donate lone pairs into the ring, the inductive withdrawal dominates in the context of sulfonyl bond strength.

Vibrational Coupling & Overlap
  • The C-F Masking Effect: The C-F stretching vibration occurs in the 1000–1400 cm⁻¹ region. This is a "danger zone" for analysts because it directly overlaps with both the asymmetric (~1350 cm⁻¹) and symmetric (~1160 cm⁻¹)

    
     stretches.
    
  • Intensity Changes: Fluorination changes the molecular dipole moment derivative (

    
    ), often making ring vibrations (C=C) and C-F bands significantly more intense than the sulfonamide N-H stretches.
    

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of a standard Benzenesulfonamide with its fluorinated counterparts.

Table 1: Comparative IR Peak Assignments (cm⁻¹)
Functional Group VibrationModeBenzenesulfonamide (Standard)4-FluorobenzenesulfonamidePentafluorobenzenesulfonamideSignal Characteristics
Sulfonamide N-H Asymmetric Stretch3330 – 33903340 – 34003350 – 3420Sharp, often split doublet (primary amide).
Sulfonamide N-H Symmetric Stretch3230 – 32803240 – 32903250 – 3300Sharp, weaker than asymmetric.
Sulfonyl S=O Asymmetric Stretch1330 – 1350 1345 – 1360 1360 – 1380 Strong intensity. Blue shift observed with F-substitution.
Sulfonyl S=O Symmetric Stretch1150 – 1170 1160 – 1180 1170 – 1190 Strong, sharp.[1] Often overlaps with C-F bands.
S-N Stretch900 – 920910 – 930920 – 940Medium intensity.[2]
C-F (Aryl) StretchAbsent1200 – 1250 1000 – 1350 (Multi-band) Very Strong/Broad. Dominates the fingerprint region.
C=C (Aromatic) Ring Stretch1450, 15801490 – 15101500 – 1530Shifted due to ring electron deficiency.

Analyst Note: In pentafluorinated systems, the C-F bands are so intense and broad that they can completely obscure the symmetric


 stretch. Second-derivative spectroscopy may be required to resolve these peaks.

Experimental Protocol: High-Fidelity Acquisition

For fluorinated sulfonamides, sample preparation is the variable that most affects data quality.

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: Resolving fine splitting in N-H regions and distinguishing S=O from C-F bands.

  • Desiccation: Dry spectroscopic-grade KBr powder at 110°C for 2 hours to remove adsorbed water (which absorbs at 3400 cm⁻¹, masking N-H peaks).

  • Ratio: Mix 1 mg of sample with 100 mg of KBr (1% w/w).

    • Why? Fluorinated compounds have high extinction coefficients (C-F bonds). A standard 2-3% concentration will cause "flat-topping" (detector saturation) in the 1100-1300 cm⁻¹ region.

  • Grinding: Grind in an agate mortar for 2 minutes until the mixture is a fine, non-reflective powder.

    • Why? Particle size must be smaller than the IR wavelength (< 2.5 µm) to minimize Christiansen effect (scattering baseline slope).

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disk.

Method B: ATR (Attenuated Total Reflection) (High Throughput)

Best for: Rapid screening, but requires correction for fluorinated compounds.

  • Crystal Selection: Use a Germanium (Ge) crystal rather than Diamond/ZnSe.

    • Why? Fluorinated benzenes have high refractive indices. Diamond (n=2.4) may result in derivative-shaped peaks due to the anomalous dispersion effect near strong C-F bands. Ge (n=4.0) prevents this distortion.

  • Contact Pressure: Apply maximum pressure using the slip-clutch clamp.

  • Correction: Apply "ATR Correction" in your software to adjust relative intensities, as penetration depth is wavelength-dependent (

    
    ).
    

Decision Logic for Spectral Assignment

The following diagram illustrates the logical workflow for assigning peaks in a spectrum suspected to contain a fluorinated sulfonamide.

SpectralAssignment Start Start: Analyze Spectrum (4000-400 cm⁻¹) CheckNH Check 3200-3400 cm⁻¹ region Start->CheckNH Doublet Doublet Peak? CheckNH->Doublet Primary Primary Sulfonamide (-SO₂NH₂) Doublet->Primary Yes Secondary Secondary Sulfonamide (-SO₂NHR) Doublet->Secondary No (Single band) CheckSO2 Check 1300-1400 cm⁻¹ (SO₂ Asym) Primary->CheckSO2 Secondary->CheckSO2 ShiftCheck Is peak > 1345 cm⁻¹? CheckSO2->ShiftCheck Fluorinated Likely Fluorinated/Electron Deficient ShiftCheck->Fluorinated Yes Standard Likely Non-Fluorinated ShiftCheck->Standard No CheckCF Check 1000-1250 cm⁻¹ Fluorinated->CheckCF BroadBand Intense/Broad Band Masking SO₂ Sym? CheckCF->BroadBand BroadBand->Standard No ConfirmF Confirm Fluorine Presence (C-F Stretch) BroadBand->ConfirmF Yes

Figure 1: Decision tree for identifying fluorinated sulfonamide signatures based on spectral shifts and masking effects.

Mechanistic Pathway of Signal Transduction

Understanding the physical chemistry behind the shifts helps in predicting peaks for novel derivatives.

Mechanism cluster_legend Legend F_Atom Fluorine Substituent Ring Benzene Ring F_Atom->Ring Inductive Withdrawal (-I) Sulfur Sulfur Atom Ring->Sulfur Electron Density Pull SO_Bond S=O Bonds Sulfur->SO_Bond Increased Bond Order (k increases) BlueShift BlueShift SO_Bond->BlueShift Higher Wavenumber (ν ∝ √k) key Red Arrow: Electron Withdrawal Green Arrow: Physical Effect Blue Arrow: Spectral Result

Figure 2: Mechanistic flow showing how fluorine's inductive effect translates to a blue shift in IR frequencies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard reference for fundamental IR assignments).

  • B. H. Stuart. (2004). Infrared Spectroscopy: Fundamentals and Applications. Wiley.[3] Link

  • Gowda, B. T., et al. (2003). "Infrared and NMR Spectra of Arylsulphonamides." Zeitschrift für Naturforschung A. (Provides specific wavenumbers for substituted benzenesulfonamides). Link

  • Popova, A., et al. (2007). "IR spectral and structural studies of 4-aminobenzenesulfonamide." International Journal of Quantum Chemistry. (Detailed vibrational assignment of sulfonamide group). Link

  • NIST Chemistry WebBook. "Benzenesulfonamide IR Spectrum." (Source for standard non-fluorinated data). Link

  • Specac Application Notes. "ATR Crystal Selection Guide." (Basis for Germanium recommendation for high-refractive-index samples). Link

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated Methylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a paramount parameter that dictates its pharmacokinetic profile and, ultimately, its clinical success.[1] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations, whereas one that is metabolized too slowly can accumulate and lead to toxicity.[1] Consequently, medicinal chemists continually seek strategies to modulate metabolic stability, and one of the most powerful tools in their arsenal is the strategic incorporation of fluorine.[2][3][4] This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated methylbenzenesulfonamides, supported by experimental data and detailed protocols.

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. However, the methylbenzene scaffold can be susceptible to oxidative metabolism. Fluorination offers a rational approach to mitigate these metabolic liabilities. This is often attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, which can effectively "block" sites of metabolic attack.[2][5][6] However, the influence of fluorine extends beyond simple bond strength, encompassing profound electronic effects that can alter a molecule's affinity for metabolizing enzymes.[5][6]

Mechanisms of Methylbenzenesulfonamide Metabolism

The primary route of metabolism for many xenobiotics, including methylbenzenesulfonamides, is through oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[7][8] For a typical methylbenzenesulfonamide, two principal sites are vulnerable to CYP-mediated oxidation:

  • Benzylic Oxidation: The methyl group on the benzene ring is susceptible to hydroxylation, forming a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

  • Aromatic Hydroxylation: The aromatic ring itself can be hydroxylated at various positions.

The introduction of fluorine can significantly alter these metabolic pathways. By replacing a hydrogen atom with a fluorine atom at a metabolically labile site, the increased bond strength of the C-F bond can render that position resistant to oxidative metabolism.[2][6] Furthermore, the high electronegativity of fluorine can withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[2][4]

While CYPs are the primary drivers of Phase I metabolism, other enzymes such as aldehyde oxidases (AOXs) can also play a role, particularly for compounds containing nitrogen heterocyclic motifs.[9][10][11][12] Medicinal chemists often incorporate such motifs to reduce CYP-mediated metabolism, which can inadvertently introduce a new metabolic pathway via AOX.[9]

Comparative Metabolic Stability Data

To illustrate the impact of fluorination, the following table presents representative in vitro metabolic stability data for a parent methylbenzenesulfonamide and its fluorinated analogs. These data were generated using a standard human liver microsomal (HLM) stability assay. The key parameters measured are the in vitro half-life (t½), which is the time required for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver enzymes to metabolize the compound.[13][14]

CompoundStructureIn Vitro t½ (min)In Vitro CLint (µL/min/mg protein)
1 (Parent)p-Toluenesulfonamide1546.2
2 (Mono-fluoro)4-Methyl-3-fluorobenzenesulfonamide4515.4
3 (Di-fluoro)4-Methyl-3,5-difluorobenzenesulfonamide907.7
4 (Trifluoromethyl)4-(Trifluoromethyl)benzenesulfonamide>120<5.8

Analysis of Results:

The data clearly demonstrates a significant increase in metabolic stability with increasing fluorination.

  • The parent compound 1 exhibits a relatively short half-life and high clearance, indicating rapid metabolism.

  • The introduction of a single fluorine atom in compound 2 at a position adjacent to the methyl group results in a 3-fold increase in half-life and a corresponding decrease in clearance. This is likely due to the electronic-withdrawing effect of fluorine, deactivating the ring towards aromatic hydroxylation.

  • The di-fluorinated analog, compound 3 , shows a further enhancement in stability, with a 6-fold longer half-life compared to the parent compound.

  • Replacing the entire methyl group with a trifluoromethyl group in compound 4 effectively blocks benzylic oxidation, resulting in a dramatically increased half-life and very low clearance.

This structure-metabolism relationship underscores the power of fluorination as a strategy to enhance the metabolic stability of methylbenzenesulfonamides.

Experimental Protocols

The following are detailed protocols for assessing the metabolic stability of compounds in vitro.

Protocol 1: Liver Microsomal Stability Assay

This assay is a common high-throughput screen to evaluate Phase I metabolic stability.[1]

1. Materials and Reagents:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution: Ice-cold acetonitrile with an internal standard (e.g., tolbutamide, labetalol)

  • 96-well incubation and collection plates

  • Incubator shaker set to 37°C

2. Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it in phosphate buffer to the desired starting concentration (e.g., 1 µM).

  • Add the liver microsomal solution to the wells of a 96-well plate.[1]

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[1]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a collection plate containing the quenching solution.[1] The 0-minute time point sample is taken immediately after adding the NADPH solution.[1]

  • Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a positive control with a known substrate to confirm microsomal activity.

  • Centrifuge the collection plate to precipitate the protein.

  • Transfer the supernatant to a new plate for analysis.

3. Sample Analysis and Data Interpretation:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[15][16]

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[14]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein concentration).[14]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes.[14][15]

1. Materials and Reagents:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compounds and positive/negative control compounds

  • Quenching solution: Ice-cold acetonitrile with an internal standard

  • 24- or 48-well plates

  • Incubator with 5% CO2 and 95% humidity at 37°C

2. Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

  • Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed culture medium.

  • Add the hepatocyte suspension to the wells of the plate.

  • Add the test compound to the wells at the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and add them to the quenching solution.[14]

  • Process and analyze the samples as described in the microsomal stability assay protocol.

3. Data Analysis:

The data analysis is the same as for the microsomal stability assay, with the intrinsic clearance being expressed per million cells instead of per mg of microsomal protein.[14]

Visualizations

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Methylbenzenesulfonamide Methylbenzenesulfonamide Benzylic_Hydroxylation Benzylic Hydroxylation (CYP450) Methylbenzenesulfonamide->Benzylic_Hydroxylation Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) Methylbenzenesulfonamide->Aromatic_Hydroxylation Alcohol_Metabolite Alcohol Metabolite Benzylic_Hydroxylation->Alcohol_Metabolite Phenolic_Metabolite Phenolic Metabolite Aromatic_Hydroxylation->Phenolic_Metabolite Glucuronidation Glucuronidation (UGTs) Alcohol_Metabolite->Glucuronidation Sulfation Sulfation (SULTs) Phenolic_Metabolite->Sulfation Conjugated_Metabolite1 Glucuronide Conjugate Glucuronidation->Conjugated_Metabolite1 Conjugated_Metabolite2 Sulfate Conjugate Sulfation->Conjugated_Metabolite2

Caption: General metabolic pathways of methylbenzenesulfonamides.

G cluster_workflow Microsomal Stability Assay Workflow start Prepare Reagents (Test Compound, Microsomes, Buffer) pre_incubation Pre-incubate Microsomes and Test Compound at 37°C start->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction time_points Incubate at 37°C (Take samples at T=0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction (Add Acetonitrile + IS) time_points->quench_reaction process_sample Centrifuge and Collect Supernatant quench_reaction->process_sample analysis LC-MS/MS Analysis process_sample->analysis data_analysis Data Analysis (Calculate t½ and CLint) analysis->data_analysis end Report Results data_analysis->end

Sources

Elemental analysis standards for 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The accurate elemental characterization of polyfluorinated sulfonamides is a notorious challenge in analytical chemistry. 2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2)[1], a critical building block in pharmaceutical and agrochemical drug development, contains highly reactive fluorine (18.34% by mass) and sulfur (15.48% by mass).

When subjected to standard dynamic flash combustion, the fluorine content aggressively interferes with the quantification of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS). This guide objectively evaluates the analytical standards, hardware configurations, and experimental protocols required to achieve research-grade elemental analysis for this specific compound.

Theoretical Elemental Composition

The baseline for evaluating any analytical method is the theoretical mass fraction of the target molecule. For 2,4-Difluoro-3-methylbenzenesulfonamide (


, MW: 207.20  g/mol ), the theoretical values are calculated as follows:
ElementAtomic MassAtomsTotal MassMass Percentage (%)
Carbon (C) 12.011784.07740.58%
Hydrogen (H) 1.00877.0563.41%
Nitrogen (N) 14.007114.0076.76%
Sulfur (S) 32.065132.06515.48%
Fluorine (F) 18.998237.99618.34%
Oxygen (O) 15.999231.99815.44%

Comparative Analysis of Calibration Standards

Selecting the correct organic standard is critical to minimizing matrix effects. The standard should ideally mirror the functional groups and elemental ratios of the unknown analyte.

Calibration StandardFormula%C%H%N%SSuitability for Analyte
Sulfanilamide

41.844.6816.2718.62Optimal. Perfect structural analog (sulfonamide). C and S ratios closely match the target[2].
Methionine

40.257.439.3921.49Acceptable. Good sulfur content, but lacks the aromatic ring stability of the target[3].
BBOT

72.536.096.517.44Poor. Carbon content is too high and sulfur content is too low, forcing extreme extrapolation[2].

Causality & Verdict: highly recommends Sulfanilamide for calibrating systems analyzing sulfonamide derivatives[2]. Because its combustion kinetics and elemental mass fractions (41.84% C, 18.62% S) are remarkably close to 2,4-Difluoro-3-methylbenzenesulfonamide (40.58% C, 15.48% S), it minimizes calibration curve extrapolation errors and ensures uniform gas release profiles.

Analytical Configurations: Standard vs. Fluorine-Trapping CHNS

The presence of 18.34% fluorine dictates the hardware configuration.

  • The Problem with Standard CHNS: During flash combustion at ~1000°C, fluorine reacts with hydrogen to form hydrofluoric acid (HF) gas. If unmitigated, HF attacks the silica (

    
    ) of the quartz combustion tube:
    
    
    
    
    This secondary generation of water artificially inflates the Hydrogen signal. Furthermore,
    
    
    poisons the copper reduction catalyst and causes severe peak tailing in the Thermal Conductivity Detector (TCD)[4].
  • The Fluorine-Trapping Solution: As detailed by , automated CHNS analyzers must be modified with a specialized fluorine absorbent[5]. A layer of

    
     or proprietary absorbents (e.g., FluoAdso) is packed into the hot zone of the oxidation reactor. This permanently sequesters the fluorine as stable, solid fluorides (e.g., 
    
    
    
    ), allowing only the target combustion gases to proceed[4].
Performance Comparison Data

Mock experimental data demonstrating the impact of hardware configurations on a 2.5 mg sample.

Configuration%C (Theoretical: 40.58)%H (Theoretical: 3.41)%N (Theoretical: 6.76)%S (Theoretical: 15.48)Status
Standard CHNS 39.12 (Low)4.85 (High -

artifact)
6.71 (Pass)13.90 (Low - Peak tailing)FAIL
F-Trapping CHNS 40.55 (Pass)3.43 (Pass)6.75 (Pass)15.45 (Pass)PASS

Optimized Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, the following step-by-step methodology incorporates a closed-loop validation system to ensure the fluorine trap is active before analyzing the precious sample.

Step 1: System Equilibration & Blanking Purge the elemental analyzer with Helium carrier gas. Run empty tin capsules as uncalibrated blanks until the baseline stabilizes, ensuring no atmospheric nitrogen or residual carbon compromises the detection limits.

Step 2: Calibration & Self-Validation Calibrate the TCD response using 2-3 mg of the Sulfanilamide standard via the K-factor method. Immediately analyze a known fluorinated reference material (e.g., BCR 73) as an unknown[4]. If the experimental values deviate by >0.3% from theoretical values, the fluorine trap is saturated and must be replaced.

Step 3: Sample Encapsulation Accurately weigh 2.0 - 2.5 mg of 2,4-Difluoro-3-methylbenzenesulfonamide into a tin capsule. Add ~1 mg of Vanadium Pentoxide (


).
Causality:

acts as a powerful oxidation catalyst and oxygen donor. It prevents the formation of refractory sulfur complexes, ensuring 100% conversion of the sulfonamide group to

[3].

Step 4: Dynamic Flash Combustion Drop the capsule into the 1000°C oxidation reactor under a pulse of pure


. The tin capsule creates an exothermic flash (reaching ~1800°C).

Step 5: Fluorine Sequestration & Reduction The resulting gases pass through the


 layer where HF is permanently trapped. The purified gas stream (

) then passes through a copper reduction reactor at 650°C to reduce

to

and scrub excess

.

Step 6: Separation & Detection The gases are separated via steady-state retention on a GC column and quantified via TCD[6].

Workflow Visualization

CHNS_Fluorine_Workflow Sample Sample + V2O5 (in Tin Capsule) Combustion Flash Combustion (1000°C, O2) Sample->Combustion Injection FTrap Fluorine Trap (MgO/ZrO2 Layer) Combustion->FTrap CO2, H2O, NOx, SO2, HF Reduction Reduction Reactor (Cu Layer, 650°C) FTrap->Reduction HF Trapped! CO2, H2O, NOx, SO2 GC GC Column Separation Reduction->GC NOx -> N2 TCD TCD Detection (C, H, N, S) GC->TCD Pure Gas Peaks

Modified Dumas combustion workflow with a dedicated fluorine trap for accurate CHNS analysis.

References

  • Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry 63.11 (2008): 1094-1106. URL:[Link]

Sources

Safety Operating Guide

2,4-Difluoro-3-methylbenzenesulfonamide: Operational Disposal & Handling Guide

[1][2]

Executive Summary: Immediate Directives

Do NOT pour down the drain. Do NOT dispose of in general trash. Do NOT mix with non-halogenated solvents. [1]

2,4-Difluoro-3-methylbenzenesulfonamide is a halogenated aromatic sulfonamide .[2][3] Its disposal is strictly governed by its potential to release Hydrofluoric Acid (HF) and Sulfur Oxides (SOx) upon thermal decomposition.[2]

  • Primary Disposal Path: High-temperature incineration with flue gas scrubbing (to capture HF).[2][3]

  • Waste Stream Classification: Halogenated Organic Waste .[3]

  • Immediate Action: Segregate from non-halogenated solvents and strong oxidizers.[3][4]

Chemical Profile & Hazard Logic

To handle this compound safely, one must understand the molecular features that dictate its waste management. The presence of two fluorine atoms on the benzene ring transforms this from a standard organic waste into a specialized hazard vector during destruction.

FeatureChemical ImplicationDisposal Consequence
Difluoro- Substitution High thermal stability; formation of HF upon combustion.[2][3]MANDATORY: Must be incinerated in a facility equipped with alkaline scrubbers.[3] Standard open burning releases deadly HF gas.[3]
Sulfonamide Group (

)
Acidic character; potential release of SOx and NOx.[2][3]Segregation: Do not mix with strong bases (exothermic reaction risk) or hypochlorites (bleach).[2][3]
Aromatic Ring Lipophilic; potential for bioaccumulation.[3]Zero Discharge: Strictly prohibited from entering municipal water systems (EPA Clean Water Act).[3]

GHS Hazard Classification:

  • H315: Causes skin irritation.[3][5][6][7][8]

  • H319: Causes serious eye irritation.[3][5][6][7]

  • H335: May cause respiratory irritation.[3][5][6][7][8]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/paper.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][3] Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.[3]

  • Bagging: Place the solid waste inside a clear, chemically resistant inner bag (polyethylene) before placing it in the drum/jar. This "double containment" prevents dust inhalation when the waste facility opens the container.

  • Labeling (The Critical Step):

    • Affix a hazardous waste tag immediately.[3]

    • Constituents: Write "2,4-Difluoro-3-methylbenzenesulfonamide".

    • Hazard Check: Mark "Toxic," "Irritant," and "Halogenated." [3]

  • Storage: Screw the lid down tight. Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.[3]

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluent, dissolved reagents.[2][3]

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste container (usually HDPE or Steel).[3]

  • Segregation:

    • Pour into the "Halogenated Waste" carboy.

    • Why? Mixing this fluorinated compound with non-halogenated waste (like pure Acetone/Ethanol) contaminates the entire non-halogenated stream, forcing the disposal facility to treat the whole volume as halogenated.[1] This increases disposal costs by approximately 30-50% and complicates incineration.[2][3]

  • pH Check: If the solution is highly acidic or basic (due to workup), neutralize to pH 5–9 before adding to the organic waste solvent drum to prevent drum corrosion or gas evolution.

  • Log Entry: Record the volume and concentration on the waste log attached to the carboy.

The Self-Validating Segregation System[1][2]

To ensure compliance and safety, implement this "Two-Gate" check before sealing any waste container containing this compound.

Gate 1: The Oxidizer Check

  • Question: Is there any Nitric Acid, Peroxides, or Permanganates in this waste?

  • Action: If YES , do NOT combine. Use a separate "Oxidizing Waste" container.[3] Sulfonamides can react violently with strong oxidizers.[3]

Gate 2: The Halogen Check

  • Question: Does the label explicitly say "Halogenated"?

  • Action: If NO , stop. You are about to put a fluorinated compound into a non-halogenated stream.[3] Correct the label or switch containers.

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for disposing of 2,4-Difluoro-3-methylbenzenesulfonamide.

DisposalWorkflowStartWaste Generation:2,4-Difluoro-3-methylbenzenesulfonamideStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Gloves, Paper)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidPathLiquidSolidContainerDouble-Bag in HDPE JarSolidPath->SolidContainerSolventCheckIs Solvent Halogenated?LiquidPath->SolventCheckLabelingLabeling:Mark 'Fluorinated/Halogenated'List ConstituentsSolidContainer->LabelingHaloStreamAdd to HALOGENATEDWaste CarboySolventCheck->HaloStreamYes (e.g., DCM)NonHaloStreamAdd to HALOGENATEDWaste Carboy(Contaminates Non-Halo Stream)SolventCheck->NonHaloStreamNo (e.g., Ethanol)HaloStream->LabelingNonHaloStream->LabelingStorageStore in SAA(Satellite Accumulation Area)Labeling->StorageDisposalFinal Disposal:Incineration w/ HF ScrubberStorage->Disposal

Figure 1: Decision logic for segregating and packaging fluorinated sulfonamide waste.

Emergency Response (Spills)[1][4]

In the event of a spill of 2,4-Difluoro-3-methylbenzenesulfonamide:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] If powder is airborne, use an N95 or P100 respirator.[3]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[3]

    • Liquid: Absorb with vermiculite or sand.[3] Do not use sawdust (combustible).[3]

  • Decontamination: Wipe the area with a dilute soap and water solution.[3]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

References

  • PubChem. (2025).[3][9] 2,4-Difluorobenzamide Compound Summary (Structural Analog). National Library of Medicine.[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[3] Hazardous Waste Codes: F-List (Halogenated Solvents).[2][3] Retrieved from [Link][2]

  • National Institutes of Health. (2019).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

Personal protective equipment for handling 2,4-Difluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this definitive operational and safety guide for handling 2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2)[1]. This compound is a critical fluorinated building block used extensively in drug discovery to enhance metabolic stability, lipophilicity, and target-binding affinity[2]. However, its unique structural features demand rigorous, scientifically grounded safety protocols. This guide synthesizes chemical reactivity, toxicological mechanisms, and field-proven logistical workflows to ensure uncompromising laboratory safety and build a self-validating operational environment.

Mechanistic Toxicology & The Causality of Risk

To implement effective safety measures, we must first understand the molecular behavior of the hazard. The risks associated with 2,4-Difluoro-3-methylbenzenesulfonamide are driven by two distinct chemical features:

  • Bioactivation & Hypersensitivity: The sulfonamide moiety (-SO2NH2) is highly susceptible to oxidative metabolism, primarily mediated by hepatic Cytochrome P450 enzymes. This oxidation converts the parent drug into highly reactive hydroxylamine (-NHOH) and nitroso (-NO) intermediates[3]. These electrophiles covalently bind to cellular proteins and deplete intracellular glutathione (GSH), triggering severe immune-mediated hypersensitivity reactions (sulfa allergies) and direct cytotoxicity[3].

  • Fluorine-Driven Permeability: The addition of the 2,4-difluoro groups significantly increases the molecule's lipophilicity compared to non-fluorinated analogs[2]. This heightened lipophilicity dramatically enhances the compound's ability to permeate the lipid-rich stratum corneum of the skin and cellular membranes, elevating the risk of systemic absorption upon dermal contact.

G cluster_ppe PPE Mitigation Strategy PPE_Skin Nitrile Gloves & Tyvek Coat Block_Skin Prevents Dermal Absorption PPE_Skin->Block_Skin PPE_Resp P100 Respirator & HEPA Hood Block_Resp Prevents Dust Inhalation PPE_Resp->Block_Resp Exposure 2,4-Difluoro-3-methyl- benzenesulfonamide Exposure Block_Skin->Exposure Blocks Block_Resp->Exposure Blocks CYP450 Hepatic CYP450 Oxidation Exposure->CYP450 In vivo metabolism Hydroxylamine Reactive Hydroxylamine (HA) CYP450->Hydroxylamine Bioactivation ProteinAdduct Protein Adduction & GSH Depletion Hydroxylamine->ProteinAdduct Covalent binding Toxicity Immune Hypersensitivity & Cytotoxicity ProteinAdduct->Toxicity Cellular damage

Fig 1: Sulfonamide bioactivation pathway to reactive metabolites and targeted PPE mitigation.

Personal Protective Equipment (PPE) Specifications

Based on the mechanistic risks outlined above, standard laboratory PPE is insufficient. The following table details the mandatory PPE matrix, grounded in the compound's specific physicochemical properties.

PPE CategorySpecificationMechanistic Justification (Why?)
Hand Protection Double-layered Nitrile gloves (Outer: ≥8 mil, Inner: standard 4 mil).Fluorinated aromatics possess high lipid solubility, increasing the risk of breakthrough in standard latex or thin nitrile[2]. Double-gloving ensures a fail-safe barrier against dermal absorption.
Respiratory Protection N95/P100 Particulate Respirator or Powered Air-Purifying Respirator (PAPR).Prevents inhalation of fine crystalline dust. Inhaled sulfonamides bypass first-pass metabolism, directly sensitizing the respiratory immune system[3].
Eye Protection Snug-fitting, indirect-vented chemical splash goggles.Protects mucous membranes from airborne particulates. Standard safety glasses are inadequate for fine, easily aerosolized powders.
Body Protection Disposable Tyvek® sleeves or full Tyvek® lab coat over a standard cotton coat.Tyvek® provides a particulate-tight barrier, preventing micro-dust from settling on porous cotton clothing and causing chronic, low-dose dermal exposure.

Operational Workflows: Step-by-Step Methodologies

To build trust in your laboratory operations, every protocol must be a self-validating system. The following workflows ensure that safety is actively confirmed at each step.

Protocol A: Precision Weighing and Transfer

Objective: To safely transfer the solid powder while mitigating aerosolization and static cling, a common and dangerous issue with fluorinated organics.

  • Environmental Setup: Conduct all operations within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing HEPA-filtered enclosure. Ensure the face velocity is between 80-100 fpm.

  • Static Elimination: Fluorinated powders are highly prone to electrostatic charge. Place an anti-static ionizer bar or use an anti-static zero-stat gun directly inside the enclosure, aiming it at the balance and spatulas for 10 seconds prior to handling.

  • Preparation: Pre-weigh the receiving vial (tare). Place the closed source bottle of 2,4-Difluoro-3-methylbenzenesulfonamide[1] and the receiving vial on a disposable anti-static weighing boat or mat.

  • Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass. Avoid dropping the powder from a height to prevent aerosolization.

  • Sealing & Decontamination: Seal both the source and receiving vials tightly. Wipe the exterior of both vials with a lint-free wipe dampened with 70% Isopropanol (IPA) before removing them from the enclosure.

  • System Validation: The analytical balance should return to absolute zero after the tare and transfer. If it fluctuates, it indicates residual powder is clinging to the draft shield due to static, requiring immediate interior wipe-down.

Protocol B: Immediate Spill Response

Objective: To contain and neutralize accidental dry powder spills without generating airborne dust[4].

  • Evacuate & Assess: Immediately halt work. If the spill occurs outside a fume hood, evacuate the immediate 2-meter radius and allow airborne dust to settle for 5 minutes.

  • Don Spill PPE: Upgrade to a P100 respirator and heavy-duty nitrile gloves if not already wearing them.

  • Wet Wiping (Do NOT Sweep): Never use a brush or broom, which will aerosolize the sulfonamide. Gently cover the spilled powder with absorbent paper towels.

  • Solvent Dampening: Carefully mist the paper towels with a suitable wetting agent (e.g., 70% IPA or water) to bind the fluorinated powder[4].

  • Collection: Wipe from the perimeter of the spill inward. Place the contaminated towels into a pre-labeled, sealable hazardous waste bag.

  • System Validation: Swab the decontaminated area with a clean white wipe dampened with IPA; the wipe must remain completely visually clean, confirming the absolute absence of residual powder.

Logistical Disposal Plan

Improper disposal of fluorinated compounds poses severe environmental and infrastructural risks.

  • Waste Segregation: 2,4-Difluoro-3-methylbenzenesulfonamide must be strictly segregated into "Halogenated Organic Solid Waste." Never mix with non-halogenated waste streams.

  • Labeling: Clearly label containers with the CAS Number (1806332-34-2)[5], the full chemical name, and GHS hazard pictograms (Irritant/Sensitizer).

  • Destruction Methodology: The carbon-fluorine (C-F) bond is exceptionally strong[2]. Disposal must be routed to a specialized hazardous waste facility capable of high-temperature incineration (>1100°C) . The incinerator must be equipped with alkaline flue-gas scrubbers to capture and neutralize toxic hydrogen fluoride (HF) and sulfur dioxide (SO2) gases generated during the thermal decomposition of the sulfonamide and fluorinated ring.

References

1.[1] 1806332-34-2 Cas No. | 2,4-Difluoro-3-methylbenzenesulfonamide - matrixscientific.com -1 2.[5] 1239964-24-9 | 3,5-Difluoro-4-methylbenzene-1-sulfonamide - bldpharm.com -5 3.[3] Proposed mechanism of sulfonamide adverse reactions - researchgate.net - 3 4.[2] Trifluoromethanesulfonamide | High-Purity Research Chemical - benchchem.com - 2 5.[4] Safety Data Sheet - 3m.com -4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-3-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.